molecular formula C11H15BFNO3 B1521881 (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-50-6

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B1521881
CAS No.: 874289-50-6
M. Wt: 239.05 g/mol
InChI Key: YFCRSIAYLGXFOB-UHFFFAOYSA-N
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Description

N-Butyl 3-borono-4-fluorobenzamide>

Properties

IUPAC Name

[5-(butylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)8-4-5-10(13)9(7-8)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCRSIAYLGXFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660246
Record name [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-50-6
Record name [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Boronic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid

Abstract: This technical guide provides a comprehensive overview of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-51-7), a sophisticated building block pivotal to modern medicinal chemistry and drug discovery. The document elucidates its physicochemical properties, provides detailed protocols for its synthesis and primary application in Suzuki-Miyaura cross-coupling, and outlines essential safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to explain the causality behind experimental choices, ensuring a thorough understanding of this reagent's utility and application.

In the landscape of pharmaceutical research, the strategic incorporation of fluorine and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design.[1][2] Fluorine's unique stereoelectronic properties can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] Simultaneously, the boronic acid functional group serves as an exceptionally versatile handle for constructing complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid emerges as a highly valuable reagent at the confluence of these principles. It provides a trifunctional platform: the boronic acid for C-C bond formation, the fluorine atom to impart favorable pharmacokinetic properties, and a substituted carbamoyl group that can modulate solubility and provide an additional vector for molecular interactions.[4][5] This guide delves into the technical specifics of this compound, offering a holistic view of its role as a critical intermediate in the synthesis of novel therapeutics.

Note on Nomenclature: The specified CAS number 874289-51-7 corresponds to the (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid isomer. This document will exclusively refer to this isomer.

Physicochemical Properties and Analytical Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application.

PropertyValueSource(s)
CAS Number 874289-51-7[6][7][8]
Molecular Formula C₁₁H₁₅BFNO₃[6][8]
Molecular Weight 239.05 g/mol [6]
Synonyms 5-(tert-Butylcarbamoyl)-2-fluorobenzeneboronic acid[6][9]
Appearance Powder or liquid[8]
Purity ≥95-98%[6][7]
Storage 2-8°C, store locked up in a tightly closed container[6][10]
Structural Insights

The molecule's utility is derived from its distinct functional domains:

  • Fluorophenyl Ring: The electron-withdrawing fluorine atom ortho to the boronic acid can modulate the electronic properties of the ring, influencing reactivity in cross-coupling reactions and often enhancing metabolic stability in the final product.[1][5]

  • Boronic Acid Group: As a Lewis acid, this group is the reactive center for palladium-catalyzed cross-coupling.[3] Its equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form is pH-dependent and crucial for the transmetalation step in the Suzuki-Miyaura reaction.[3]

  • N-tert-Butylcarbamoyl Group: This bulky, lipophilic group para to the fluorine can significantly influence the solubility profile of the molecule and its derivatives.[4] It also provides hydrogen bond donor and acceptor sites, which can be critical for target engagement in a drug molecule.

Analytical Workflow

Confirming the identity and purity of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is critical. A multi-technique approach is recommended.

cluster_0 Analytical Workflow A Sample Preparation (10-20 mg in 0.6 mL deuterated solvent, e.g., DMSO-d6) B NMR Spectroscopy (≥400 MHz) A->B Primary Analysis C Mass Spectrometry (e.g., ESI-MS) A->C Molecular Weight Verification D Chromatography (HPLC/UPLC) A->D Purity & Impurity Profiling E Structural Confirmation B->E C->E F Purity Assessment D->F

Caption: Recommended workflow for analytical characterization.

Detailed Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation of this compound.[11]

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is often preferred for boronic acids due to its ability to solubilize the compound and resolve the exchangeable B(OH)₂ and N-H protons.[11]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: Aromatic protons will appear in the δ 7.0-8.0 ppm range, showing characteristic coupling patterns influenced by the fluorine atom. The tert-butyl group will present as a sharp singlet around δ 1.3 ppm. The N-H proton of the amide and the two -OH protons of the boronic acid will appear as broad singlets, with chemical shifts that are concentration and solvent-dependent.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Aromatic carbons will appear between δ 100-165 ppm. Carbons bonded to fluorine will exhibit large ¹JCF coupling constants. The carbon atom attached to the boron (C-B) will often show a broad signal due to the quadrupolar relaxation of the boron nucleus.[11]

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected Signal: A single resonance is expected, typically in the range of δ -110 to -140 ppm, characteristic of a fluorine atom on a benzene ring.[11]

  • ¹¹B NMR: This experiment directly probes the boron nucleus.

    • Causality & Expertise: ¹¹B NMR is crucial for verifying the integrity of the boronic acid group. A signal between δ 28-34 ppm is characteristic of a trigonal arylboronic acid. Broadening of this signal can indicate equilibria with the tetrahedral boronate ester or anhydride forms. Using quartz NMR tubes is recommended to avoid background signals from borosilicate glass tubes.[11][12]

Plausible Synthesis Pathway

While specific manufacturer synthesis routes are proprietary, a chemically sound and common method for preparing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.[13][14]

cluster_0 Proposed Synthesis Route A Starting Material (3-Bromo-4-fluorobenzoyl chloride) B Amidation (tert-Butylamine, Base) A->B C Intermediate (N-tert-butyl-3-bromo-4-fluorobenzamide) B->C D Metal-Halogen Exchange (e.g., n-BuLi or Mg) C->D E Organometallic Intermediate D->E F Borylation (Triisopropyl borate) E->F G Boronate Ester Intermediate F->G H Acidic Workup (Aqueous HCl) G->H I Final Product ((5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid) H->I

Caption: A plausible retrosynthetic pathway for the target compound.

Detailed Protocol: Synthesis via Organolithium Intermediate

This protocol describes a representative synthesis. Self-Validation: Each step must be monitored (e.g., by TLC or LC-MS) to ensure completion before proceeding.

  • Amide Formation: In a dry, inert atmosphere flask, dissolve 3-bromo-4-fluorobenzoic acid (1.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM). Cool to 0°C. Add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF to form the acid chloride in situ. After stirring for 1-2 hours, slowly add a solution of tert-butylamine (1.5 equiv) and a non-nucleophilic base like triethylamine (2.0 equiv). Allow the reaction to warm to room temperature and stir until completion. Purify the resulting N-tert-butyl-3-bromo-4-fluorobenzamide by extraction and chromatography.

  • Lithiation and Borylation: Add the purified bromo-amide (1.0 equiv) to a flask with anhydrous THF under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78°C. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the low temperature to generate the organolithium species.

    • Expertise: The temperature of -78°C is critical to prevent side reactions and ensure regioselective metal-halogen exchange.

  • After stirring for 30-60 minutes at -78°C, add triisopropyl borate (1.5 equiv) dropwise. The borate ester is used instead of trimethyl borate to reduce the rate of undesired secondary reactions.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture to 0°C and quench the reaction by slowly adding aqueous HCl (e.g., 2 M) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester to the final boronic acid.

  • Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final white solid product.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[15][16]

cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)-X Ln A->C Ar-X F Reductive Elimination B Oxidative Addition E Ar-Pd(II)-Ar' Ln C->E Ar'-B(OH)₂ (Base) D Transmetalation E->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Representative Suzuki-Miyaura Reaction

This protocol provides a robust starting point for coupling (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid with a generic aryl bromide (Ar-Br).

  • Reagent Preparation: To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst, and a base.

    • Catalyst Choice (Expertise): For general reactivity, Pd(PPh₃)₄ (3-5 mol%) is a reliable choice. For more challenging or sterically hindered couplings, advanced Buchwald-type ligands (e.g., XPhos, SPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are superior.[15]

    • Base Choice (Causality): A base is essential to activate the boronic acid by forming the more nucleophilic "ate" complex.[17] Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv) are commonly used. The choice of base can significantly impact yield and should be screened for optimization.

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture like 1,4-Dioxane/H₂O (4:1) or THF/H₂O (2:1). The presence of water is often crucial for the solubility of the base and for facilitating the transmetalation step.[15][18] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling of this reagent is essential for laboratory safety. The following information is synthesized from Safety Data Sheets (SDS).[10][19][20]

Hazard ClassGHS CodeStatementSource(s)
Skin Irritation H315Causes skin irritation.[10][21]
Eye Irritation H319Causes serious eye irritation.[10][21]
Respiratory Irritation H335May cause respiratory irritation.[10][22]

Precautionary Measures:

  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[10][22] Ensure safety showers and eyewash stations are readily accessible.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10][22] If dust is generated, a suitable respirator may be necessary.[19]

  • Handling: Avoid all personal contact, including inhalation of dust.[19] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Recommended storage is often refrigerated (2-8°C).[10]

  • Spills & Disposal: In case of a spill, clean up using dry procedures to avoid generating dust.[19] Dispose of contents/container in accordance with local, regional, and national regulations.[10]

Conclusion

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a sophisticated and highly functionalized building block with significant applications in drug discovery and medicinal chemistry. Its strategic combination of a reactive boronic acid, a metabolically robust fluorine substituent, and a solubility-modulating carbamoyl group makes it an invaluable tool for synthesizing complex molecular targets. By understanding its properties and applying the robust protocols detailed in this guide, researchers can effectively leverage this reagent to accelerate the development of next-generation pharmaceuticals.

References

A-Z Guide to the Synthesis of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid: Principles, Protocol, and Practice

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth exploration of the synthesis of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in contemporary drug discovery and development. Arylboronic acids are pivotal intermediates, particularly in the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. This document moves beyond a simple recitation of procedural steps, offering a detailed rationale for experimental choices, mechanistic insights into the core chemical transformations, and practical advice for troubleshooting. We present a robust, two-stage synthetic route commencing from commercially available 3-bromo-4-fluorobenzoic acid. The synthesis involves an initial amide bond formation followed by a palladium-catalyzed Miyaura borylation. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a thorough and practical understanding of this synthesis.

The Strategic Importance of this compound

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis. Their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions have established them as privileged intermediates. The title compound, this compound, integrates several structural features that are highly desirable in medicinal chemistry:

  • The Arylboronic Acid Moiety: This functional group is the cornerstone for Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl structures common in pharmaceuticals.

  • The Fluoro Substituent: The inclusion of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering electronic characteristics and blocking sites of metabolism.

  • The Butylcarbamoyl Group: This amide functionality provides a hydrogen bond donor and acceptor, which can be crucial for target engagement and can influence solubility and pharmacokinetic profiles.

This particular scaffold is an important component in the development of various therapeutic agents, including inhibitors for enzymes like poly (ADP-ribose) polymerase (PARP).

Synthetic Strategy: A Retrosynthetic Analysis

A logical and efficient synthesis is paramount. Our strategy is based on a two-step sequence that is both reliable and scalable. The retrosynthetic analysis is as follows:

G cluster_main Retrosynthetic Analysis Target This compound Intermediate N-Butyl-3-bromo-4-fluorobenzamide Target->Intermediate Miyaura Borylation (C-B bond formation) Start1 3-Bromo-4-fluorobenzoic acid Intermediate->Start1 Amide Coupling (C-N bond formation) Start2 n-Butylamine Intermediate->Start2

Caption: Retrosynthetic approach for the target molecule.

This approach disconnects the molecule at the Carbon-Boron bond and subsequently at the amide bond, leading back to simple, commercially available starting materials. The forward synthesis will therefore proceed via two key stages:

  • Stage 1: Amide coupling of 3-bromo-4-fluorobenzoic acid with n-butylamine.

  • Stage 2: Palladium-catalyzed Miyaura borylation of the resulting aryl bromide to install the boronic acid moiety.

Experimental Protocols & Mechanistic Discussion

This section provides detailed, step-by-step protocols for each synthetic stage, complete with explanations for the choice of reagents and conditions.

Stage 1: Synthesis of N-Butyl-3-bromo-4-fluorobenzamide

This stage involves the formation of an amide bond, a fundamental transformation in organic chemistry. We employ a standard coupling protocol using a carbodiimide activator.

Reaction Scheme: (An image of the chemical reaction scheme for Stage 1 would be placed here)

Principle: The carboxylic acid is activated by a coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by n-butylamine to form the stable amide bond. A catalyst like HOBt or DMAP is often added to improve efficiency and suppress side reactions.

Materials & Reagents:

ReagentMW ( g/mol )Equiv.MolesAmount
3-Bromo-4-fluorobenzoic acid219.011.00.0510.95 g
n-Butylamine73.141.10.0555.4 mL
EDC·HCl191.701.20.0611.50 g
HOBt135.121.20.068.11 g
Triethylamine (TEA)101.192.50.12517.4 mL
Dichloromethane (DCM)---250 mL

Step-by-Step Protocol:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid (10.95 g, 0.05 mol).

  • Dissolution: Add dichloromethane (250 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: Add EDC·HCl (11.50 g, 0.06 mol), HOBt (8.11 g, 0.06 mol), and triethylamine (17.4 mL, 0.125 mol) to the solution. Stir the mixture at room temperature for 15 minutes.

    • Causality: Triethylamine acts as a base to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.

  • Nucleophile Addition: Slowly add n-butylamine (5.4 mL, 0.055 mol) dropwise to the reaction mixture over 10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (approx. 16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

    • Causality: The acid wash removes excess amine and triethylamine. The base wash removes unreacted HOBt and any remaining starting acid. The brine wash removes residual water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, N-butyl-3-bromo-4-fluorobenzamide, is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethyl acetate/hexanes mixture. The pure product should be a white to off-white solid.

Stage 2: Miyaura Borylation to this compound

This transformation is the key step, creating the C-B bond via a palladium-catalyzed cross-coupling reaction.[1][2] The reaction couples the aryl bromide intermediate with a boron source, typically bis(pinacolato)diboron (B₂pin₂).[3]

Reaction Scheme: (An image of the chemical reaction scheme for Stage 2 would be placed here)

Principle & Catalytic Cycle: The Miyaura borylation proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The key steps are:

  • Oxidative Addition: The aryl bromide adds to the active Pd(0) catalyst to form a Pd(II) complex.

  • Metathesis/Ligand Exchange: The bromide on the palladium complex is exchanged with an acetate ion from the base (KOAc). This Pd-OAc species is more reactive towards the next step.[3]

  • Transmetalation: The boron reagent (B₂pin₂) transfers a boryl group to the palladium center, regenerating the bromide.

  • Reductive Elimination: The desired aryl boronate ester is eliminated from the palladium, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-Br(L2) oxidative_add->pd2_complex metathesis Metathesis pd2_complex->metathesis pd2_oac Ar-Pd(II)-OAc(L2) metathesis->pd2_oac transmetalation Transmetalation pd2_oac->transmetalation pd2_bpin Ar-Pd(II)-Bpin(L2) transmetalation->pd2_bpin reductive_elim Reductive Elimination pd2_bpin->reductive_elim reductive_elim->pd0 ArBpin Ar-Bpin reductive_elim->ArBpin ArBr Ar-Br ArBr->oxidative_add B2pin2 B2pin2 B2pin2->transmetalation KOAc KOAc KOAc->metathesis

Caption: Simplified Miyaura Borylation catalytic cycle.

Materials & Reagents:

ReagentMW ( g/mol )Equiv.MolesAmount
N-Butyl-3-bromo-4-fluorobenzamide274.131.00.0410.96 g
Bis(pinacolato)diboron (B₂pin₂)253.941.20.04812.19 g
PdCl₂(dppf)·CH₂Cl₂816.640.030.00120.98 g
Potassium Acetate (KOAc)98.143.00.1211.78 g
1,4-Dioxane---200 mL

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with a condenser and nitrogen/argon inlet. The entire reaction must be performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.

  • Reagent Loading: To the flask, add N-butyl-3-bromo-4-fluorobenzamide (10.96 g, 0.04 mol), bis(pinacolato)diboron (12.19 g, 0.048 mol), potassium acetate (11.78 g, 0.12 mol), and PdCl₂(dppf)·CH₂Cl₂ (0.98 g, 0.0012 mol).

    • Causality: Potassium acetate is a crucial weak base. Stronger bases can promote a competing Suzuki coupling between the newly formed boronate ester and the starting aryl bromide, reducing the yield.[3][4] KOAc activates the palladium complex for transmetalation without significantly activating the boron reagent itself.[1][3]

  • Solvent Addition & Degassing: Add 1,4-dioxane (200 mL). Degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes, or by using three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cooling & Filtration: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (200 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Work-up (Boronate Ester): Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester of the target boronic acid. This ester can be used directly in subsequent reactions or hydrolyzed to the free boronic acid.[3]

  • Hydrolysis to Boronic Acid:

    • Dissolve the crude pinacol ester in a mixture of acetone (150 mL) and water (50 mL).

    • Add 2M HCl solution and stir vigorously at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC/LC-MS).

    • Remove the acetone under reduced pressure.

  • Purification of Boronic Acid:

    • The aqueous residue will contain the precipitated boronic acid.

    • A common purification method involves an acid-base extraction.[5] Make the aqueous slurry basic (pH > 10) with 2M NaOH. The boronic acid will dissolve as its sodium boronate salt.

    • Wash the basic aqueous solution with diethyl ether (2 x 100 mL) to remove non-acidic organic impurities.

    • Re-acidify the aqueous layer to pH 2-3 with concentrated HCl. The pure boronic acid will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound as a white solid. Recrystallization can be performed if necessary.[6]

Safety & Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • 1,4-Dioxane: This solvent is a suspected carcinogen and can form explosive peroxides. Use only peroxide-free solvent and handle in a well-ventilated fume hood.

  • Bis(pinacolato)diboron: While generally stable, handle in an inert atmosphere to prevent slow hydrolysis.

  • n-Butylamine: Corrosive and flammable with a strong odor. Handle with care in a fume hood.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield in Stage 1 Incomplete activation of carboxylic acid; wet reagents/solvents.Ensure anhydrous conditions. Use fresh coupling reagents. Increase equivalents of coupling agents slightly.
Incomplete Borylation Catalyst deactivation; insufficient heating; poor quality reagents.Ensure proper degassing and inert atmosphere. Check reaction temperature. Use fresh, high-purity palladium catalyst and KOAc.
Side Product Formation Competing Suzuki coupling due to overly strong base or high temperature.Use KOAc as the base. Do not exceed the recommended temperature. Monitor reaction closely to avoid prolonged heating after completion.
Difficulty in Purification Boronic acid is amphiphilic and can be tricky to handle.Utilize the acid-base extraction method described.[5] Recrystallization is often effective.[6] Avoid silica gel chromatography for free boronic acids as it can cause decomposition.[7]

Conclusion

This guide has detailed a robust and well-rationalized two-stage synthesis for this compound. By understanding the principles behind each step—from the amide coupling to the intricacies of the Miyaura borylation catalytic cycle—researchers can confidently and efficiently produce this valuable chemical intermediate. The provided protocols are grounded in established chemical literature, offering a reliable foundation for laboratory synthesis in the pursuit of new therapeutic discoveries.

References

Introduction: The Strategic Importance of 2-Fluoro-5-carbamoylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-carbamoylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is increasingly reliant on molecular building blocks that offer both synthetic versatility and desirable pharmacokinetic characteristics. Among these, functionalized arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which enables the efficient construction of complex molecular scaffolds. 2-Fluoro-5-carbamoylphenylboronic acid is a prime example of such a strategic intermediate, combining three critical functional groups onto a single phenyl ring.

The boronic acid moiety provides a reactive handle for C-C bond formation and can act as a key pharmacophore, capable of forming reversible covalent bonds with biological targets. The strategic placement of a fluorine atom can significantly enhance metabolic stability, modulate lipophilicity, and influence binding affinity. Concurrently, the carbamoyl group offers hydrogen bonding capabilities that can improve solubility and target engagement.

A thorough understanding of the physicochemical properties of this molecule is paramount for its effective application. Properties such as acidity (pKa), solubility, lipophilicity (LogP), and thermal stability directly govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed examination of these core properties, offering both theoretical insights and validated experimental protocols to empower researchers in their drug discovery and development endeavors.

Molecular Architecture and Functional Group Analysis

The physicochemical behavior of 2-fluoro-5-carbamoylphenylboronic acid is a direct consequence of the interplay between its three key functional groups.

G cluster_0 2-Fluoro-5-carbamoylphenylboronic Acid cluster_1 Key Functional Groups mol boronic_acid Boronic Acid (-B(OH)₂) fluoro Fluorine (-F) carbamoyl Carbamoyl (-CONH₂) p1 p1->boronic_acid p2 p2->fluoro p3 p3->carbamoyl

Caption: Key functional groups of the target molecule.

  • Boronic Acid (-B(OH)₂): This group is a Lewis acid, not a Brønsted acid. It accepts a hydroxide ion from water to form a tetrahedral boronate species, and its pKa is a measure of this equilibrium. This functionality is crucial for its reactivity in cross-coupling reactions and its ability to interact with serine proteases and other biological targets.

  • Fluorine (-F): As the most electronegative element, the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect. This is expected to increase the Lewis acidity of the boronic acid (lowering its pKa) and can enhance metabolic stability by blocking potential sites of oxidation.

  • Carbamoyl (-CONH₂): This group contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O). Its presence is anticipated to enhance aqueous solubility and provides a vector for specific interactions within a protein binding pocket.

Acidity (pKa)

Theoretical Insight: The pKa of an arylboronic acid reflects the equilibrium between the neutral, trigonal planar acid and the anionic, tetrahedral boronate species. For phenylboronic acid, the pKa is approximately 8.8. The electron-withdrawing fluorine substituent at the ortho position in 2-fluoro-5-carbamoylphenylboronic acid is expected to stabilize the anionic boronate form, thereby increasing the acidity and resulting in a lower pKa value. This modulation is critical, as the charge state of the molecule at physiological pH (7.4) influences its solubility, membrane permeability, and binding interactions.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the pKa of a boronic acid by monitoring pH changes upon titration with a standardized base.

G start Start: Prepare Analyte Solution step1 Dissolve compound in H₂O/co-solvent (e.g., DMSO, MeOH) to known concentration. start->step1 step2 Calibrate pH meter with standard buffers (pH 4.0, 7.0, 10.0). step1->step2 step3 Titrate with standardized NaOH (e.g., 0.1 M) in small, precise increments. step2->step3 step4 Record pH after each addition of titrant, allowing equilibrium. step3->step4 step5 Plot pH vs. Volume of NaOH added to generate titration curve. step4->step5 step6 Calculate the first derivative (dpH/dV) to find the equivalence point. step5->step6 step7 Determine pKa: pH at half-equivalence point. step6->step7 end End: pKa Value Obtained step7->end

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M NaOH in deionized water.

    • Accurately weigh ~5-10 mg of 2-fluoro-5-carbamoylphenylboronic acid and dissolve it in a known volume of a suitable solvent system (e.g., 50:50 water/DMSO) to achieve a final concentration of approximately 1-5 mM. Poor aqueous solubility is a common feature of arylboronic acids, often necessitating the use of co-solvents.

  • pH Meter Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature.

  • Titration:

    • Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Begin titrating with the standardized NaOH solution, adding small, precise aliquots (e.g., 10-50 µL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV) to accurately determine the equivalence point (the peak of the derivative plot).

    • The pKa is the pH value at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

CompoundpKa (Experimental)Solvent
Phenylboronic Acid~8.8Water
4-CF₃-Phenylboronic Acid7.86Water
2-Fluorophenylboronic Acid~7.6 (Estimated)Water
2-Fluoro-5-carbamoylphenylboronic Acid < 8.8 (Predicted) Water

Table 1: Reference pKa values for related arylboronic acids. The presence of electron-withdrawing groups generally lowers the pKa.

Aqueous Solubility

Theoretical Insight: Solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy. For 2-fluoro-5-carbamoylphenylboronic acid, solubility is a balance between the hydrophilic character of the boronic acid and carbamoyl groups, which can engage in hydrogen bonding with water, and the hydrophobic nature of the aromatic ring. Solubility can be assessed under two primary conditions: kinetic and thermodynamic. Kinetic solubility is measured after a short incubation time and is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is the gold standard for lead optimization and preformulation.

**Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

An In-depth Technical Guide to the Molecular Structure and Applications of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid, a specialized organoboron compound, stands as a significant building block in modern medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a boronic acid for covalent interactions and cross-coupling reactions, a fluoro group for modulating electronic properties and metabolic stability, and a butylcarbamoyl moiety for influencing solubility and hydrogen bonding—renders it a versatile reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its key applications in drug discovery and organic synthesis. We delve into the mechanistic rationale behind its reactivity and provide field-proven insights for its effective utilization in research and development settings.

Introduction: The Strategic Importance of Functionalized Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals and functional materials.[2] The versatility of arylboronic acids is further enhanced by the incorporation of additional functional groups that can fine-tune the steric and electronic properties of the molecule, as well as introduce specific interaction points for biological targets.

This compound (Figure 1) is a prime example of a strategically designed arylboronic acid. The presence of the fluorine atom ortho to the boronic acid can influence the acidity of the boron center and the reactivity in cross-coupling reactions. The butylcarbamoyl group at the para position provides a handle for hydrogen bonding interactions and can modulate the lipophilicity and solubility of derivative compounds, which are critical parameters in drug design. This guide will explore the molecular intricacies of this compound and its practical applications for researchers, scientists, and drug development professionals.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the molecular structure.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its reactivity and potential applications. A thorough understanding of its properties is essential for its effective use in synthesis and biological studies.

Core Structural Features
  • Aromatic Ring: A phenyl ring provides a rigid scaffold for the appended functional groups.

  • Boronic Acid Group (-B(OH)₂): This Lewis acidic moiety is the key functional group for Suzuki-Miyaura coupling and for forming reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.[3]

  • Fluorine Atom (-F): The ortho-fluoro substituent is a strong electron-withdrawing group, which increases the Lewis acidity of the boronic acid. This can enhance its reactivity in certain cross-coupling reactions and also improve the metabolic stability of molecules incorporating this fragment by blocking potential sites of oxidative metabolism.

  • N-Butylcarbamoyl Group (-C(=O)NH(CH₂)₃CH₃): This amide group can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). The butyl chain increases the lipophilicity of the molecule, influencing its solubility in organic solvents and its potential interactions with hydrophobic pockets in biological targets.

Predicted Physicochemical Data
PropertyPredicted ValueSource/Justification
CAS Number 874289-51-7Chemical Abstracts Service
Molecular Formula C₁₁H₁₅BFNO₃Based on atomic composition
Molecular Weight 239.05 g/mol Calculated from atomic weights
Appearance White to off-white solidTypical for arylboronic acids
Solubility Soluble in methanol, DMSO, and other polar organic solvents; sparingly soluble in water.The presence of the polar amide and boronic acid groups, along with the nonpolar butyl and phenyl groups, suggests this solubility profile.
pKa ~8.5The electron-withdrawing fluorine atom is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8), making it slightly more acidic.

Synthesis Protocol: A Validated Approach

A robust and reproducible synthesis is critical for the reliable application of this compound. While a specific peer-reviewed synthesis for this exact molecule is not published, a general and reliable two-step procedure can be adapted from established methods for the synthesis of functionalized arylboronic acids. This protocol starts from a commercially available precursor, 3-bromo-4-fluorobenzonitrile.

Workflow for the Synthesis of this compound

G A Step 1: Amidation of 3-Bromo-4-fluorobenzoic acid B Step 2: Miyaura Borylation A->B Purification C Final Product B->C Hydrolysis & Purification

Caption: A two-step synthetic workflow.

Step-by-Step Experimental Procedure

Step 1: Synthesis of N-Butyl-3-bromo-4-fluorobenzamide

  • Reaction Setup: To a stirred solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (nitrogen or argon), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Acid Chloride Formation: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amidation: Cool the reaction mixture to 0 °C and add a solution of n-butylamine (1.5 eq) and triethylamine (2.0 eq) in DCM (5 mL/mmol) dropwise.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-butyl-3-bromo-4-fluorobenzamide as a solid.[4]

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acid chloride with oxalyl chloride and a catalytic amount of DMF (Vilsmeier-Haack reagent formation) is a standard and efficient method for activating the carboxyl group for amidation. The use of triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the n-butylamine and driving the reaction to completion.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine N-butyl-3-bromo-4-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Miyaura Borylation: Add anhydrous 1,4-dioxane (15 mL/mmol) and heat the reaction mixture to 80 °C for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Hydrolysis and Work-up: After cooling to room temperature, add a solution of sodium periodate (NaIO₄, 4.0 eq) in a 1:1 mixture of THF and water. Stir vigorously for 4 hours. Acidify the mixture with 2 M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that is highly effective for the conversion of aryl halides to aryl boronate esters.[3] Pd(dppf)Cl₂ is a robust and commonly used catalyst for this transformation. Potassium acetate acts as the base required for the catalytic cycle. The subsequent oxidative cleavage of the pinacol ester with sodium periodate followed by acidic workup is a standard method to generate the free boronic acid.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, this section provides predicted spectroscopic data based on established principles and analysis of structurally similar compounds. This information is intended to aid in the characterization of the synthesized material.

¹H NMR (500 MHz, DMSO-d₆)
  • δ 8.5-9.0 (t, 1H): Amide N-H proton, expected to be a triplet due to coupling with the adjacent CH₂ group.

  • δ 8.2 (s, 2H): Boronic acid -OH protons, often a broad singlet, and its chemical shift is concentration and water-dependent.

  • δ 7.8-8.0 (m, 2H): Aromatic protons ortho and para to the boronic acid group.

  • δ 7.2-7.4 (t, 1H): Aromatic proton meta to the boronic acid group.

  • δ 3.2-3.4 (q, 2H): CH₂ group of the butyl chain adjacent to the amide nitrogen.

  • δ 1.4-1.6 (m, 2H): CH₂ group of the butyl chain.

  • δ 1.2-1.4 (m, 2H): CH₂ group of the butyl chain.

  • δ 0.9 (t, 3H): Terminal CH₃ group of the butyl chain.

¹³C NMR (125 MHz, DMSO-d₆)
  • δ 165-167: Amide carbonyl carbon.

  • δ 160-163 (d, J ≈ 240-250 Hz): Aromatic carbon attached to fluorine.

  • δ 135-140: Aromatic carbons.

  • δ 125-130: Aromatic carbons.

  • δ 115-120 (d, J ≈ 20-25 Hz): Aromatic carbon ortho to the fluorine.

  • Carbon attached to Boron: Often not observed or is a very broad signal due to quadrupolar relaxation.

  • δ 39-41: CH₂ group of the butyl chain adjacent to the amide nitrogen.

  • δ 31-33: CH₂ group of the butyl chain.

  • δ 19-21: CH₂ group of the butyl chain.

  • δ 13-15: Terminal CH₃ group of the butyl chain.

FT-IR (KBr Pellet)
  • 3400-3200 cm⁻¹ (broad): O-H stretching of the boronic acid group and N-H stretching of the amide.

  • 3000-2850 cm⁻¹: C-H stretching of the butyl group and aromatic C-H.

  • ~1640 cm⁻¹ (strong): C=O stretching of the amide (Amide I band).

  • ~1540 cm⁻¹: N-H bending of the amide (Amide II band).

  • ~1350 cm⁻¹: B-O stretching.

  • ~1250 cm⁻¹: C-N stretching.

  • ~1100 cm⁻¹: C-F stretching.

Mass Spectrometry (ESI+)
  • Expected m/z: 240.12 [M+H]⁺, 262.10 [M+Na]⁺. The molecule is expected to readily protonate or form a sodium adduct under positive ion electrospray ionization.

Key Applications in Research and Development

The trifunctional nature of this compound makes it a valuable tool in several areas of chemical and pharmaceutical research.

Suzuki-Miyaura Cross-Coupling Reactions

This is the primary application of this compound. It serves as a versatile building block to introduce the 5-(butylcarbamoyl)-2-fluorophenyl moiety into a wide range of organic molecules.

G A This compound C Pd Catalyst, Base A->C B Aryl/Heteroaryl Halide (R-X) B->C D Biaryl Product C->D

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

This reaction is instrumental in the synthesis of biaryl compounds, which are common structural motifs in many approved drugs and drug candidates. The fluorine atom can enhance the pharmacokinetic properties of the final product, and the butylcarbamoyl group can be used to modulate solubility and introduce hydrogen bonding interactions with a biological target.

Boronic Acid-Based Enzyme Inhibitors

Boronic acids are well-established as potent inhibitors of serine proteases.[5][6] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis.

G A Serine Protease Active Site (with catalytic Serine-OH) C Reversible Tetrahedral Adduct (Inhibition) A->C B This compound B->C

Caption: Mechanism of serine protease inhibition by a boronic acid.

This compound can be used as a starting point for the design of novel serine protease inhibitors. The butylcarbamoyl and fluorophenyl moieties can be tailored to interact with the S1 and other specificity pockets of the target protease, leading to potent and selective inhibitors for therapeutic targets in areas such as coagulation, inflammation, and cancer.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its unique combination of a reactive boronic acid, a modulating fluoro group, and an interaction-mediating butylcarbamoyl moiety provides a powerful tool for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its structure, a reliable synthesis protocol, predicted spectroscopic data for its characterization, and its key applications. As the demand for novel and sophisticated molecular architectures continues to grow, the strategic use of such well-designed building blocks will remain paramount to advancing chemical and pharmaceutical research.

References

Commercial suppliers of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-(Butylcarbamoyl)-2-fluorophenyl)boronic Acid for Researchers and Drug Development Professionals

Introduction

This compound is a specialized organic compound that has garnered significant interest within the pharmaceutical and chemical research sectors. Its unique structural features, namely the fluorine atom and the butylcarbamoyl group attached to the phenylboronic acid scaffold, make it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its commercial availability, key properties, and practical applications, with a focus on enabling researchers to effectively utilize this reagent in their drug discovery and development endeavors.

The strategic placement of a fluorine atom ortho to the boronic acid moiety can significantly influence the electronic properties and reactivity of the molecule. Fluorine's high electronegativity can modulate the pKa of the boronic acid, impacting its transmetalation efficiency in cross-coupling reactions. Furthermore, the butylcarbamoyl group at the meta position offers a handle for further functionalization and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. This combination of functionalities makes this compound a versatile reagent for the synthesis of complex molecules with potential therapeutic applications.

Commercial Availability and Supplier Overview

This compound is available from a range of commercial suppliers specializing in fine chemicals and building blocks for research and development. The availability, purity, and offered quantities can vary between suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their intended application.

Below is a comparative table of prominent suppliers offering this compound:

SupplierProduct Number (Example)PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) CDS023794≥95%1 g, 5 gA well-established supplier with extensive quality control documentation.
Combi-Blocks OR-9310>97%250 mg, 1 g, 5 gSpecializes in providing a wide array of building blocks for combinatorial chemistry.
BLD Pharmatech BD11585697%1 g, 5 g, 25 gOffers a range of catalog sizes and custom synthesis services.
Key Organics 12018>97%1 g, 5 gFocuses on providing key organic intermediates for drug discovery.
AstaTech 63C80897%1g, 5g, 10g, 25gA provider of advanced intermediates and building blocks.

Note: Product numbers, purity levels, and available quantities are subject to change. Researchers should always consult the respective supplier's website for the most current information.

Physicochemical Properties and Handling

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₁₁H₁₅BFNO₃Sigma-Aldrich
Molecular Weight 239.05 g/mol Sigma-Aldrich
Appearance White to off-white powderCombi-Blocks
Melting Point 145-155 °CBLD Pharmatech
Storage Temperature 2-8 °CKey Organics

Safety and Handling Precautions:

This compound, like many boronic acid derivatives, should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • Inhalation: May cause respiratory irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its use as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds.

The presence of the electron-withdrawing fluorine atom can enhance the rate of transmetalation, a key step in the catalytic cycle. The butylcarbamoyl group can influence the solubility and electronic nature of the molecule, and its amide functionality can participate in hydrogen bonding, potentially directing the assembly of more complex molecular architectures.

Generalized Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow A Reactant Preparation (Boronic Acid, Aryl Halide) C Reaction Setup (Inert Atmosphere, Solvent) A->C B Catalyst System Preparation (Pd Catalyst, Ligand, Base) B->C D Reaction Execution (Heating, Stirring) C->D Combine & Mix E Work-up & Extraction D->E Reaction Complete F Purification (e.g., Column Chromatography) E->F G Product Characterization (NMR, MS) F->G H Final Product G->H

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., aryl bromide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and any additional ligand under a positive pressure of the inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Logical Relationship in Drug Discovery

The utility of this compound in drug discovery can be visualized as a logical progression from a basic building block to a potential drug candidate.

Drug_Discovery_Logic A This compound (Key Building Block) B Suzuki-Miyaura Coupling A->B Input C Diverse Biaryl/Heteroaryl Scaffolds B->C Output D Library Synthesis & Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Functionalized 2-Fluorophenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of the 2-Fluoro Motif in Phenylboronic Acids

Phenylboronic acids have long been recognized as versatile building blocks in organic synthesis and medicinal chemistry. The introduction of a fluorine atom at the ortho-position of the phenyl ring imparts a unique combination of steric and electronic properties that significantly enhances their utility. This guide provides an in-depth exploration of functionalized 2-fluorophenylboronic acids, offering field-proven insights into their synthesis, properties, and applications for researchers, scientists, and drug development professionals.

The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boronic acid moiety, which can be a significant advantage in various applications.[1] This increased acidity facilitates the formation of boronate esters with diols, a key interaction exploited in sensors and drug delivery systems. Furthermore, the presence of the ortho-fluoro substituent can influence the conformation of the molecule and its interaction with biological targets.[1]

This guide will delve into the synthetic methodologies for creating these valuable compounds, explore their key physicochemical properties, and highlight their diverse applications with a focus on practical, validated protocols.

Core Physicochemical Properties: Understanding the Impact of 2-Fluorine Substitution

The substitution of a fluorine atom at the 2-position of the phenylboronic acid scaffold has profound and predictable effects on its chemical behavior. Understanding these properties is crucial for designing experiments and interpreting results.

Enhanced Acidity (pKa)

One of the most significant consequences of ortho-fluorination is the lowering of the boronic acid's pKa. The strong electron-withdrawing inductive effect of the fluorine atom increases the Lewis acidity of the boron center, making it more receptive to nucleophilic attack by hydroxide ions. This translates to a lower pH required for the formation of the tetrahedral boronate species, which is often the active form in applications such as diol binding.

The pKa values of fluorinated phenylboronic acids can range from 6.17 to 8.77, with the acidity generally increasing with the number of fluorine substituents.[2] For instance, the pKa of 2,3,4,6-tetrafluorophenylboronic acid is significantly lower than that of 4-fluorophenylboronic acid.[2] This tunable acidity is a powerful tool for designing molecules with optimal binding properties at physiological pH.

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

CompoundpKaReference
4-Fluorophenylboronic acid8.77[2]
2,3,4,6-Tetrafluorophenylboronic acid6.17[2]
Unsubstituted Phenylboronic acid8.86[2]
Structural Characteristics and Supramolecular Chemistry

X-ray crystallographic studies of 2-fluorophenylboronic acid reveal a dimeric structure held together by hydrogen bonds.[2] The molecule is not planar, with the boronic acid group twisted relative to the phenyl ring. A noteworthy feature is the presence of a weak intramolecular B-O-H···F hydrogen bond.[2] While this intramolecular interaction does not dominate the crystal packing, it can influence the compound's conformation in solution and its interactions with other molecules.

Synthesis and Functionalization Strategies

The synthesis of functionalized 2-fluorophenylboronic acids can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired functional groups.

Lithiation-Borylation of Fluorobenzenes

A common and effective method for the synthesis of 2-fluorophenylboronic acid and its derivatives is the lithiation of a corresponding fluorinated aromatic compound, followed by borylation with a trialkyl borate.

Experimental Protocol: Synthesis of 2-Fluorophenylboronic Acid via Lithiation-Borylation

Materials:

  • 1-Bromo-2-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Triisopropyl borate

  • Aqueous Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Hexane

  • Acetone

Procedure:

  • Dissolve 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/acetone gradient to yield pure 2-fluorophenylboronic acid.

Diagram 1: Lithiation-Borylation Workflow

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product start 1-Bromo-2-fluorobenzene in THF lithiation Lithiation with n-BuLi at -78°C start->lithiation 1. borylation Borylation with Triisopropyl Borate lithiation->borylation 2. quench Acidic Workup (HCl) borylation->quench 3. extraction Extraction with DCM quench->extraction 4. chromatography Column Chromatography extraction->chromatography 5. product 2-Fluorophenylboronic Acid chromatography->product 6.

Caption: A generalized workflow for the synthesis of 2-fluorophenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reactions

Functionalized 2-fluorophenylboronic acids are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. This powerful C-C bond-forming reaction allows for the synthesis of a wide variety of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals and organic materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Functionalized 2-fluorophenylboronic acid

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Water

Procedure:

  • In a reaction vessel, combine the functionalized 2-fluorophenylboronic acid (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).

  • Add the anhydrous solvent and a small amount of water (e.g., 10:1 solvent:water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Further Functionalization of the Aromatic Ring

The 2-fluorophenylboronic acid scaffold can be further modified through electrophilic aromatic substitution reactions, such as nitration and amination, to introduce additional functional groups.

Nitration: The introduction of a nitro group can serve as a handle for further transformations, such as reduction to an amine. Ipso-nitration of aryl boronic acids using fuming nitric acid is an efficient method.[3][4]

Experimental Protocol: Ipso-Nitration of an Arylboronic Acid

Materials:

  • Arylboronic acid

  • Fuming nitric acid

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the arylboronic acid (1.0 eq) in DCM in a reaction vessel.

  • Cool the solution to 0 °C.

  • Slowly add fuming nitric acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitroaromatic product.

Diagram 2: Functionalization Pathways

G cluster_coupling Suzuki-Miyaura Coupling cluster_substitution Electrophilic Substitution start 2-Fluorophenylboronic Acid biaryl Biaryl Compounds start->biaryl Pd Catalyst, Base Aryl Halide nitration Nitration start->nitration Fuming HNO3 nitro_product Nitro-functionalized nitration->nitro_product amination Amination amino_product Amino-functionalized amination->amino_product nitro_product->amination Reduction (e.g., H2, Pd/C)

Caption: Key functionalization reactions of 2-fluorophenylboronic acid.

Applications in Drug Discovery and Development

The unique properties of functionalized 2-fluorophenylboronic acids have made them valuable scaffolds in medicinal chemistry.

Antifungal Agents: The Case of Tavaborole

A prominent example is Tavaborole (marketed as Kerydin), a topical antifungal agent used for the treatment of onychomycosis (fungal nail infection).[5][6] Tavaborole is a benzoxaborole, a class of compounds derived from phenylboronic acids. The fluorine atom in Tavaborole enhances its biological activity.[1] It functions by inhibiting fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis, thereby leading to fungal cell death.[6]

Synthetic Insight: Key Steps in Tavaborole Synthesis

The synthesis of Tavaborole often involves the borylation of a functionalized fluorinated benzene derivative, followed by cyclization to form the benzoxaborole ring system. One patented process involves the following key transformations:

  • Borylation: Reaction of 1-bromo-4-fluoro-2-(trityloxymethyl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Deprotection and Cyclization: Acid-catalyzed removal of the trityl protecting group and subsequent cyclization to form the benzoxaborole ring.

This multi-step synthesis highlights the importance of boronic acid chemistry in the construction of complex, biologically active molecules.

Sensors and Drug Delivery Systems

The ability of boronic acids to reversibly bind with diols has been extensively utilized in the development of sensors for saccharides, such as glucose. The increased acidity of fluorinated phenylboronic acids allows for effective binding at physiological pH. Functionalized 2-fluorophenylboronic acids have been incorporated into polymers and nanoparticles to create glucose-responsive materials for insulin delivery.[7]

Applications in Materials Science

The unique electronic properties of functionalized 2-fluorophenylboronic acids also make them attractive for applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Boron-containing organic compounds are being explored as materials for OLEDs. The introduction of boron into polycyclic aromatic hydrocarbons can shift the fluorescence to the desirable blue region of the spectrum and improve electron transport properties.[8] Functionalized 2-fluorophenylboronic acids can serve as key building blocks for the synthesis of these advanced materials through cross-coupling reactions.[9][10] The electron-withdrawing nature of the fluorine atoms can further tune the electronic properties of the final material, influencing its emission color and efficiency.

Conclusion and Future Outlook

Functionalized 2-fluorophenylboronic acids represent a class of compounds with exceptional versatility and utility. The strategic placement of a fluorine atom at the ortho-position imparts favorable physicochemical properties, most notably enhanced Lewis acidity, which has been successfully leveraged in a variety of applications. From the development of life-saving antifungal drugs to the creation of advanced materials for organic electronics, the impact of these compounds is undeniable.

As our understanding of the subtle interplay between structure and function continues to grow, we can anticipate the development of even more sophisticated applications for functionalized 2-fluorophenylboronic acids. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the potential of these remarkable building blocks in their own research and development endeavors.

References

An In-depth Technical Guide to the Safe Handling of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes and to supplement, not replace, an official Safety Data Sheet (SDS). Always consult the SDS provided by your supplier before handling any chemical.

Introduction: Beyond the Standard SDS

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid is a bespoke chemical building block, pivotal in modern synthetic and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its utility lies in the unique combination of a reactive boronic acid moiety and a substituted fluorophenyl ring. However, these same features necessitate a nuanced approach to its handling and safety. This guide, authored from the perspective of a Senior Application Scientist, aims to provide a deeper understanding of the hazards associated with this compound and to outline best practices for its safe use in a research and development setting. We will delve into the "why" behind the protocols, grounding our recommendations in the fundamental chemistry of boronic acids and organofluorine compounds.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6] A key supplier classifies the compound with the following GHS pictograms and hazard statements:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[4][5][6]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[4][5][6]
STOT SE 3GHS07WarningH335: May cause respiratory irritation.[4][5][6]
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed.[4]

Insight from the Field: The irritant nature of boronic acids is a well-documented class effect.[7][8] The boron atom, being electron-deficient, acts as a Lewis acid and can interact with biological nucleophiles in the skin, eyes, and mucous membranes, leading to an inflammatory response.[1][2] The presence of a fluorine atom on the phenyl ring can modulate the acidity of the boronic acid and the overall electronic properties of the molecule, but the fundamental irritant characteristic remains. While extensive toxicological data for this specific molecule is not publicly available, the classification as "harmful if swallowed" warrants careful handling to prevent accidental ingestion.

Protocols for Safe Handling and Engineering Controls

Given the hazards, a multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be conducted in a certified chemical fume hood.[5][9] This is the most effective way to prevent inhalation of airborne particles and to contain any potential spills. The fume hood sash should be kept as low as possible to maximize airflow and protection.

Personal Protective Equipment (PPE): The Last Barrier
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[10] Given the "serious eye irritation" classification, it is highly recommended to use a face shield in conjunction with goggles, especially when handling larger quantities (>1 g) or when there is a risk of splashing.[5]

  • Skin Protection: Wear standard nitrile gloves and a lab coat.[5][6] Inspect gloves for tears or holes before each use. If direct contact occurs, remove the contaminated glove immediately, wash your hands thoroughly, and don a new glove. Do not wear contaminated gloves to handle common items like pens, notebooks, or computer keyboards.

  • Respiratory Protection: When used within a functioning fume hood, additional respiratory protection is typically not required. In the rare event that a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this reagent from receipt to use.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Review SDS & this Guide B Verify Fume Hood Certification A->B C Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B->C D Carefully Weigh Solid (Minimize Dust Generation) C->D E Prepare Solution D->E F Perform Reaction E->F G Quench Reaction (if applicable) F->G H Segregate Waste into Labeled Hazardous Waste Container G->H I Decontaminate Glassware & Work Area H->I J Remove PPE & Wash Hands I->J

Caption: Logical workflow for handling this compound.

Storage and Stability Considerations

Boronic acids as a class are susceptible to degradation, primarily through protodeboronation (cleavage of the C-B bond) and oxidation.[7] They can also be hygroscopic.[11]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][12] Refrigeration is recommended for long-term storage.[7] To further protect against moisture and oxidation, storing the container within a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is best practice.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][11]

Emergency Procedures and First Aid

A swift and informed response to any exposure is critical.

Spill Response
  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a labeled container for hazardous waste disposal. Avoid creating dust.[5][7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
Exposure RouteProtocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][10][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][8][10] Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[6][10][12] If breathing is difficult or they feel unwell, seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a glass of water to drink. Seek immediate medical advice.[10]

Emergency Response Logic

EmergencyResponse Start Exposure Event Occurs Route What is the route of exposure? Start->Route Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eye Inhale Inhalation Route->Inhale Inhalation Ingest Ingestion Route->Ingest Ingestion FlushSkin Remove Clothing Flush with Water (15 min) Skin->FlushSkin FlushEye Flush with Water (15 min) Remove Contacts Eye->FlushEye FreshAir Move to Fresh Air Inhale->FreshAir RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingest->RinseMouth Medical Seek Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

References

The Impact of Fluorination on the Acidity and pKa of Phenylboronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the physicochemical properties of key structural motifs is paramount. Phenylboronic acids, with their versatile reactivity and ability to form reversible covalent bonds, are a cornerstone of modern synthetic and medicinal chemistry. A critical parameter governing their utility is their Lewis acidity, quantified by the pKa. Strategic fluorination of the phenyl ring offers a powerful tool to modulate this acidity, thereby fine-tuning molecular recognition, reactivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the acidity of fluorinated phenylboronic acids, offering both theoretical insights and practical methodologies for its determination.

The Fundamental Acidity of Phenylboronic Acids: A Lewis Acid-Base Equilibrium

Phenylboronic acids are not Brønsted acids in the traditional sense of being proton donors. Instead, their acidity arises from their nature as Lewis acids. The boron atom, with its vacant p-orbital, readily accepts a pair of electrons from a Lewis base, such as a hydroxide ion in aqueous solution. This interaction leads to a change in hybridization of the boron center from trigonal planar (sp²) in the neutral boronic acid to tetrahedral (sp³ hybrid) in the anionic boronate species.[1]

The equilibrium that defines the pKa of a phenylboronic acid is the reaction with two molecules of water, where one acts as a Lewis base and the other as a Brønsted acid, to form the tetrahydroxyboronate anion and a hydronium ion.

LewisAcidEquilibrium

The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] This value is a critical determinant in its applications, from its efficiency in Suzuki-Miyaura cross-coupling reactions to its ability to bind with diols in biological systems, a property exploited in glucose sensors and as a warhead in certain pharmaceuticals. The ability to rationally tune this pKa is therefore of significant interest.

Modulating Acidity: The Influence of Fluorine Substitution

The introduction of fluorine atoms onto the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2] In the context of phenylboronic acids, fluorination serves as a powerful method to increase Lewis acidity, thereby lowering the pKa. This effect is primarily due to the strong electron-withdrawing nature of the fluorine atom.

The magnitude of this acidifying effect is highly dependent on the position and number of fluorine substituents. This is a direct consequence of the interplay between two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect through the sigma bond framework. This effect withdraws electron density from the aromatic ring and, consequently, from the boron atom, making it more electron-deficient and thus a stronger Lewis acid. This stabilization of the anionic boronate form leads to a lower pKa.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the aromatic ring. This resonance effect donates electron density to the ring, which can partially counteract the inductive effect.

The net electronic effect of a fluorine substituent is a combination of these two opposing forces. The position of the fluorine on the phenyl ring determines the relative contribution of each effect.

Positional Isomers: A Case Study in Electronic Effects

The impact of a single fluorine substituent on the pKa of phenylboronic acid clearly illustrates the positional dependence of these electronic effects:

  • Para-Fluorophenylboronic Acid (pKa ≈ 8.77): In the para position, both the electron-withdrawing inductive effect and the electron-donating resonance effect are operative. These two effects are of comparable magnitude and act in opposition, resulting in only a minor increase in acidity compared to the unsubstituted parent compound.[1]

  • Meta-Fluorophenylboronic Acid (pKa ≈ 8.35): At the meta position, the resonance effect is significantly weaker, while the inductive effect remains strong. Consequently, the net effect is strong electron withdrawal, leading to a more pronounced increase in acidity and a lower pKa.[1]

  • Ortho-Fluorophenylboronic Acid (pKa ≈ 8.05): The ortho position experiences the strongest inductive effect due to its proximity to the boronic acid group. Furthermore, the increased acidity of the ortho isomer can be attributed to the potential formation of an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the adjacent fluorine atom, which stabilizes the boronate form.[1]

Increasing the number of fluorine substituents generally leads to a further increase in acidity. For instance, the pKa of 2,3,4,6-tetrafluorophenylboronic acid is as low as 6.17, demonstrating the cumulative electron-withdrawing effect of multiple fluorine atoms.[1]

Quantitative Analysis: Hammett Constants and pKa Values

The electronic effects of substituents can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The Hammett equation, log(K/K₀) = ρσ, relates the dissociation constant (K) of a substituted benzoic acid to that of the unsubstituted acid (K₀) through the substituent constant (σ) and the reaction constant (ρ). While originally developed for benzoic acids, this linear free-energy relationship can be applied to other systems, including phenylboronic acids, to analyze substituent effects.

Substituentσ (meta)σ (para)
F0.340.06
CF₃0.430.54
OCF₃0.350.35

Table 1: Hammett constants for selected fluorine-containing substituents. These values provide a quantitative measure of the electronic influence of these groups on the aromatic ring.[3][4]

The following table summarizes the experimentally determined pKa values for a selection of fluorinated phenylboronic acids, illustrating the principles discussed above.

CompoundpKa
Phenylboronic acid8.86
2-Fluorophenylboronic acid8.05
3-Fluorophenylboronic acid8.35
4-Fluorophenylboronic acid8.77
2,4-Difluorophenylboronic acid7.17
3,5-Difluorophenylboronic acid7.42
2,3,4,5-Tetrafluorophenylboronic acid6.42
2,3,4,6-Tetrafluorophenylboronic acid6.17
Pentafluorophenylboronic acid6.78
3-(Trifluoromethyl)phenylboronic acid8.01
4-(Trifluoromethyl)phenylboronic acid7.82
3-(Trifluoromethoxy)phenylboronic acid8.02
4-(Trifluoromethoxy)phenylboronic acid7.94

Table 2: Experimentally determined pKa values for selected fluorinated phenylboronic acids.[1][5]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used and reliable method for determining the pKa of compounds that possess a chromophore in proximity to the ionizable group.[6] The underlying principle is that the electronic structure, and thus the UV-Vis absorbance spectrum, of the acidic (ArB(OH)₂) and basic (ArB(OH)₃⁻) forms of the phenylboronic acid will differ. By monitoring the change in absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

UVVisWorkflow

Step-by-Step Methodology

1. Materials and Reagents:

  • Fluorinated phenylboronic acid of interest

  • Buffer systems covering a wide pH range (e.g., acetate for pH 3-5, phosphate for pH 6-8, borate for pH 8-11).[6] Ensure buffers have a constant ionic strength (e.g., 0.1 M, adjusted with KCl).

  • High-purity water

  • Calibrated pH meter

  • UV-Vis spectrophotometer (preferably with a multi-cell holder and temperature control)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values, covering a range that brackets the expected pKa of the analyte (e.g., from pH 3 to 12 in increments of 0.5 pH units).[6]

  • Stock Solution: Prepare a stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM. The use of a co-solvent should be minimized (e.g., ≤2% v/v in the final solution) to reduce its effect on the pKa.[6]

3. Spectrophotometric Measurements:

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, precise volume of the stock solution to a known volume of the buffer in a cuvette to achieve a final concentration in the range of 0.1-0.2 mM.[6] Prepare a blank for each buffer solution containing the same amount of co-solvent but no analyte.

  • Spectral Acquisition: Record the UV-Vis spectrum of each sample (from ~230 to 500 nm) against its corresponding blank.[6] This will correct for any absorbance from the buffer or co-solvent.

4. Data Analysis:

  • Wavelength Selection: Overlay the obtained spectra. Identify the wavelength(s) where the absorbance changes most significantly as a function of pH. This is often at the λ_max of either the acidic or basic form.

  • Plotting the Data: Plot the absorbance at the selected wavelength(s) against the corresponding pH of the buffer solutions. This will generate a sigmoidal titration curve.

  • pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[7] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation using non-linear regression software.[6]

Conclusion

The strategic fluorination of phenylboronic acids provides a robust and predictable means of tuning their Lewis acidity. A thorough understanding of the interplay between inductive and resonance effects, as dictated by the position and number of fluorine substituents, allows for the rational design of molecules with desired pKa values. This, in turn, can lead to improved performance in a wide range of applications, from catalysis to drug discovery. The straightforward and reliable method of UV-Vis spectrophotometry offers a practical means for researchers to experimentally verify the acidity of these valuable compounds, further enabling the development of novel and effective chemical entities.

References

An In-depth Technical Guide to the Solubility of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid is a sophisticated building block in modern medicinal chemistry. Its utility in constructing complex molecular architectures, particularly for targeted therapeutics, is of significant interest to researchers in drug discovery and development. The boronic acid moiety is a versatile functional group, pivotal in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The substituents on the phenyl ring—a fluoro group at the 2-position and a butylcarbamoyl group at the 5-position—are strategically placed to modulate the electronic properties and steric profile of the molecule, thereby influencing its reactivity and potential biological activity.

However, the successful application of this compound in synthesis, formulation, and biological screening is fundamentally dependent on a thorough understanding of its solubility characteristics. Solubility dictates the choice of reaction conditions, purification methods, and the bioavailability of potential drug candidates.[2] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals.

Theoretical Framework: Understanding the Solubility of Substituted Phenylboronic Acids

The solubility of a compound is a complex interplay of intermolecular forces between the solute and the solvent. For substituted phenylboronic acids, several key factors govern their dissolution behavior in organic solvents.

1. Molecular Structure and Intermolecular Forces:

  • Boronic Acid Moiety: The -B(OH)₂ group is capable of forming strong hydrogen bonds, both as a donor and an acceptor. This contributes significantly to the compound's interaction with polar solvents.

  • Fluorine Substituent: The fluorine atom at the ortho position is a weak hydrogen bond acceptor and increases the polarity of the C-F bond. Its electron-withdrawing nature can also influence the acidity of the boronic acid.

  • Butylcarbamoyl Substituent: The amide group (-CONH-) is a strong hydrogen bond donor and acceptor. The butyl chain introduces a nonpolar, lipophilic character to the molecule. The interplay between the polar amide and the nonpolar alkyl chain will significantly influence solubility in solvents of varying polarity.

2. Solvent Properties:

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Polar Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors, and are expected to effectively solvate the boronic acid and amide functionalities.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, THF): These solvents can accept hydrogen bonds and will interact favorably with the -B(OH)₂ and -CONH- groups. Phenylboronic acid generally exhibits high solubility in ketones and ethers.[3][4][5][6]

  • Nonpolar Solvents (e.g., hydrocarbons like hexanes, toluene): These solvents primarily interact through weaker van der Waals forces. The butyl group of the butylcarbamoyl substituent will favor interaction with nonpolar solvents, but the overall solubility is expected to be low due to the highly polar nature of the boronic acid and amide groups. Phenylboronic acid has very low solubility in hydrocarbons.[3][4][5][6]

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents have moderate polarity. Phenylboronic acid has been shown to have moderate solubility in chloroform.[3][4][5][6]

3. The Challenge of Boroxine Formation:

A critical consideration when working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6][7] This process is often promoted by heat and can be influenced by the solvent. The formation of boroxine, which has different solubility properties than the parent boronic acid, can lead to inconsistent and erroneous solubility measurements.[6] Therefore, careful control of experimental conditions, particularly temperature, is crucial.

Predictive Assessment of Solubility for this compound

Solvent ClassPredicted SolubilityRationale
Alcohols (e.g., Methanol, Ethanol)HighStrong hydrogen bonding interactions with the boronic acid and amide groups.
Ketones (e.g., Acetone)HighGood hydrogen bond acceptors for the boronic acid and amide protons. Phenylboronic acid has high solubility in ketones.[3][4][5][6]
Ethers (e.g., THF, Dioxane)HighEthers are good hydrogen bond acceptors. Phenylboronic acid exhibits high solubility in ethers.[3][6]
Esters (e.g., Ethyl Acetate)Moderate to HighGood hydrogen bond acceptors with moderate polarity.
Chlorinated (e.g., Dichloromethane)ModerateModerate polarity allowing for some interaction with the polar groups. Phenylboronic acid has moderate solubility in chloroform.[3][4][5][6]
Aromatic Hydrocarbons (e.g., Toluene)LowThe nonpolar nature of the solvent will not effectively solvate the polar functional groups.
Aliphatic Hydrocarbons (e.g., Hexanes)Very LowPrimarily van der Waals interactions, insufficient to overcome the strong intermolecular forces in the solid state. Phenylboronic acid has very low solubility in hydrocarbons.[3][4][5][6]

Experimental Protocol for Determining Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8][9] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[8]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator. A temperature of 25 °C is standard, but other temperatures can be investigated.

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued, confirming equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration through a solvent-compatible syringe filter (e.g., PTFE) can be used to ensure a clear solution.[10]

  • Sample Preparation for Analysis:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method. The dilution factor must be accurately recorded.

  • Concentration Analysis:

    • Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[10]

    • Prepare a calibration curve using standards of known concentrations of this compound to quantify the amount in the diluted samples.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express solubility in appropriate units, such as mg/mL or mol/L.

Visual Representation of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Settle/Centrifuge equil1->sep1 sep2 Withdraw supernatant sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 Analyze by HPLC/UV analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the solubility of this compound, and these should be carefully considered during experimental design and data interpretation.

  • Temperature: The solubility of most solids in liquids increases with temperature.[11] Investigating solubility at different temperatures can be valuable for developing crystallization procedures.

  • pH (for aqueous or mixed aqueous/organic systems): Boronic acids are weak Lewis acids. In the presence of water, changes in pH will affect the ionization state of the boronic acid, which in turn will significantly impact its solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in the solubility studies.

  • Purity of the Compound and Solvents: Impurities can affect solubility measurements. Therefore, using highly pure compound and solvents is essential for obtaining accurate and reproducible data.[9]

Key Molecular Interactions Affecting Solubility

G cluster_interactions Intermolecular Forces cluster_solvents Solvent Types compound (5-(Butylcarbamoyl)-2- fluorophenyl)boronic acid h_bond Hydrogen Bonding (Boronic Acid, Amide) compound->h_bond Strong dipole Dipole-Dipole (C-F, C=O) compound->dipole Moderate vdw Van der Waals (Butyl, Phenyl) compound->vdw Weak polar_protic Polar Protic (e.g., Methanol) h_bond->polar_protic High Affinity polar_aprotic Polar Aprotic (e.g., Acetone, THF) h_bond->polar_aprotic High Affinity dipole->polar_protic dipole->polar_aprotic nonpolar Nonpolar (e.g., Hexane) vdw->nonpolar Primary Interaction

Caption: Molecular Interactions Governing Solubility.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in research and development. While specific quantitative data is not yet widely published, the principles outlined in this guide, based on the behavior of related phenylboronic acid derivatives, provide a robust framework for predicting and experimentally determining its solubility profile. By carefully considering the molecular structure, solvent properties, and potential confounding factors like boroxine formation, researchers can generate reliable and reproducible solubility data. This, in turn, will facilitate the optimization of synthetic routes, the design of effective purification strategies, and the development of viable formulations for this promising class of compounds.

References

Methodological & Application

Suzuki-Miyaura coupling protocol using (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Introduction: Navigating Challenging Couplings in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of pharmaceuticals and complex molecular architectures.[3][4] This guide focuses on a particularly relevant, yet challenging, building block: This compound .

This substrate is of significant interest as it introduces a fluorinated aryl amide moiety, a common feature in bioactive molecules that can enhance binding affinity, metabolic stability, and pharmacokinetic properties. However, its structure presents a classic challenge for the synthetic chemist. The ortho-fluoro substituent and the meta-amide group create a sterically hindered and electronically complex environment. Specifically, the electron-withdrawing nature of these groups can increase the propensity for competitive protodeboronation, a common side reaction that cleaves the C-B bond and reduces yield.[1][5]

This application note, designed for researchers in drug development and synthetic chemistry, provides a deep dive into the mechanistic nuances and offers a robust, field-proven protocol for successfully employing this valuable reagent. We will explore the rationale behind the selection of catalysts, ligands, bases, and solvents to overcome the inherent challenges of this substrate and achieve high-yield coupling.

The Catalytic Cycle: A Mechanistic Perspective

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding these steps is critical for troubleshooting and optimizing the reaction for challenging substrates.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halide bond of the aryl halide (Ar-X). This irreversible step oxidizes the palladium center from Pd(0) to Pd(II), forming a square-planar arylpalladium(II) halide intermediate.[3][7] The reactivity of the aryl halide is paramount, with the rate of oxidative addition typically following the trend: I > OTf > Br >> Cl.[8] For less reactive aryl chlorides, the choice of a highly active catalyst system is crucial.[9]

  • Transmetalation : This is often the rate-determining step and is where the choice of base is most critical.[10] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[11] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diarylpalladium(II) intermediate. The presence of the ortho-fluoro group on our substrate can have a dual effect. While fluoride ions from a base like CsF can promote transmetalation, excess fluoride can also form unreactive anionic boronate species, creating a delicate balance.[12][13]

  • Reductive Elimination : In the final step, the two organic groups on the diarylpalladium(II) complex couple to form the new C-C bond of the biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[1][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X pd_int1 Ar¹-Pd(II)L₂-X oxidative_add->pd_int1 transmetalation Transmetalation pd_int1->transmetalation [Ar²B(OH)₃]⁻ pd_int2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_int2 reductive_elim Reductive Elimination pd_int2->reductive_elim Ar¹-Ar² reductive_elim->pd0 biaryl Biaryl Product (Ar¹-Ar²) reductive_elim->biaryl aryl_halide Aryl Halide (Ar¹-X) aryl_halide->oxidative_add boronic_acid Boronic Acid (Ar²-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation activates

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Protocol: A Guide to Reagent Selection

The success of coupling this compound hinges on the judicious selection of the catalyst system and reaction conditions to favor the desired pathway over protodeboronation and other side reactions.

Parameter Recommendation & Rationale Alternative Considerations
Palladium Source Palladium(II) Acetate (Pd(OAc)₂) or Precatalysts like Pd₂(dba)₃. These are common, air-stable sources of Pd(0) upon in-situ reduction. For challenging substrates, specialized precatalysts that form the active Pd(0) species rapidly can be highly effective.[5]Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, but its performance may be suboptimal for sterically hindered substrates.[1][14]
Ligand Bulky, Electron-Rich Biaryl Monophosphines (e.g., SPhos, XPhos). These ligands are critical for coupling sterically hindered and electron-deficient partners. They promote fast oxidative addition and reductive elimination, increasing catalyst turnover and preventing decomposition of the boronic acid.[15]N-Heterocyclic Carbene (NHC) ligands are also highly effective for sterically demanding couplings and can offer superior stability and activity in certain cases.[16][17]
Base Potassium Phosphate (K₃PO₄). This is a moderately strong, non-nucleophilic base that is highly effective in many challenging Suzuki couplings. It is generally compatible with amide functionalities.Cesium Carbonate (Cs₂CO₃) is a stronger base that can accelerate slow reactions. Cesium Fluoride (CsF) is useful for base-sensitive substrates and can promote couplings of fluorinated boronates, but optimization is required to avoid side reactions.[13][18]
Solvent Aprotic Ethers (e.g., 1,4-Dioxane, THF) with Water. A biphasic solvent system is standard and often accelerates the reaction. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][8]Toluene/water can also be effective. For moisture-sensitive substrates, anhydrous conditions using a base like CsF can be employed, though this may require more optimization.[19]
Temperature 60-100 °C. Elevated temperatures are typically required to drive the reaction to completion, especially when using less reactive aryl bromides or chlorides.For highly active catalyst systems and reactive aryl iodides, reactions may proceed efficiently at or near room temperature.[20]

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a representative aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous, 8 mL)

  • Degassed Water (2 mL)

  • Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. An oxygen-free environment is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[18]

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL). The mixture should be stirred to ensure proper mixing.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_final Result setup 1. Combine Reagents (Ar-Br, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvents 3. Add Solvents (Dioxane/H₂O) inert->solvents heat 4. Heat and Stir (80-90 °C) solvents->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Quench and Extract (H₂O, Ethyl Acetate) monitor->workup purify 7. Dry and Concentrate workup->purify column 8. Column Chromatography purify->column product Pure Biaryl Product column->product

General experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst.Ensure the reaction was set up under strictly anaerobic conditions. Use fresh, high-purity palladium sources and ligands.
Insufficient temperature or reaction time.Increase the temperature to 100-110 °C or extend the reaction time.
Poor choice of base.For very unreactive substrates, consider a stronger base like Cs₂CO₃.
Significant Protodeboronation Boronic acid is unstable under the reaction conditions.Use a milder base (e.g., K₂CO₃) or a fluoride source like CsF under anhydrous conditions.[18] Use a more active catalyst system (e.g., a Buchwald precatalyst) to accelerate the coupling relative to decomposition.[5]
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing of solvents and ensure a robust inert atmosphere.
Difficulty in Purification Close polarity of product and byproducts.Optimize the solvent system for column chromatography. Consider alternative purification methods like recrystallization if the product is a solid.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents such as 1,4-dioxane and ethyl acetate are flammable and should be handled away from ignition sources.

  • Boronic acids can be irritants; avoid inhalation of dust and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Fluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Modern Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of fluorine—high electronegativity, small size, and the ability of the C-F bond to act as a hydrogen bond acceptor—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1] Consequently, the development of robust synthetic methodologies for creating fluorinated aromatic compounds is of paramount importance.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[2] This guide focuses on a specific, yet challenging, facet of this reaction: the use of fluorophenylboronic acids as coupling partners. While these reagents are invaluable for installing fluorinated aryl moieties, they present unique stability challenges, primarily their susceptibility to protodeboronation under standard basic reaction conditions.[3][4] This side reaction, where the boronic acid group is replaced by a hydrogen atom, can significantly diminish yields and complicate purification.

This document serves as a comprehensive guide, providing in-depth technical insights and field-proven protocols for successfully employing palladium catalysts in cross-coupling reactions with fluorophenylboronic acids. By understanding the underlying principles and optimizing reaction parameters, researchers can effectively harness the potential of these critical building blocks.

The Catalytic System: Choosing the Right Palladium Catalyst and Ligand

The success of a Suzuki-Miyaura coupling involving sensitive fluorophenylboronic acids hinges on the selection of a highly active catalytic system. The goal is to promote the desired cross-coupling at a rate that far exceeds the rate of protodeboronation.[5][6]

The Challenge of Protodeboronation:

Fluorine substitution, particularly in the ortho position, increases the electrophilicity of the boron atom, making the C-B bond more susceptible to cleavage by nucleophiles, including the hydroxide ions present in the basic reaction medium. While this electronic effect can accelerate the desired transmetalation step, it also dramatically increases the rate of undesired protodeboronation.[5][6]

Modern Solutions: Advanced Palladium Precatalysts and Ligands:

To overcome this challenge, the field has moved towards the use of palladium precatalysts in combination with bulky, electron-rich phosphine ligands.[4]

  • Palladium Precatalysts: Buchwald and other research groups have developed highly efficient precatalysts that rapidly generate the active Pd(0) species in situ under mild conditions.[5][7] This rapid generation is crucial as it allows the catalytic cycle to commence quickly, before significant degradation of the boronic acid can occur.[6]

  • Bulky, Electron-Rich Ligands: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are instrumental. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center.[3][6]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps, as illustrated below. The efficiency of each step is critical when working with sensitive fluorophenylboronic acids.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd PdII_intermediate Ar¹-Pd(II)-X (L₂) OxAdd->PdII_intermediate Transmetalation Transmetalation (Ar²-B(OR)₃⁻) PdII_intermediate->Transmetalation PdII_diaryl Ar¹-Pd(II)-Ar² (L₂) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Base_activation Ar²B(OH)₂ + Base → [Ar²B(OH)₃]⁻ Base_activation->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing a successful Suzuki-Miyaura cross-coupling reaction with fluorophenylboronic acids.

Protocol 1: General Procedure using a Palladium Precatalyst

This protocol is optimized for challenging couplings, including those with ortho-fluorinated boronic acids and less reactive aryl chlorides.[5]

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorophenylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Potassium phosphate (K₃PO₄), aqueous solution (0.5 M)

  • Degassed Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorophenylboronic acid (1.5 equiv), and the palladium precatalyst (e.g., 2 mol %).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the catalyst.

  • Solvent and Base Addition: Add the degassed THF, followed by the degassed aqueous K₃PO₄ solution. A typical solvent ratio is 1:2 THF to aqueous base.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for the specified time. Reaction progress can be monitored by TLC, GC-MS, or LC-MS. Many reactions with highly active precatalysts are complete within 30 minutes to a few hours.[5]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Coupling with Highly Fluorinated Boronic Acids

For exceptionally challenging substrates like pentafluorophenylboronic acid, which are prone to deactivation, more specialized conditions are required.[8][9]

Materials:

  • Aryl iodide or bromide (1.0 equiv)

  • Pentafluorophenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (6 mol%)

  • Cesium fluoride (CsF) (2.0 equiv)

  • Silver(I) oxide (Ag₂O) (1.0 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In an oven-dried reaction vessel, combine Pd₂(dba)₃, CsF, and Ag₂O.

  • Inert Atmosphere: Seal the vessel, and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide, pentafluorophenylboronic acid, anhydrous DMF, and finally the P(t-Bu)₃ ligand.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by an appropriate analytical technique.

  • Workup and Purification: After cooling, the workup and purification follow the same general procedure as described in Protocol 1. The combination of CsF and Ag₂O is reported to be essential for promoting this difficult coupling.[8][9]

Data Presentation: Comparative Reaction Conditions

The choice of reaction parameters is critical for a successful outcome. The table below summarizes typical conditions and highlights key differences for various scenarios.

ParameterProtocol 1 (General)Protocol 2 (Highly Fluorinated)Rationale & Key Considerations
Palladium Source XPhos Pd G3 (Precatalyst)Pd₂(dba)₃Precatalysts ensure rapid formation of the active Pd(0) species, crucial for unstable boronic acids.[5][6]
Ligand XPhos (integral to precatalyst)P(t-Bu)₃Bulky, electron-rich phosphines are essential for promoting oxidative addition and reductive elimination.[3]
Base K₃PO₄ (aq. 0.5 M)CsF (solid)K₃PO₄ is a moderately strong base effective in many couplings.[3][5] CsF is often used for highly sensitive substrates.[8]
Additive NoneAg₂OSilver salts can act as halide scavengers and facilitate the transmetalation step, especially for challenging substrates.[8]
Solvent THF / WaterDMFThe choice of solvent affects solubility and reaction rates. Anhydrous conditions are sometimes necessary.
Temperature Room Temperature to 40 °C100 °CHighly active catalysts allow for lower temperatures, minimizing boronic acid degradation.[5]
Substrate Scope Aryl-Cl, Br, I, OTf with mono/di-fluorophenylboronic acidsAryl-Br, I with polyfluorophenylboronic acidsProtocol 1 is broader, while Protocol 2 is tailored for less reactive, highly fluorinated systems.[5][8]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low Yield / No Reaction 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor choice of base or solvent.1. Use a fresh, high-quality palladium precatalyst. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems.
Significant Protodeboronation 1. Reaction temperature is too high or reaction time is too long. 2. Base is too strong or concentration is too high. 3. Catalyst is not active enough.1. Use a more active catalyst system (e.g., a modern precatalyst) to allow for lower temperatures and shorter reaction times.[3][5] 2. Switch to a milder base (e.g., K₃PO₄ instead of NaOH) or use a lower concentration. 3. Increase catalyst loading slightly or switch to a more effective ligand/precatalyst combination.
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid. 2. Inefficient transmetalation.1. Improve degassing procedures for solvents and ensure a strictly inert atmosphere. 2. Ensure the base is effective for boronate formation to facilitate transmetalation.[2]

Conclusion

The palladium-catalyzed cross-coupling of fluorophenylboronic acids is a potent, albeit delicate, transformation. Success relies on a nuanced understanding of the competing protodeboronation pathway and the strategic selection of a catalytic system that favors the desired C-C bond formation. The use of advanced palladium precatalysts with bulky, electron-rich ligands has revolutionized the coupling of these challenging substrates, enabling reactions to proceed under milder conditions and with greater efficiency. By following the detailed protocols and considering the troubleshooting advice presented in this guide, researchers can confidently incorporate fluorinated aromatic moieties into their target molecules, accelerating progress in drug discovery and materials science.

References

The Strategic Utility of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the rational design of small molecule inhibitors requires a toolkit of versatile and highly functionalized building blocks. (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid has emerged as a cornerstone reagent, particularly in the synthesis of targeted cancer therapeutics. Its unique trifunctional architecture—a reactive boronic acid, an electron-withdrawing fluorine atom, and a hydrogen-bond-modulating butylcarbamoyl group—provides medicinal chemists with a powerful scaffold for constructing complex molecular architectures with tailored pharmacological profiles.

This boronic acid derivative is most prominently recognized as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of cancers with specific DNA repair deficiencies.[1][2] The strategic placement of its functional groups allows for precise and efficient bond formation, primarily through palladium-catalyzed cross-coupling reactions, while also influencing the final compound's metabolic stability, target engagement, and overall pharmacokinetic properties.[3][4] This guide provides an in-depth exploration of the applications and experimental protocols associated with this compound, offering researchers and drug development professionals the foundational knowledge to leverage this critical reagent in their synthetic campaigns.

Physicochemical and Computational Profile

A thorough understanding of a reagent's properties is fundamental to its effective application. The table below summarizes the key physicochemical and computational data for this compound, providing a quantitative basis for experimental design.

PropertyValueSource
CAS Number 874289-51-7ChemScene[5]
Molecular Formula C₁₁H₁₅BFNO₃ChemScene[5]
Molecular Weight 239.05 g/mol ChemScene[5]
Purity ≥98% (Typical)ChemScene[5]
Topological Polar Surface Area (TPSA) 69.56 ŲChemScene[5]
LogP 0.0338ChemScene[5]
Hydrogen Bond Acceptors 3ChemScene[5]
Hydrogen Bond Donors 3ChemScene[5]
Rotatable Bonds 2ChemScene[5]
Storage Conditions 4°CChemScene[5]

Core Applications in Medicinal Chemistry: The PARP Inhibitor Paradigm

The primary application of this compound in medicinal chemistry is as a pivotal building block for the synthesis of PARP inhibitors.[1][6] PARP enzymes are crucial for cellular processes, including DNA repair.[1] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing healthy ones.[7]

The renowned PARP inhibitor Olaparib, approved for the treatment of certain types of ovarian, breast, and prostate cancers, prominently features a substructure derived from this boronic acid.[2][7] The synthesis of Olaparib and other related inhibitors often involves a Suzuki-Miyaura cross-coupling reaction, where the boronic acid moiety is coupled with a suitable aryl or heteroaryl halide to form a critical carbon-carbon bond, constructing the core biaryl scaffold of the final drug molecule.[8][9]

The diagram below illustrates the strategic importance of the functional groups on this compound and their contribution to its role as a drug precursor.

G cluster_props Structural Features & Their Roles A This compound B Boronic Acid Group -B(OH)₂ A->B C 2-Fluoro Substituent -F A->C D 5-Butylcarbamoyl Group -CONH(n-Bu) A->D B_prop Enables Suzuki-Miyaura Cross-Coupling for C-C bond formation. B->B_prop Function C_prop Modulates electronic properties, enhances metabolic stability, and can improve target binding affinity. C->C_prop Function D_prop Provides a key interaction point (H-bond donor/acceptor) for target engagement in the final API. D->D_prop Function

Caption: Structural features of the boronic acid and their functions.

The fluorine atom at the 2-position is not merely a passive substituent. Its high electronegativity can significantly influence the molecule's properties by:

  • Modulating Acidity and Reactivity: The electron-withdrawing nature of fluorine can increase the Lewis acidity of the boronic acid, potentially influencing transmetalation rates in the Suzuki-Miyaura catalytic cycle.[10]

  • Enhancing Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation (metabolic "soft spots"), a common strategy to increase a drug's half-life and bioavailability.[4][10]

  • Improving Target Binding: The C-F bond can participate in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity and selectivity.[4]

The butylcarbamoyl group at the 5-position is strategically placed to serve as a crucial pharmacophoric element in the final active pharmaceutical ingredient (API), often forming key hydrogen bonds within the target protein's binding site.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds and is the cornerstone reaction for utilizing this compound.[9] The following is a representative, self-validating protocol for the coupling of this boronic acid with a generic aryl bromide, based on established methodologies for similar substrates.[11]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a typical small-scale reaction. Reagents and conditions should be optimized for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

G start Start: Assemble Reagents reagents To an oven-dried vial add: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Pd(OAc)₂ (2 mol%) - XPhos (4 mol%) - K₃PO₄ (2.0 eq) start->reagents purge Seal vial and purge with inert gas (N₂ or Ar) for 5-10 min. reagents->purge solvent Add degassed anhydrous Dioxane/Water solvent via syringe. purge->solvent reaction Heat mixture to 80-100 °C with vigorous stirring. solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor quench Cool to RT. Quench with water and dilute with Ethyl Acetate. monitor->quench Upon completion extract Perform aqueous workup. Extract aqueous layer with Ethyl Acetate. quench->extract dry Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. extract->dry concentrate Concentrate the filtrate under reduced pressure. dry->concentrate purify Purify crude product via flash column chromatography. concentrate->purify end End: Isolated Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

    • Causality Insight: Using an oven-dried vessel and an inert atmosphere is critical to prevent the deactivation of the palladium catalyst and the potential degradation of the boronic acid. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction times, especially with challenging substrates.[11]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

    • Causality Insight: A mixed solvent system, often containing water, is common for Suzuki couplings. The base (K₃PO₄) is more soluble in water, which facilitates the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

This self-validating protocol includes a monitoring step (TLC or LC-MS) to confirm reaction completion and a final purification step to ensure the identity and purity of the desired product.

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its utility is exemplified by its crucial role in the synthesis of PARP inhibitors like Olaparib, where each of its functional groups contributes to the efficiency of the synthesis and the pharmacological profile of the final drug. The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for incorporating this reagent into complex molecules. By understanding the interplay of its structural features and leveraging established protocols, researchers can effectively utilize this compound to accelerate the discovery and development of novel, targeted therapies.

References

Title: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides: Protocol, Mechanism, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While aryl bromides and iodides are traditional substrates, the economic and environmental advantages of using abundant and inexpensive aryl chlorides have driven the development of highly active catalyst systems. This guide provides an in-depth analysis of the general procedure for coupling aryl chlorides, focusing on the critical interplay between catalyst, ligand, base, and solvent. We will dissect the catalytic cycle, offer a detailed experimental protocol, and provide field-proven insights for troubleshooting common challenges, empowering researchers to successfully employ this powerful transformation.

Introduction: The Challenge and Opportunity of Aryl Chlorides

The palladium-catalyzed Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is indispensable for synthesizing biaryl structures found in countless pharmaceuticals, agrochemicals, and advanced materials.[1] Historically, the reaction's scope was largely limited to the more reactive aryl iodides and bromides. Aryl chlorides, despite their wide commercial availability and lower cost, were considered challenging substrates due to the strength of the C-Cl bond.[2][3]

The primary hurdle is the initial, rate-determining step of the catalytic cycle: oxidative addition .[4] Breaking the robust C-Cl bond requires the palladium catalyst to be sufficiently electron-rich and sterically accessible. The breakthrough came with the development of specialized ligands—bulky, electron-donating phosphines and N-heterocyclic carbenes (NHCs)—that transform palladium into a highly reactive "super catalyst" capable of activating even the most stubborn aryl chlorides.[5][6] This advancement has made the coupling of aryl chlorides a routine and highly valuable tool in the synthetic chemist's arsenal.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[7]

.dot

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-Cl(L)ₙ (Palladium(II) Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal diaryl_pd Ar-Pd(II)-Ar'(L)ₙ transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 aryl_chloride Ar-Cl aryl_chloride->ox_add boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₃PO₄) boronate->transmetal product Ar-Ar' (Biaryl Product)

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of aryl chlorides.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride (Ar-Cl) bond, forming a Pd(II) complex. This is the most challenging step for aryl chlorides and is significantly accelerated by electron-rich ligands.[5]

  • Transmetalation: The organic group (Ar') is transferred from the boron atom to the palladium center. This step requires prior activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[4][8] The halide or other ligand on the palladium is displaced in the process.

  • Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple and are expelled, forming the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Core Components and Experimental Choices

The success of a Suzuki coupling with an aryl chloride hinges on the judicious selection of four key components.

Palladium Source (Precatalyst)

The active catalyst is a Pd(0) species, but more stable and air-tolerant Pd(II) precatalysts are typically used. These are reduced in situ to Pd(0). Common choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): A versatile and common choice.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source, often used when milder conditions are desired.[8]

  • Palladacycles: These are highly stable and active precatalysts that often require lower catalyst loadings and give more reproducible results.[9]

Catalyst loading typically ranges from 0.5 to 5 mol%, though highly active systems can function at much lower levels (<0.1 mol%).

The Ligand: The Key to Activating Aryl Chlorides

The ligand is arguably the most critical variable. For aryl chlorides, ligands must be both bulky and electron-rich .

  • Electron-richness enhances the nucleophilicity of the palladium center, promoting its insertion into the strong C-Cl bond during oxidative addition.[5]

  • Bulkiness promotes the final reductive elimination step and helps stabilize the coordinatively unsaturated 14-electron Pd(0) species that is active in the catalytic cycle.[5]

Classes of High-Performance Ligands:

Ligand ClassExamplesKey Features & Rationale
Trialkylphosphines PCy₃ (Tricyclohexylphosphine), P(t-Bu)₃ (Tri-tert-butylphosphine)Highly electron-donating and sterically demanding. Very effective but can be air-sensitive.[1][8]
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosState-of-the-art ligands offering exceptional activity and stability. The biaryl backbone provides steric bulk, while the dialkylphosphino group provides high electron density. They have become the gold standard for challenging couplings.[6]
N-Heterocyclic Carbenes (NHCs) IMes, IPr, PEPPSI-type precatalystsStrong σ-donors that form very stable bonds with palladium. They are excellent alternatives to phosphines and show high thermal stability and activity for activating aryl chlorides.[1][8][10]
The Base: More Than a Proton Sink

The base plays a crucial role in the transmetalation step. It reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species ([Ar'-B(OH)₃]⁻ or a related variant), which readily transfers its organic group to the palladium center.[11][12]

Commonly Used Bases:

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective for a broad range of substrates, including those with base-sensitive functional groups.[6]

  • Potassium Carbonate (K₂CO₃) / Sodium Carbonate (Na₂CO₃): Standard, cost-effective choices that work well in many systems, often in aqueous solvent mixtures.[2][13]

  • Potassium Fluoride (KF): A milder base, useful when ester or other hydrolyzable groups are present.[8]

Typically, 2-3 equivalents of base are used.

The Solvent System

The choice of solvent influences reagent solubility, reaction temperature, and catalyst stability. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions.

  • Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are widely used.[7]

  • Aromatic Hydrocarbons: Toluene is a common choice, particularly for higher-temperature reactions.

  • Aqueous Mixtures: Often, a small amount of water is added to the organic solvent (e.g., Toluene/H₂O, Dioxane/H₂O). Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[2][7]

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic aryl chloride with an arylboronic acid. Reaction conditions should be optimized for specific substrates.

.dot

Caption: General experimental workflow for Suzuki coupling of aryl chlorides.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Anhydrous, Degassed Solvent (e.g., Toluene, 5 mL)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature.

  • Charging the Flask: Under a positive pressure of an inert gas (Argon or Nitrogen), add the aryl chloride, arylboronic acid, base, palladium precatalyst, and ligand to the flask. Note: For air-sensitive ligands or precatalysts, this should be done in a glovebox.

  • Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS until the starting aryl chloride is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine to remove the inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active ligand/catalyst system.3. Poor quality or wet reagents/solvent.1. Ensure rigorous inert atmosphere techniques (degas solvent, properly purge flask).2. Screen more active ligands (e.g., switch from a triarylphosphine to a dialkylbiaryl phosphine like SPhos).[6]3. Use freshly purchased, anhydrous reagents and solvents.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long.3. Boronic acid is inherently unstable (especially some heteroaryls).[5]1. Use anhydrous conditions. If water is required, use a minimal amount.2. Attempt the reaction at a lower temperature. Monitor carefully to avoid excessive heating after completion.3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[5]
Homocoupling of Boronic Acid 1. Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).2. Pd(II) precatalyst not fully reduced.1. Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere.[5]2. Ensure conditions are sufficient for the reduction of the Pd(II) precatalyst.
Dehalogenation of Aryl Chloride The Ar-Pd(II)-Cl intermediate reacts with a hydride source (e.g., solvent, base impurities) instead of the boronate.[5]1. Ensure high purity of all reagents.2. Change the solvent or base. This side reaction is less common with modern, highly active catalysts that favor rapid transmetalation.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition and agglomeration, leading to loss of activity.1. Ensure the ligand-to-palladium ratio is appropriate (often 2:1 or slightly higher).2. Lower the reaction temperature.3. Use a more robust ligand or a precatalyst that is less prone to decomposition.

Conclusion

The Suzuki-Miyaura coupling of aryl chlorides has evolved from a niche reaction into a powerful and reliable synthetic method. Success is predicated on understanding the pivotal role of the catalyst system. By employing bulky, electron-rich ligands such as dialkylbiaryl phosphines or N-heterocyclic carbenes, chemists can readily overcome the high activation barrier of the C-Cl bond. This guide provides the fundamental knowledge and a practical framework for researchers to confidently design, execute, and troubleshoot these essential transformations, paving the way for innovation in drug discovery and materials science.

References

Role of bases in activating boronic acids for transmetalation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Critical Role of the Base in Activating Boronic Acids for Transmetalation in Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds. While the palladium catalyst deservedly receives significant attention, the choice of base is a decisive factor that governs the reaction's efficiency, rate, and even its feasibility. This guide provides an in-depth analysis of the base's mechanistic role, moving beyond its function as a simple proton scavenger to its critical role as an activator of the boronic acid for the pivotal transmetalation step. We will explore the competing mechanistic pathways, offer a comparative analysis of common bases, and provide field-proven protocols for base selection and optimization, particularly for substrates with sensitive functional groups.

The Mechanistic Heart of the Matter: How Bases Enable Transmetalation

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1] Neutral boronic acids, R-B(OH)₂, are generally not sufficiently nucleophilic to engage in this process efficiently. The primary function of the base is to convert the boronic acid into a more reactive, electron-rich organoborate species, often referred to as a boron "ate" complex.[1][2][3][4] This activation significantly enhances the rate of transfer of the organic group to the palladium(II) complex.[5]

Two primary mechanistic pathways are proposed for this base-mediated activation:

  • The Boronate Pathway (Path A): In this widely accepted model, the base (e.g., hydroxide) reacts directly with the Lewis acidic boronic acid to form a tetracoordinate, anionic boronate complex, [R-B(OH)₃]⁻.[6][7] This species is substantially more nucleophilic than the parent boronic acid and readily transfers its organic group to the palladium(II) halide complex (Ar-Pd-X).[6][7]

  • The Hydroxide Pathway (Path B): An alternative pathway suggests that the base first reacts with the palladium(II) halide complex.[6][7] Here, the halide ligand is displaced to form a palladium(II) hydroxide complex (Ar-Pd-OH). This intermediate then reacts with the neutral boronic acid in the transmetalation step. Kinetic studies suggest this pathway can be significantly faster and may be the predominant route when using weaker bases like carbonates in aqueous media.[6][7]

It is crucial for the practicing chemist to understand that both pathways lead to the same key intermediate and the operative mechanism can be dependent on the specific reaction conditions, including the nature of the base, solvent, and substrates.[7][8] Beyond these primary roles, bases can also influence other steps in the catalytic cycle, such as accelerating the final reductive elimination.[2][8][9]

Suzuki_Cycle_Base_Role cluster_path_a Path A: Boronate Pathway cluster_path_b Path B: Hydroxide Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_X Ar¹-Pd(II)L₂-X OxAdd->PdII_X Transmetalation Transmetalation PdII_X->Transmetalation PdII_X_B Ar¹-Pd(II)L₂-OH PdII_X->PdII_X_B PdII_R Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²B(OH)₂ BoronicAcid->Transmetalation Reacts with Ar¹-Pd(II)L₂-OH Boronate [Ar²B(OH)₃]⁻ (Boronate 'ate' complex) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Base->PdII_X_B Ligand Exchange Boronate->Transmetalation Reacts with Ar¹-Pd(II)L₂-X

Caption: The dual role of the base in activating the Suzuki-Miyaura transmetalation step.

A Comparative Guide to Common Bases

The selection of a base is a critical parameter that must be tailored to the specific substrates. A base that is highly effective for one transformation may be detrimental in another, causing substrate degradation or promoting unwanted side reactions.

BaseClasspKa (Conjugate Acid)Common SolventsKey Characteristics & Insights
Na₂CO₃, K₂CO₃ Carbonate~10.3Toluene/H₂O, Dioxane/H₂OWorkhorse bases for many standard couplings. Require water for solubility and activity. K₂CO₃ is slightly stronger and more soluble than Na₂CO₃.[5][10]
Cs₂CO₃ Carbonate~10.3Toluene/H₂O, Dioxane, DMFOften more effective than other carbonates, an effect attributed to the high solubility and dissociation of the caesium cation, which can disrupt palladium aggregates.[5][11]
K₃PO₄ Phosphate~12.3Toluene, Dioxane, THFA strong, yet often non-nucleophilic base. Excellent for coupling sterically hindered substrates and particularly useful for reactions with base-sensitive functional groups, often used in anhydrous conditions.[5][12]
NaOH, KOH Hydroxide~15.7Toluene/H₂O, Dioxane/H₂OVery strong bases that can drive difficult couplings to completion. However, their high basicity and nucleophilicity pose a significant risk of promoting side reactions like ester hydrolysis or aldol condensation.[10][11][12]
KF, CsF Fluoride~3.2Toluene, THF, DioxaneMild bases. Fluoride ions are thought to form highly nucleophilic fluoroborate species [R-BF₃]⁻. Excellent choice for substrates containing base-labile groups.[2][5][11]
Triethylamine (TEA), DIPEA Organic Amine~11Toluene, DMFGenerally less effective than inorganic bases for activating boronic acids. Their primary use is in reactions where even mild inorganic bases are incompatible with the substrate.[10][12]

Field-Proven Insights for Base Selection

Substrate Stability is Paramount

The primary consideration when selecting a base is the chemical stability of your starting materials and product. If your molecule contains base-sensitive functional groups such as esters, amides, or ketones with α-protons, strong bases like hydroxides (NaOH, KOH) or alkoxides should be avoided.[12] In these cases, milder conditions are required:

  • First Choice: Anhydrous powdered K₃PO₄ in an anhydrous solvent like toluene or dioxane is often the go-to system for sensitive substrates.[12]

  • Alternative: KF or CsF can also be highly effective and are even milder.[11]

Mitigating Protodeboronation

Protodeboronation is a destructive side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the nucleophilic partner.[12] This process is often accelerated by strong bases, the presence of water, and elevated temperatures.[13]

  • Strategy 1: Use the mildest base that effects the desired transformation (e.g., K₃PO₄, KF).[12]

  • Strategy 2: Use a more robust boronic acid derivative. Boronate esters, such as pinacol esters (Bpin), are significantly more stable and less prone to protodeboronation than the corresponding boronic acids.[12][14]

Experimental Protocols

Protocol 1: General Procedure for Base Screening in a Model Suzuki-Miyaura Coupling

This protocol provides a framework for rapidly screening various bases to identify the optimal conditions for a new reaction. The reaction described is the coupling of 4-bromotoluene with phenylboronic acid.

Base_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Workup & Analysis A 1. To separate vials, add: - 4-Bromotoluene (1 mmol) - Phenylboronic Acid (1.2 mmol) - Pd Catalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., PPh₃, 4 mol%) B 2. To each vial, add a different base (2.0 mmol): - Vial 1: Na₂CO₃ - Vial 2: K₂CO₃ - Vial 3: K₃PO₄ - Vial 4: KF A->B C 3. Add Solvent (e.g., Toluene/H₂O 10:1) B->C D 4. Degas each vial (e.g., N₂ sparging for 15 min) C->D E 5. Heat to reaction temp (e.g., 80-100 °C) with vigorous stirring D->E F 6. Monitor reaction progress (TLC, GC-MS, or LC-MS) E->F G 7. Quench, extract with organic solvent, and dry F->G H 8. Analyze crude mixture (GC or ¹H NMR with internal standard) to determine yield G->H I 9. Compare yields to identify optimal base H->I

Caption: Workflow for parallel screening of bases in a Suzuki-Miyaura reaction.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Base (2.0 mmol) - e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃

  • Solvent: Toluene/Water (10:1 mixture, 11 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, and PPh₃.

  • Add the selected base (2.0 mmol).

  • Add the toluene/water solvent mixture.

  • Seal the vial and purge with inert gas for 15 minutes.

  • Place the vial in a preheated heating block at 90 °C.

  • Stir the reaction vigorously for the desired time (e.g., 4-12 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analyze the crude product by GC or ¹H NMR using an internal standard to determine the reaction yield. Compare the results from different bases to identify the optimal choice.[5]

Protocol 2: Coupling with a Base-Sensitive Substrate using Anhydrous K₃PO₄

This protocol is adapted for substrates that are prone to degradation under standard aqueous basic conditions.

Materials:

  • Base-sensitive Aryl Bromide (e.g., containing an ester, 1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base: Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • Crucial Step: Finely grind the K₃PO₄ using a mortar and pestle and dry it in an oven (e.g., 120 °C) for several hours or under high vacuum to ensure it is anhydrous.

  • In a glovebox or under a positive pressure of inert gas, add the aryl bromide, boronic acid/ester, palladium catalyst, ligand, and the dried K₃PO₄ to an oven-dried reaction flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite® to remove inorganic salts, and rinse the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[12]

Troubleshooting Guide

IssueProbable Cause (Base-Related)Suggested Solution
Low or No Conversion 1. Base is too weak or insoluble. 2. Insufficient activation of boronic acid.1. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). 2. If using an inorganic base, ensure a small amount of water is present (if substrate allows). 3. Increase temperature.
Substrate/Product Decomposition Base is too strong and/or nucleophilic.Switch to a milder base (K₃PO₄, KF, CsF). Run the reaction at a lower temperature.[11][12]
Significant Protodeboronation Conditions are too harsh (strong base, high temp, excess water).1. Use a milder base (K₃PO₄, KF). 2. Lower the reaction temperature. 3. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[12]
Reaction Stalls The base may be consumed or form inhibiting species.Add a fresh portion of base. Ensure vigorous stirring, especially in biphasic mixtures, to maintain interfacial contact.[15]

Conclusion

The base in a Suzuki-Miyaura coupling is a powerful control element, not merely an auxiliary reagent. Its fundamental role is the activation of the boronic acid via the formation of a nucleophilic boronate "ate" complex, which is essential for the crucial transmetalation step. A deep understanding of the underlying mechanistic pathways and the chemical properties of different bases allows the researcher to move from a trial-and-error approach to a rational design of reaction conditions. By carefully selecting a base that maximizes reactivity while preserving the integrity of sensitive functional groups, chemists can unlock the full synthetic potential of this Nobel prize-winning reaction.

References

Application Notes and Protocols: Phenylboronic Acid Functionalized Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Phenylboronic Acid

Phenylboronic acid (PBA) and its derivatives have emerged as exceptionally versatile building blocks in the creation of advanced biomedical materials.[1][2] Their utility stems from a unique and fundamental chemical interaction: the ability to form reversible, covalent bonds with molecules containing cis-1,2 or -1,3 diol functionalities.[3] This interaction is the cornerstone of their application in systems designed for drug delivery, biosensing, and tissue engineering.[1][4]

The key to PBA's functionality lies in the equilibrium between its uncharged, trigonal planar state and its charged, tetrahedral boronate anion form.[5] In aqueous solution, the trigonal form preferentially reacts with diols (like glucose) to form a cyclic boronate ester.[6] This reaction is highly dependent on the surrounding pH. The acidity of the boronic acid, defined by its pKa, dictates the pH at which the tetrahedral anion becomes significant.[7] Crucially, the formation of the boronate ester with a diol lowers the pKa, favoring the more stable, negatively charged tetrahedral state even at physiological pH.[5][6] This pH-sensitive, reversible covalent interaction allows for the design of "intelligent" polymers that can respond to specific biological cues.[2]

For instance, the introduction of electron-withdrawing groups onto the phenyl ring can lower the pKa of the boronic acid, making it more sensitive to diols at a neutral pH of 7.4, which is critical for many in vivo applications.[6] This stimuli-responsive nature makes PBA-functionalized polymers ideal candidates for creating materials that can sense changes in their environment and react accordingly, such as releasing a drug in the presence of a specific sugar.[8][9]

Caption: Figure 1. The pH-dependent, reversible reaction between PBA and a cis-diol.

Part 1: Synthesis of PBA-Functionalized Polymers

The creation of effective PBA-functionalized polymers requires careful control over the synthesis of both the monomer and the final polymer architecture. The choice of synthetic route depends on the desired properties and application of the final material.

Synthetic Strategies Overview

There are three primary strategies for preparing PBA-containing polymers:

  • Direct Polymerization of Unprotected PBA Monomers: This is the most straightforward approach but can be challenging due to the potential for the boronic acid group to interfere with the polymerization process.[10]

  • Polymerization of Protected Boronate Ester Monomers: The boronic acid moiety is protected (e.g., as a pinacol ester), preventing interference during polymerization. A subsequent deprotection step is required to yield the functional PBA group.[10][11]

  • Post-Polymerization Modification: A pre-synthesized polymer with suitable reactive groups (e.g., amines, hydroxyls) is functionalized with a PBA-containing molecule. This method allows for the use of well-defined parent polymers.[10]

Caption: Figure 2. Overview of primary strategies for synthesizing PBA-polymers.

Protocol: Synthesis of 3-Acrylamidophenylboronic Acid (APBA) Monomer

This protocol describes the synthesis of a commonly used unprotected PBA monomer, which can be incorporated into polymers via free radical polymerization.[12]

Materials:

  • 3-Aminophenylboronic acid hydrochloride

  • Acryloyl chloride

  • Sodium hydroxide (NaOH) solution (2.0 M)

  • Hydrochloric acid (HCl) solution (1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve 3-aminophenylboronic acid hydrochloride (1.0 g, 5.34 mmol) in 10.7 mL of 2.0 M NaOH solution in a flask placed in an ice bath to maintain a temperature of 0 °C.[12]

  • Acylation: While stirring vigorously, add cold acryloyl chloride (2.2 mL, 26.7 mmol) dropwise to the solution. The reaction is exothermic; maintain the temperature at 0 °C.

  • Acidification: After the addition is complete, continue stirring for 1 hour at 0 °C. Slowly add 1.0 M HCl solution to the reaction mixture until the pH reaches 1.0. This will cause the product to precipitate.[12]

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any unreacted starting materials and salts.

  • Drying: Dry the final product, 3-acrylamidophenylboronic acid (APBA), under vacuum.

Validation:

  • Structure Confirmation: The structure of the synthesized monomer should be confirmed using ¹H NMR and FTIR spectroscopy.

  • Purity: Purity can be assessed by melting point analysis and elemental analysis.

Part 2: Application Note - Glucose-Responsive Systems for Insulin Delivery

One of the most extensively studied applications of PBA-polymers is in the development of "smart" insulin delivery systems for diabetes management.[13][14] These systems aim to mimic the function of a healthy pancreas by releasing insulin only in response to hyperglycemic (high blood sugar) conditions.[15]

Principle of Operation

The mechanism relies on competitive binding. A PBA-functionalized hydrogel can be crosslinked by forming boronate esters with a polyol polymer like polyvinyl alcohol (PVA).[16] Insulin is physically entrapped within this hydrogel network. In the presence of high glucose concentrations, the glucose molecules, being small and mobile, diffuse into the hydrogel and compete with the PVA for the PBA binding sites.[17] As glucose forms boronate esters with the PBA moieties, it displaces the PVA crosslinks. This leads to a decrease in the crosslinking density of the hydrogel, causing it to swell and increase its mesh size, which in turn facilitates the release of the entrapped insulin.[17][18] The process is reversible; as glucose levels fall, the crosslinks reform, the hydrogel shrinks, and insulin release is attenuated.

Caption: Figure 3. Competitive displacement mechanism for insulin release.

Protocol: Fabrication and Testing of a Glucose-Responsive Hydrogel

This protocol outlines the preparation of a hydrogel composed of a PBA-containing polymer and PVA, and a method to test its glucose-responsive release of a model drug.

Materials:

  • Poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) (P(NIPAM-co-APBA))[14]

  • Polyvinyl alcohol (PVA)

  • Bovine Serum Albumin (BSA) as a model for insulin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose solutions of varying concentrations (0 mM, 5 mM, 20 mM) in PBS

  • BCA Protein Assay Kit

  • Shaking incubator, microplate reader

Procedure:

Part A: Hydrogel Fabrication

  • Polymer Solutions: Prepare a 10% (w/v) solution of P(NIPAM-co-APBA) in PBS (pH 7.4). Prepare a 5% (w/v) solution of PVA in deionized water by heating at 90 °C until fully dissolved, then cool to room temperature.

  • Drug Loading: Dissolve BSA in the P(NIPAM-co-APBA) solution to a final concentration of 10 mg/mL.

  • Crosslinking: Mix the BSA-loaded P(NIPAM-co-APBA) solution with the PVA solution at a 1:1 volume ratio. Vortex thoroughly to ensure homogeneity.

  • Gelation: Cast the mixture into a mold (e.g., a 96-well plate, 100 µL per well) and allow it to stand at room temperature for 2-4 hours, or until a stable hydrogel is formed.

Part B: In Vitro Release Study

  • Equilibration: Gently place the formed hydrogels into vials containing 1 mL of PBS (pH 7.4) with 0 mM glucose (control). Incubate at 37 °C for 1 hour to remove any surface-adsorbed BSA.

  • Initiate Release: Replace the buffer with 1 mL of fresh PBS containing different glucose concentrations (e.g., 0 mM for basal release, 5 mM for normoglycemic, and 20 mM for hyperglycemic conditions).

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw the entire 1 mL of release medium from each vial and replace it with 1 mL of the corresponding fresh glucose solution. Store the collected samples at 4 °C.

  • Quantification: Determine the concentration of BSA in the collected samples using a BCA Protein Assay Kit according to the manufacturer's instructions. Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the cumulative percentage of BSA released at each time point relative to the initial amount of BSA loaded into the hydrogel. Plot the cumulative release (%) versus time (hours) for each glucose concentration.

Expected Results & Troubleshooting:

  • Expected Outcome: The release rate of BSA should be significantly higher in the 20 mM glucose solution compared to the 5 mM and 0 mM solutions. The 0 mM and 5 mM solutions should show low, basal release.

  • Troubleshooting - No Glucose Response: If no significant difference in release is observed, the crosslinking density may be too high. Try reducing the concentration of PVA or P(NIPAM-co-APBA). Alternatively, the pKa of the APBA may be too high for efficient glucose binding at pH 7.4; consider synthesizing a polymer with a lower pKa PBA derivative.[18]

  • Troubleshooting - High Basal Release: If the hydrogel shows a high burst release in the 0 mM glucose solution, the mesh size may be too large to effectively entrap the protein. Increase the polymer concentrations to create a denser network.

Performance Data Summary
Polymer SystemGlucose Sensitivity RangeResponse MechanismApplicationReference
P(NIPAM-co-APBA)/PVA Hydrogel5-20 mMSwelling/Competitive BindingInsulin Delivery[14]
PBA-functionalized Nanoparticles2-10 mMDisassemblyInsulin Delivery[13][19]
3D Hydrogel Optical Diffuser0-100 mMVolumetric SwellingGlucose Sensing[20]
PBA-based LbL Films>10 mMPermeability ChangeInsulin Delivery[8]

Part 3: Application Note - Targeted Cancer Therapy and Bio-imaging

PBA-functionalized polymers can be formulated into nanoparticles for targeted drug delivery and imaging in oncology.[21] This application leverages the fact that many cancer cells overexpress sialic acid (SA) residues on their surfaces as part of their glycocalyx.[22][23] Sialic acid contains the necessary cis-diol structure to bind with PBA.[24]

Principle of Operation

PBA-functionalized nanoparticles, loaded with a chemotherapeutic agent (e.g., Doxorubicin) or a fluorescent dye, can act as "magic bullets".[22] When administered systemically, these nanoparticles circulate in the bloodstream. The PBA moieties on their surface act as targeting ligands, selectively binding to the SA-rich surfaces of cancer cells.[24][25] This targeted binding enhances the accumulation of the nanoparticles at the tumor site, a process known as active targeting.[26]

Once bound or internalized by the cancer cells, the drug can be released. Release can be triggered by the acidic microenvironment of the tumor or the endosome (pH-responsive release), as the lower pH can alter the PBA-diol interaction and the polymer's conformation.[24][27] This targeted approach aims to increase the therapeutic efficacy of the drug while minimizing side effects on healthy tissues.[21][23]

Caption: Figure 4. Selective binding of PBA-nanoparticles to sialic acid on cancer cells.

Protocol: Synthesis and Cellular Uptake of PBA-Functionalized Fluorescent Nanoparticles

This protocol describes the synthesis of fluorescent nanoparticles for imaging the targeted uptake by cancer cells.

Materials:

  • Amphiphilic block copolymer (e.g., PLA-PEG) with a terminal amine group (PLA-PEG-NH₂)

  • 4-Carboxyphenylboronic acid (CPBA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Coumarin-6 (fluorescent dye)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Cancer cell line (e.g., MCF-7, known to overexpress SA) and a normal cell line (e.g., MCF-10A)

  • Cell culture medium, FBS, PBS

  • Fluorescence microscope

Procedure:

Part A: Synthesis of PBA-Polymer Conjugate

  • Activation of CPBA: Dissolve CPBA, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMSO. Stir at room temperature for 4 hours to activate the carboxylic acid group.

  • Conjugation: Dissolve the PLA-PEG-NH₂ polymer in DMSO and add it to the activated CPBA solution. Let the reaction proceed for 24 hours at room temperature under gentle stirring.

  • Purification: Dialyze the reaction mixture against deionized water for 48 hours, changing the water frequently, to remove unreacted reagents. Lyophilize the purified product (PLA-PEG-PBA) to obtain a white powder.

Part B: Formulation of Fluorescent Nanoparticles

  • Solvent Evaporation Method: Dissolve 10 mg of the PLA-PEG-PBA conjugate and 0.1 mg of Coumarin-6 in 1 mL of acetone.

  • Nanoprecipitation: Add the organic solution dropwise into 10 mL of deionized water under vigorous stirring. The acetone will diffuse into the water, causing the hydrophobic polymer to precipitate and self-assemble into dye-loaded nanoparticles.

  • Solvent Removal: Continue stirring for 4-6 hours to allow for the complete evaporation of acetone.

  • Purification: Centrifuge the nanoparticle suspension to remove any non-encapsulated dye aggregates and resuspend in PBS.

Part C: Cellular Uptake Study

  • Cell Seeding: Seed MCF-7 and MCF-10A cells onto glass-bottom dishes and culture until they reach 70-80% confluency.

  • Incubation: Treat the cells with the PBA-functionalized fluorescent nanoparticles (and non-functionalized nanoparticles as a control) at a concentration of 50 µg/mL in cell culture medium. Incubate for 4 hours at 37 °C.

  • Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to eliminate non-internalized particles.

  • Fixing & Staining (Optional): Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

  • Imaging: Observe the cells under a fluorescence microscope. Capture images in the green channel (Coumarin-6) and blue channel (DAPI).

Expected Results & Troubleshooting:

  • Expected Outcome: A significantly stronger green fluorescence signal should be observed inside the MCF-7 cancer cells compared to the MCF-10A normal cells, indicating preferential uptake.[24] The control nanoparticles (without PBA) should show low uptake in both cell lines.

  • Troubleshooting - Low Fluorescence: If the signal is weak, the dye loading efficiency may be low. Try different encapsulation methods or increase the initial dye concentration. Ensure the microscope settings are optimized.

  • Troubleshooting - High Non-specific Uptake: If the control nanoparticles also show high uptake, there might be non-specific binding due to surface charge. Ensure the PEG block is sufficiently long to provide a good stealth effect.

Biocompatibility and Concluding Remarks

A critical consideration for all biomedical applications is the biocompatibility of the materials. PBA and its polymer derivatives have generally been shown to have low cytotoxicity.[8][21] However, it is imperative that every new formulation be rigorously tested. Standard assays such as the MTT or CCK-8 assay should be performed to evaluate the cytotoxicity of the polymer carriers on relevant cell lines.[9][26] In vivo studies are necessary to assess systemic toxicity, immunogenicity, and degradation profiles.

The unique, reversible, and stimuli-responsive chemistry of phenylboronic acid-functionalized polymers provides a powerful and versatile platform for addressing complex challenges in medicine. From self-regulating insulin delivery systems that can adapt to a patient's real-time needs to targeted nanoparticles that can seek out and treat cancer cells, the potential is vast. Continued research into novel PBA derivatives with fine-tuned pKa values, biodegradable polymer backbones, and multi-functional architectures will undoubtedly lead to the next generation of smart biomedical materials.

References

Troubleshooting & Optimization

Technical Support Center: Advanced Troubleshooting for Suzuki Coupling Reactions with (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is structured to address the specific challenges encountered when using (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this reagent—namely, the electron-withdrawing nature of the fluoro and butylcarbamoyl groups—can present distinct hurdles not always encountered with simpler arylboronic acids. This document provides in-depth, causality-driven solutions to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed as a direct, question-and-answer resource to tackle the most common and complex issues you may face during your experiments.

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary factors I should investigate?

A1: A low or non-existent yield with this specific boronic acid often points to issues stemming from its electron-deficient nature. The combined electron-withdrawing effects of the ortho-fluoro and meta-carbamoyl groups decrease the nucleophilicity of the arylboronic acid, which can impede key steps in the catalytic cycle.

Here is a systematic approach to troubleshooting:

  • Assess Boronic Acid Quality and Stability: this compound is particularly susceptible to a side reaction known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] This is often exacerbated by the presence of water and certain bases.[3][4]

    • Actionable Step: Confirm the purity of your boronic acid. If it has been stored for an extended period, consider re-purifying it or purchasing a fresh batch. You can also convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can be more resistant to premature decomposition.[3][5]

  • Evaluate the Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical for activating an electron-deficient boronic acid.

    • Catalyst: Ensure your palladium source, whether it's Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst, is active. Older palladium sources can degrade.

    • Ligand: The ligand's role is multifaceted; it influences the rates of oxidative addition, transmetalation, and reductive elimination.[6][7][8] For electron-deficient boronic acids, a more electron-rich and bulky ligand is often beneficial.[6][9]

      • Actionable Step: If you are using standard ligands like PPh₃, consider switching to more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][9][10] These can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[6][8]

  • Scrutinize Reaction Conditions:

    • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[3][9] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[3][9]

    • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7][11][12] For an electron-deficient boronic acid, a stronger base may be required to form the more nucleophilic boronate species.[9][11]

      • Actionable Step: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[3][9]

Q2: I am observing significant amounts of a byproduct that corresponds to the protonated starting material (butyl-N-(4-fluorobenzoyl)benzamide). What is causing this, and how can I prevent it?

A2: The formation of this byproduct is a classic sign of protodeboronation .[1][2] This occurs when the boronic acid reacts with a proton source (often water) in the reaction mixture, leading to the replacement of the boronic acid group with a hydrogen atom. Electron-withdrawing groups on the aryl ring, such as those present in your substrate, make the ipso-carbon more susceptible to protonolysis.[1][4]

Strategies to Mitigate Protodeboronation:

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a primary proton source for this side reaction.[3]

    • Actionable Step: Use anhydrous solvents and a finely powdered, anhydrous base (e.g., K₃PO₄). If a co-solvent is necessary, consider using a non-protic one.

  • Choice of Base: The base can influence the rate of protodeboronation.

    • Actionable Step: Using milder bases like KF or CsF can sometimes be beneficial as they are less likely to promote protonolysis compared to strong hydroxide bases.[3]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form can protect it from premature decomposition.

    • Actionable Step: Consider synthesizing the corresponding pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[3][5] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[3]

  • Reaction Kinetics:

    • Actionable Step: Shorter reaction times and the lowest effective temperature can help minimize the exposure of the boronic acid to conditions that favor decomposition.[3]

Q3: My reaction is sluggish, and even after extended reaction times, I see a mixture of starting materials and product. How can I accelerate the reaction rate?

A3: A sluggish reaction with this compound often points to a slow transmetalation step. The electron-deficient nature of the boronic acid reduces its nucleophilicity, making the transfer of the aryl group from boron to the palladium center the rate-limiting step.

Troubleshooting a Slow Transmetalation:

  • Increase Base Strength: A stronger base will more effectively generate the anionic boronate species [ArB(OH)₃]⁻, which is significantly more nucleophilic than the neutral boronic acid and thus transmetalates more rapidly.[11][12]

BasepKa of Conjugate AcidTypical Use
Na₂CO₃10.3Common, but can be too weak for challenging couplings.
K₃PO₄12.3A stronger, effective choice for electron-deficient partners.[3][9]
Cs₂CO₃10.3Often provides enhanced reactivity due to the solubility of its salts.[9]
KOtBu19Very strong, but can promote side reactions. Use with caution.
  • Optimize the Ligand: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the transmetalation step.[6]

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the transmetalation step. However, be mindful that this can also increase the rate of protodeboronation.[3][9] A careful balance must be struck.

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[7] Sometimes, the addition of a small amount of water can be beneficial, but this must be balanced against the risk of protodeboronation.[13]

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol is a robust starting point for challenging couplings.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered anhydrous K₃PO₄ (2.0–3.0 equiv).[9]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[9]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[9]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe.[9]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Suzuki Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetalation [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)₂) Boronate Boronate [Ar'B(OH)₃]⁻ ArBOH2->Boronate + Base Base Base Base->Boronate Boronate->Transmetalation Transfers Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Suzuki Start Low Yield or Failed Reaction CheckReagents 1. Check Reagent Quality - Boronic Acid Purity? - Active Catalyst? Start->CheckReagents CheckConditions 2. Verify Reaction Conditions - Inert Atmosphere? - Degassed Solvents? CheckReagents->CheckConditions Protodeboronation Protodeboronation Suspected? (Protonated SM observed) CheckConditions->Protodeboronation SlowReaction Sluggish Reaction? Protodeboronation->SlowReaction No UseAnhydrous Switch to Anhydrous Conditions & Base (K₃PO₄) Protodeboronation->UseAnhydrous Yes StrongerBase Increase Base Strength (K₃PO₄, Cs₂CO₃) SlowReaction->StrongerBase Yes StableBoron Use More Stable Boron Reagent (Pinacol, MIDA) UseAnhydrous->StableBoron BetterLigand Use More Electron-Rich, Bulky Ligand (e.g., XPhos) StrongerBase->BetterLigand IncreaseTemp Increase Temperature (with caution) BetterLigand->IncreaseTemp

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

Technical Support Center: Prevention of Protodeboronation in Fluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize fluorophenylboronic acids in their synthetic workflows. Protodeboronation, the undesired cleavage of the C–B bond, is a significant challenge, particularly with electron-deficient substrates like fluorophenylboronic acids.[1][2] This resource provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to help you minimize this side reaction and maximize the yield of your desired cross-coupling products.

Troubleshooting Guide: Addressing Protodeboronation in Real-Time

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: "I am running a Suzuki-Miyaura coupling with 2,6-difluorophenylboronic acid and observing a significant amount of 1,3-difluorobenzene as a byproduct. What is happening and how can I fix it?"

Answer: You are observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[1][2] Fluorophenylboronic acids, especially those with fluorine atoms in the ortho positions, are highly susceptible to this decomposition pathway due to the electron-withdrawing nature of fluorine, which destabilizes the carbon-boron bond.[3][4][5]

Here is a systematic approach to troubleshoot and mitigate this issue:

Immediate Steps (Easy to Implement):

  • Lower the Reaction Temperature: Higher temperatures significantly accelerate the rate of protodeboronation.[2][6] If your catalytic system is sufficiently active, reducing the temperature (e.g., from 80 °C to 40-60 °C or even room temperature) can dramatically favor the desired cross-coupling over the decomposition pathway.[6][7]

  • Switch to a Milder Base: Strong bases like NaOH and KOH can promote protodeboronation.[6] Consider using milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[6] These bases are often effective in promoting the catalytic cycle without excessively accelerating the undesired side reaction.

Diagram: Troubleshooting Workflow

G Start High Protodeboronation Observed Step1 Lower Reaction Temperature Start->Step1 Step2 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Step1->Step2 If still problematic End_Success Problem Resolved Step1->End_Success If successful Step3 Convert to Boronic Ester (Pinacol or MIDA) Step2->Step3 If still problematic Step2->End_Success If successful Step4 Employ High-Activity Catalyst/Ligand System Step3->Step4 For very unstable substrates Step3->End_Success If successful Step4->End_Success End_Fail Consult Further Step4->End_Fail If still problematic G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed ArBOH2_A Ar-B(OH)₂ Intermediate_A [Ar-B(OH)₂H]⁺ ArBOH2_A->Intermediate_A + H⁺ H_plus H⁺ ArH_A Ar-H Intermediate_A->ArH_A + H₂O B_products_A B(OH)₃ ArBOH2_B Ar-B(OH)₂ Intermediate_B [Ar-B(OH)₃]⁻ ArBOH2_B->Intermediate_B + OH⁻ OH_minus OH⁻ ArH_B Ar-H Intermediate_B->ArH_B + H₂O B_products_B B(OH)₄⁻

References

Technical Support Center: Optimizing Sterically Hindered Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing sterically hindered Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of coupling bulky substrates. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction yields and achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, when substrates with significant steric bulk around the coupling sites are involved—such as di-, tri-, or even tetra-ortho-substituted biaryls—the reaction often becomes sluggish, resulting in low yields or failure altogether.[1][2][3] This is primarily due to the difficulty in accommodating bulky groups within the coordination sphere of the palladium catalyst during the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

This guide provides a structured approach to overcoming these steric barriers, focusing on the rational selection of catalysts, ligands, bases, and reaction conditions.

Troubleshooting Guide: From Low Yield to Successful Coupling

This section addresses common problems encountered during sterically hindered Suzuki couplings in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: I am observing very low to no yield in my sterically hindered Suzuki coupling. What are the first things I should check?

Answer:

When a sterically hindered Suzuki coupling fails, a systematic evaluation of your reaction components and conditions is crucial. Here’s a prioritized checklist:

  • Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand are not degraded or oxidized.[4][5] Use a freshly opened bottle or a reliable, well-stored source. For Pd(II) precatalysts, ensure the conditions are suitable for in situ reduction to the active Pd(0) species.[1][6]

  • Exclusion of Oxygen: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[1][5] Ensure your solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1][7]

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[8][9] The most critical modification is typically a switch to a bulkier, more electron-rich ligand.[8]

    • Rationale: Bulky, electron-rich ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the oxidative addition step with a hindered aryl halide.[8] They also facilitate the difficult reductive elimination step to release the sterically demanding product.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low-yield issues in sterically hindered Suzuki couplings.

troubleshooting_workflow start Low/No Yield check_catalyst 1. Verify Catalyst & Ligand Activity - Use fresh reagents - Ensure inert atmosphere start->check_catalyst change_ligand 2. Optimize Ligand - Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) check_catalyst->change_ligand If no improvement optimize_base 3. Re-evaluate Base - Use a strong, non-aqueous base (e.g., K₃PO₄, Cs₂CO₃) change_ligand->optimize_base If no improvement optimize_conditions 4. Adjust Reaction Conditions - Increase temperature (100-140 °C) - Switch to high-boiling solvent (Toluene, Dioxane) optimize_base->optimize_conditions If no improvement success Successful Coupling optimize_conditions->success Yield improves

Caption: A stepwise troubleshooting workflow for low-yield sterically hindered Suzuki couplings.

Question 2: My yield is still low after switching to a Buchwald-type ligand. What should I try next?

Answer:

If a simple ligand swap isn't sufficient, a multi-parameter optimization is necessary. Consider the interplay between the base, solvent, and temperature.

  • Re-evaluate the Base and Solvent: The choice of base is critical and often works in concert with the solvent.[8]

    • Bases: For hindered couplings, strong, non-aqueous bases are often superior. Finely powdered potassium phosphate (K₃PO₄) is a reliable choice.[1][8] Cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (KOtBu) can also be effective, particularly with less reactive aryl chlorides.[8][10]

    • Solvents: Anhydrous, aprotic solvents are preferred. Toluene and 1,4-dioxane are common choices that perform well at higher temperatures.[8] For particularly challenging couplings, higher-boiling solvents like xylenes may be necessary.[8]

  • Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers.[8] If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[8] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve yields.[10]

Question 3: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[5][7]

  • Choice of Base: The base can promote protodeboronation.[5] Using milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) instead of strong hydroxides can be beneficial.[5][11]

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[5]

  • Anhydrous Conditions: Meticulously using anhydrous solvents and reagents can reduce the rate of protodeboronation, as water is a proton source for this side reaction.

Question 4: Homocoupling of my boronic acid is a major byproduct. What causes this and how can I prevent it?

Answer:

Homocoupling (the formation of a biaryl from two boronic acid molecules) is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid.[1][5][12]

  • Rigorous Degassing: The most effective way to prevent homocoupling is to rigorously degas all solvents (including water, if used in a biphasic system) and maintain a strict inert atmosphere throughout the reaction setup and duration.[5][6]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that readily generates the active Pd(0) species can sometimes suppress homocoupling.[4] If using a Pd(II) source, homocoupling can occur during the in situ reduction to Pd(0).[9][12]

  • Optimize Ligand: Bulky, electron-rich ligands can sometimes disfavor the homocoupling pathway by promoting the desired cross-coupling catalytic cycle.[4]

Key Component Selection for Sterically Hindered Couplings

The success of a sterically hindered Suzuki coupling hinges on the judicious selection of each reaction component.

ComponentRecommendation for Steric HindranceRationale
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos, AntPhos) or N-Heterocyclic Carbenes (NHCs).[1][8][10]Promotes formation of the active monoligated Pd(0) species, facilitates oxidative addition, and accelerates reductive elimination.[8]
Catalyst Buchwald-type precatalysts (e.g., XPhos Pd G3/G4) or Pd₂(dba)₃ with the chosen ligand.[1][7]Precatalysts are often more stable and efficient at generating the active Pd(0) catalyst in situ.[4]
Base Strong, non-aqueous bases like K₃PO₄ (finely powdered), Cs₂CO₃, or KOtBu.[1][8]Facilitates the transmetalation step, which is often rate-limiting in hindered couplings.[13]
Solvent Anhydrous, high-boiling aprotic solvents such as Toluene, 1,4-Dioxane, or Xylenes.[8]Allows for higher reaction temperatures to overcome activation energy barriers.
Temperature Elevated temperatures (100-140 °C) are often required.[8]Provides the necessary thermal energy for the sterically demanding steps of the catalytic cycle.

The Suzuki Coupling Catalytic Cycle and the Impact of Steric Hindrance

Understanding the mechanism is key to troubleshooting. Steric bulk can impede multiple steps in the cycle.

suzuki_cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition (L₂Pd(II)(Ar¹)(X)) pd0->oxidative_addition + Ar¹-X transmetalation Transmetalation (L₂Pd(II)(Ar¹)(Ar²)) oxidative_addition->transmetalation + Ar²-B(OR)₂ + Base oa_hindrance Steric bulk on Ar¹ hinders approach to Pd center. oxidative_addition->oa_hindrance reductive_elimination Reductive Elimination (Ar¹-Ar²) transmetalation->reductive_elimination tm_hindrance Bulky Ar¹ and Ar² groups crowd the Pd(II) intermediate. transmetalation->tm_hindrance reductive_elimination->pd0 re_hindrance Steric clash between Ar¹ and Ar² can slow product release. reductive_elimination->re_hindrance

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Experimental Protocol: General Procedure for a Challenging Suzuki Coupling

This protocol utilizes a Buchwald-type precatalyst, which is often effective for difficult, sterically hindered substrates.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Frequently Asked Questions (FAQs)

Q: Can I use aqueous conditions for a sterically hindered coupling? A: While aqueous Suzuki couplings are attractive for their environmental benefits, they are generally less effective for highly hindered substrates.[14] The use of non-polar aprotic solvents like toluene or dioxane at high temperatures is typically required to achieve good yields.[8] However, for moderately hindered systems, some specialized water-soluble ligands have shown promise.[14]

Q: What is the ideal palladium-to-ligand ratio? A: For monodentate phosphine ligands like the Buchwald-type ligands, a Pd:Ligand ratio between 1:1 and 1:2 is common. For particularly challenging couplings, a higher ligand ratio (up to 4:1) can sometimes be beneficial to prevent catalyst decomposition.[5] However, an excess of ligand can sometimes inhibit the reaction, so optimization may be required.

Q: Are N-heterocyclic carbene (NHC) ligands a good alternative to phosphines? A: Yes, NHC ligands are highly effective for sterically hindered Suzuki couplings.[8] They are often more thermally stable than phosphine ligands and can offer very high activity.[10] Robust palladium-NHC complexes have been shown to be excellent catalysts for the synthesis of di-, tri-, and tetra-ortho-substituted biaryls.[10]

Q: My aryl halide is an aryl chloride. Does this require special consideration? A: Yes, aryl chlorides are significantly less reactive than the corresponding bromides or iodides, and this challenge is exacerbated by steric hindrance.[15] To couple hindered aryl chlorides, you will almost certainly need to use a highly active catalyst system, such as one based on a bulky, electron-rich Buchwald ligand (e.g., XPhos, SPhos) or an NHC ligand, often at higher catalyst loadings and temperatures.[15][16]

References

Purification of crude product from (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this crucial building block in high purity. As a key reagent in many synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of this compound is paramount for achieving high yields and reproducible results in subsequent steps.[1][2]

This document will address common issues encountered during the purification of the crude product from its synthesis, offering detailed, step-by-step protocols and the scientific rationale behind them.

Understanding the Chemistry: Potential Impurities

A common synthetic route to this compound involves the lithiation of a suitable precursor, such as N-Butyl-3-bromo-4-fluorobenzamide, followed by quenching with a trialkyl borate and subsequent hydrolysis.[1][3] This process, while effective, can lead to several characteristic impurities that complicate purification.

Common Impurities:

  • Starting Material: Unreacted N-Butyl-3-bromo-4-fluorobenzamide.

  • Protodeborylation Product: N-Butyl-4-fluorobenzamide, formed by the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction for ortho-fluorinated arylboronic acids, especially under certain pH conditions.[4][5]

  • Boroxine: A cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules. Boroxine formation is a reversible equilibrium but can complicate characterization and reactivity.

  • Inorganic Salts: Lithium salts and other inorganic byproducts from the workup.

  • Homocoupling Product: Formation of a biphenyl species from the starting material.

The presence of the amide functionality and the fluorine atom in the target molecule influences its polarity and stability, requiring tailored purification strategies.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges.

Q1: My crude product is an intractable oil or a sticky solid. How can I get it to crystallize?

Answer: Oiling out is a common problem when impurities are present, or if the cooling process during crystallization is too rapid. Here’s a systematic approach to induce crystallization:

Step-by-Step Protocol for Trituration and Crystallization:

  • Initial Trituration:

    • Place the crude oil or sticky solid in a flask.

    • Add a small amount of a non-polar solvent in which the desired product is expected to have low solubility at room temperature, such as hexane or a mixture of hexane and diethyl ether.

    • Use a spatula or glass rod to vigorously scratch and stir the material. This mechanical action can break up the oil and induce nucleation.

    • If the material solidifies, filter the solid, wash with a small amount of the cold trituration solvent, and dry. Analyze the purity of the resulting solid.

  • Solvent-Antisolvent Crystallization:

    • If trituration fails, dissolve the crude product in a minimal amount of a "good" solvent in which it is readily soluble at room temperature (e.g., ethyl acetate, acetone, or methanol).[6]

    • Slowly add a "poor" or "anti-solvent" (e.g., hexane or water) dropwise with vigorous stirring until the solution becomes persistently cloudy (turbid).[7]

    • Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

Causality: Impurities often act as "eutectic melters," lowering the melting point of the mixture and preventing the formation of a stable crystal lattice. Trituration helps to remove some of these more soluble impurities. The solvent-antisolvent method carefully reduces the solubility of the target compound, promoting gradual crystal growth over rapid precipitation, which is more likely to trap impurities.

Q2: I'm seeing a significant amount of a non-polar impurity in my NMR that I suspect is the deborylated product. How can I remove it?

Answer: The removal of the less polar protodeborylation byproduct, N-Butyl-4-fluorobenzamide, can often be achieved through a carefully designed acid-base extraction procedure that leverages the acidic nature of the boronic acid group.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or diethyl ether.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a cold, aqueous basic solution (e.g., 1 M NaOH or 1 M K₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. The less acidic deborylated impurity will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the boronate salt.

  • Back-Extraction (Optional but Recommended): Wash the organic layer again with the basic solution to ensure complete extraction of the boronic acid. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a cold acid (e.g., 1 M HCl) to a pH of ~2-3. The boronic acid will precipitate out of the solution as it is protonated and becomes less water-soluble.

  • Extraction of Pure Product: Extract the precipitated boronic acid back into a fresh portion of an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Diagram of the Acid-Base Extraction Workflow:

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Organic Solvent (Target + Impurity) impurity Deborylated Impurity (Remains in Organic Phase) boronate Water-Soluble Boronate Salt (Target) crude->boronate Wash with Base (e.g., NaOH) precipitate Precipitated Boronic Acid (Pure Target) boronate->precipitate Acidify (e.g., HCl) pure_product Purified Product precipitate->pure_product Extract with Organic Solvent

Caption: Workflow for selective extraction of the boronic acid.

Causality: This method exploits the difference in acidity between the target boronic acid and the neutral deborylated impurity. The boronic acid can be reversibly converted to a water-soluble salt, allowing for its separation from non-acidic organic impurities.

Q3: My product co-elutes with impurities on a silica gel column. What chromatographic conditions should I try?

Answer: Boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for interaction with the silica surface, leading to tailing and poor separation. Here are some strategies to improve chromatographic purification:

Alternative Chromatographic Methods:

MethodStationary PhaseTypical Eluent SystemRationale & Key Considerations
Modified Silica Gel Chromatography Silica gelHexane/Ethyl Acetate with 1-2% acetic acidThe acidic modifier can help to suppress the ionization of the boronic acid, reducing tailing and improving peak shape.
Reversed-Phase Chromatography C18-functionalized silicaWater/Acetonitrile or Water/Methanol with 0.1% formic acid or TFAThis is effective for polar compounds. The acidic modifier aids in protonating the boronic acid for better retention and peak shape.
Boronic Acid Scavenger Resin Resin with diol functionalityN/A (batch or flow)These resins selectively bind to boronic acids, allowing impurities to be washed away. The pure boronic acid is then released by changing the pH or using a competitive binder.

Step-by-Step Protocol for Modified Silica Gel Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., hexane/ethyl acetate with 1% acetic acid).

  • Column Packing: Pack the column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column using a gradient or isocratic elution, starting with a less polar mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

Diagram of the Purification Decision Tree:

G start Crude Product Analysis (NMR, LC-MS) q1 Major Impurity Type? start->q1 nonpolar Non-polar Impurity (e.g., deborylated) q1->nonpolar Non-polar polar Polar Impurity (e.g., starting material) q1->polar Polar salts Inorganic Salts q1->salts Salts extraction Acid-Base Extraction nonpolar->extraction chromatography Column Chromatography polar->chromatography filtration Aqueous Wash / Filtration salts->filtration final_product Final Purity Check extraction->final_product Pure Product chromatography->final_product Pure Product filtration->final_product Pure Product

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q: How can I minimize the formation of boroxine? A: Boroxine formation is an equilibrium process. While it's difficult to completely prevent, you can shift the equilibrium back towards the boronic acid by adding a small amount of water during the final stages of purification or before use in a subsequent reaction. Storing the purified solid under anhydrous conditions will favor boroxine formation over time. For characterization by NMR, dissolving the sample in a solvent containing a trace of D₂O can help to resolve the signals corresponding to the boronic acid.

Q: What is the recommended way to store purified this compound? A: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C is often recommended for long-term storage).[8] This minimizes degradation from atmospheric moisture and oxygen.

Q: Can I use recrystallization as the sole purification method? A: Recrystallization can be a very effective method if a suitable solvent system is found and the impurities have significantly different solubilities than the product.[7][9] However, for crude products with a complex mixture of impurities, a preliminary purification step such as an acid-base extraction or a quick filtration through a silica plug is often beneficial to improve the success of the final crystallization.

References

Technical Support Center: Side Reactions of Boronic Acids in Palladium-Catalyzed Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of palladium-catalyzed cross-coupling reactions. This guide is structured to help you troubleshoot common side reactions encountered when using boronic acids and to provide a deeper understanding of the underlying chemical principles.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem 1: Low yield of my desired product, with significant formation of a deboronated arene (Ar-H).

Question: My Suzuki-Miyaura coupling reaction is showing poor conversion of my boronic acid, and my mass spectrometry and NMR data indicate the major byproduct is the protonated version of my starting material. What is causing this, and how can I fix it?

Answer: This is a classic case of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction directly consumes your nucleophilic partner, leading to reduced yields. The propensity for protodeboronation is highly dependent on the substrate and reaction conditions.[1] Electron-deficient arylboronic acids and certain heteroaromatic boronic acids are particularly susceptible.[1][2][3]

Underlying Causes & Mechanistic Insight: Protodeboronation can proceed through several pH-dependent pathways:

  • Base-Catalyzed Pathway: This is often the most relevant pathway in Suzuki-Miyaura coupling. The base (e.g., hydroxide) attacks the boronic acid to form a boronate species ([ArB(OH)₃]⁻). This activated complex can then react with a proton source (like water) in the reaction mixture, leading to the cleavage of the C-B bond.[1][4] For some electron-deficient arenes, this can even proceed through a transient aryl anion.[1][5]

  • Acid-Catalyzed Pathway: Although less common under typical Suzuki conditions, residual acidic impurities can catalyze protonolysis of the C-B bond.[1][6]

  • Zwitterionic Pathway: Specific basic heteroaromatic boronic acids (e.g., 2-pyridine boronic acid) can form a zwitterionic intermediate at neutral pH that is highly prone to unimolecular fragmentation and subsequent protodeboronation.[1]

Step-by-Step Troubleshooting Protocol:
  • Re-evaluate Your Base: The choice of base is critical.

    • Action: Switch from strong bases like NaOH or KOH to milder, less nucleophilic bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are excellent alternatives that often suppress protodeboronation.[2]

    • Causality: Strong hydroxides increase the concentration of the reactive boronate species and can provide a ready source of water, accelerating the side reaction.[4][7] Milder bases are sufficient to facilitate the transmetalation step without aggressively promoting protodeboronation.[2][8]

  • Ensure Anhydrous Conditions: Water is a primary proton source for this side reaction.[3]

    • Action: Rigorously dry your solvents and reagents. Use anhydrous solvents and consider drying your base and other solid reagents in a vacuum oven before use.

    • Causality: Minimizing water concentration directly reduces the rate of the protonolysis step.[1]

  • Protect the Boronic Acid: For notoriously unstable boronic acids, consider using a more stable derivative.

    • Action: Convert the boronic acid to a boronate ester (e.g., pinacol ester) or an organotrifluoroborate.[1][2][9] MIDA (N-methyliminodiacetic acid) boronates are also exceptionally stable.[1][10]

    • Causality: These derivatives act as "slow-release" sources of the boronic acid.[1][9][11] This strategy keeps the instantaneous concentration of the free, unstable boronic acid low, favoring the desired cross-coupling pathway over the decomposition pathway.[1][10]

  • Optimize Reaction Kinetics:

    • Action: Increase the rate of the productive coupling reaction. Use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), which can accelerate the catalytic turnover.[1][3][12] Consider a slight increase in catalyst loading or a lower reaction temperature, as protodeboronation can have a high activation energy.[3]

    • Causality: If the rate of the Suzuki catalytic cycle is significantly faster than the rate of protodeboronation, the desired product will be formed before the boronic acid has a chance to decompose.[1][10]

Problem 2: My reaction produces a significant amount of a symmetrical biaryl byproduct (Ar-Ar) derived from my boronic acid.

Question: Besides my desired product, I am isolating a significant amount of a homocoupled biaryl. Why is my boronic acid coupling with itself?

Answer: This side reaction is the oxidative homocoupling of the boronic acid. It is most often caused by the presence of molecular oxygen (O₂) in the reaction mixture, which interacts with the palladium catalyst.[13][14][15]

Underlying Cause & Mechanistic Insight: The currently accepted mechanism involves the active Pd(0) catalyst reacting with dissolved oxygen to form a palladium peroxo complex,

(η2O2)PdL2(η²-O₂)PdL₂(η2−O2​)PdL2​
.[13][14][16] This highly reactive species can then engage in a catalytic cycle distinct from the Suzuki-Miyaura pathway:

  • The palladium peroxo complex reacts with one molecule of boronic acid.[13][17]

  • This adduct then reacts with a second molecule of boronic acid to generate a diarylpalladium(II) complex,

    transArPdArL2trans-ArPdArL₂trans−ArPdArL2​
    .[13][14]

  • Reductive elimination from this complex releases the homocoupled biaryl (Ar-Ar) and regenerates a palladium species that can re-enter this unwanted cycle.[13][14]

Step-by-Step Troubleshooting Protocol:
  • Improve Degassing Technique: The most critical step is to rigorously remove all dissolved oxygen from your reaction mixture.

    • Action: Use a robust degassing method. While sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is common, the "freeze-pump-thaw" method is significantly more effective, especially for higher-boiling solvents. Perform at least three freeze-pump-thaw cycles.

    • Causality: Removing O₂ prevents the formation of the key palladium peroxo intermediate that initiates the homocoupling cycle.[13][14][16]

  • Maintain a Strict Inert Atmosphere:

    • Action: Ensure your reaction is maintained under a positive pressure of an inert gas throughout the entire experiment. Use Schlenk line techniques or a glovebox for reagent addition and reaction setup.[18]

    • Causality: This prevents atmospheric oxygen from re-entering the reaction vessel after the initial degassing.

  • Check Catalyst Source and Purity:

    • Action: Use a high-purity palladium source. If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), ensure it is effectively reduced to the active Pd(0) state in situ. The presence of residual Pd(II) in an oxygen-containing environment can facilitate oxidative side reactions.[15]

    • Causality: A clean, efficient, and well-defined catalyst system is less likely to engage in undesired oxidative pathways.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine, and how does it affect my reaction?

Answer: A boroxine is a six-membered ring that is the cyclic anhydride of a boronic acid, formed by the dehydration and condensation of three boronic acid molecules.[19][20][21] This is a reversible equilibrium process.[20][22]

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The presence of boroxines can be a complicating factor in your reaction for two main reasons:[22]

  • Stoichiometry: If you weigh out a sample of boronic acid that contains a significant amount of its boroxine, you are actually adding fewer moles of the boron reagent than calculated. This is because three boronic acid molecules are required to form one boroxine, with the loss of three water molecules. This can lead to incomplete conversion of your limiting reagent.

  • Reactivity: While boroxines are generally in equilibrium with the active boronic acid monomer under aqueous reaction conditions, the rate of hydrolysis back to the monomer might affect the overall reaction kinetics.[19]

Best Practices:

  • Store boronic acids in a desiccator to minimize dehydration to the boroxine form.

  • If you suspect boroxine formation, you can often use the material as is, but be aware of the potential stoichiometric inaccuracy. For sensitive reactions, consider purifying the boronic acid by recrystallization or using a freshly opened bottle.

Q2: How do I choose the right ligand to minimize side reactions?

Answer: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[23][24] A well-chosen ligand can significantly accelerate the desired cross-coupling, thereby outcompeting side reactions.[12]

  • For Suppressing Protodeboronation: Highly active, bulky, and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often the best choice.[12][18] These ligands promote a very fast rate of oxidative addition and reductive elimination.[12] By accelerating the main catalytic cycle, the boronic acid is consumed productively before it can decompose.[10]

  • For Suppressing Homocoupling: The choice of ligand is secondary to the rigorous exclusion of oxygen. However, ligands that promote a rapid and efficient catalytic cycle can help ensure that the Pd(0) species is quickly trapped in the desired cycle rather than reacting with trace oxygen.

Data Presentation: Comparison of Common Bases in Suzuki-Miyaura Coupling
BasepKa (of conjugate acid)Typical ConditionsSuitability & Comments
Cs₂CO₃ ~10.3 (HCO₃⁻)THF, Dioxane, TolueneHighly effective, good solubility in organic solvents. Often a good choice for minimizing protodeboronation.
K₃PO₄ ~12.3 (HPO₄²⁻)Dioxane, Toluene, THFStrong but non-nucleophilic. Excellent for suppressing protodeboronation, especially with sensitive substrates.[2]
K₂CO₃ ~10.3 (HCO₃⁻)Aqueous/Organic MixturesA very common, cost-effective choice. Can be less effective for challenging couplings and may promote side reactions with sensitive boronic acids.[25]
NaOH/KOH ~15.7 (H₂O)Aqueous/Organic MixturesVery strong bases. Can be effective but carry a higher risk of promoting protodeboronation and catalyst decomposition.[26]
KF ~3.2 (HF)Anhydrous THF, DioxaneA mild base. Particularly useful for substrates with base-sensitive functional groups. Activates the boronic acid without creating a strongly basic environment.[2][8]

Visualizations

Catalytic Cycles: Desired vs. Side Reactions

The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and how the key side reactions—protodeboronation and homocoupling—divert from the productive pathway.

Suzuki_Side_Reactions cluster_suzuki Suzuki-Miyaura Cycle (Desired Pathway) cluster_side Side Reaction Pathways Pd0 L₂Pd(0) OA Oxidative Addition (Ar'-X) Pd0->OA 1 O2 O₂ Pd0->O2 ArPdX L₂Pd(II)(Ar')(X) OA->ArPdX Trans Transmetalation (ArB(OH)₂) ArPdX->Trans 2 ArPdAr L₂Pd(II)(Ar')(Ar) Trans->ArPdAr Boronic_Acid ArB(OH)₂ RE Reductive Elimination ArPdAr->RE 3 RE->Pd0 Regeneration Product Ar-Ar' (Product) RE->Product Proto Protodeboronation Boronic_Acid->Proto Boronic_Acid->Proto + H₂O, Base ArH Ar-H (Byproduct) Proto->ArH PdO2 (η²-O₂)PdL₂ O2->PdO2 Homo Homocoupling (2 x ArB(OH)₂) PdO2->Homo Homo->Boronic_Acid ArAr Ar-Ar (Byproduct) Homo->ArAr

Caption: The desired Suzuki-Miyaura cycle versus competing side reaction pathways.

Troubleshooting Workflow

Use this decision tree to diagnose and address common issues in your palladium-catalyzed coupling reactions.

Troubleshooting_Workflow Start Reaction Analysis: Low Yield or Byproducts? Check_Conversion Is Starting Halide (Ar-X) Consumed? Start->Check_Conversion Identify_Byproduct Identify Major Byproduct (LCMS, NMR) Check_Conversion->Identify_Byproduct Yes Sol_No_Reaction 1. Check catalyst activity (use fresh). 2. Screen bases/solvents. 3. Increase temperature. 4. Verify reagent purity. Check_Conversion->Sol_No_Reaction No ArH Byproduct is Ar-H (Protodeboronation) Identify_Byproduct->ArH ArAr Byproduct is Ar-Ar (Homocoupling) Identify_Byproduct->ArAr Complex_Mixture Complex Mixture / Decomposition Identify_Byproduct->Complex_Mixture Sol_ArH 1. Switch to milder base (K₃PO₄). 2. Use anhydrous conditions. 3. Use boronate ester. 4. Use more active ligand. ArH->Sol_ArH Sol_ArAr 1. Improve degassing (Freeze-Pump-Thaw). 2. Maintain strict inert atmosphere. ArAr->Sol_ArAr Sol_Complex 1. Check reagent purity. 2. Lower reaction temperature. 3. Screen different ligands/solvents. Complex_Mixture->Sol_Complex

Caption: A decision tree for troubleshooting common Suzuki-Miyaura reaction issues.

References

Technical Support Center: Stabilizing Boronic Acids with Diethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the stabilization of boronic acids using diethanolamine (DEA). This resource is designed to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions for professionals working with these versatile yet often unstable compounds. As Senior Application Scientists, we understand the nuances of boronic acid chemistry and aim to equip you with the knowledge to overcome common experimental hurdles.

The Challenge of Boronic Acid Instability

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their utility, many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, suffer from inherent instability.[2][3] They are prone to several degradation pathways that can compromise reaction yields, reproducibility, and the purity of final products.

Common Degradation Pathways:

  • Protodeboronation: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by heat, base, or the presence of a palladium catalyst.[4][5]

  • Oxidation: The boronic acid moiety can be oxidized to an alcohol (or phenol) and boric acid, especially in the presence of air or other oxidizing agents.[4][6]

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[4][7] This process complicates stoichiometry and can affect solubility and reactivity.

These stability issues can lead to significant challenges in handling, purification, and storage, making the use of unprotected boronic acids problematic.[8][9]

Diethanolamine Adducts: A Practical Solution

A widely adopted strategy to circumvent these stability issues is the formation of a diethanolamine (DEA) adduct. This involves the reaction of a boronic acid with diethanolamine to form a stable, crystalline bicyclic boronate ester, often referred to as a DABO (2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octane) boronate.[7]

Why Does Diethanolamine Stabilization Work?

The formation of the DEA adduct fundamentally alters the electronic and structural properties of the boron center, leading to enhanced stability:

  • Change in Hybridization: The boron atom in a boronic acid is sp² hybridized with a trigonal planar geometry and a vacant p-orbital, making it susceptible to nucleophilic attack.[10] Upon reaction with diethanolamine, the boron center rehybridizes to a more stable sp³ tetrahedral geometry.[11]

  • Dative Boron-Nitrogen Bond: The lone pair of electrons on the nitrogen atom of diethanolamine coordinates to the empty p-orbital of the boron atom, forming a dative B-N bond.[12] This coordination decreases the Lewis acidity of the boron and protects it from unwanted reactions.[8]

  • Crystalline Nature: Diethanolamine-boronic acid adducts are often highly crystalline solids, which facilitates their purification by filtration or recrystallization and allows for long-term storage at room temperature with minimal degradation.[7][13]

Frequently Asked Questions (FAQs)

Here we address common questions encountered by researchers when working with diethanolamine-stabilized boronic acids.

Formation of the Diethanolamine Adduct

Q1: My diethanolamine-boronic acid adduct is not precipitating from the reaction mixture. What could be the issue?

A1: The precipitation of the DEA adduct is crucial for easy isolation. If it fails to precipitate, consider the following:

  • Solvent Choice: The most common solvent for this procedure is diethyl ether, where the DEA adduct is typically insoluble.[11][14] If your adduct is soluble in ether, you might try other nonpolar solvents like hexanes or a mixture of solvents.

  • Concentration: Ensure your reaction is sufficiently concentrated. If the solution is too dilute, the adduct may remain dissolved. You can try to carefully remove some solvent under reduced pressure.

  • Purity of Starting Materials: Impurities in either the boronic acid or diethanolamine can sometimes inhibit crystallization. Ensure you are using reagents of adequate purity.

  • Polarity of the Boronic Acid: Highly polar boronic acids may form DEA adducts that are more soluble in common organic solvents. In such cases, isolation might require removal of the solvent followed by trituration with a non-polar solvent to induce solidification.[15]

  • Seeding: If you have a small amount of the crystalline product from a previous successful experiment, adding a seed crystal can initiate crystallization.

Q2: How do I know if the reaction to form the DEA adduct is complete?

A2: You can monitor the reaction progress using a few techniques:

  • Thin-Layer Chromatography (TLC): The DEA adduct will have a different Rf value than the starting boronic acid. The reaction is complete when the spot corresponding to the boronic acid is no longer visible.[11][14]

  • NMR Spectroscopy: ¹¹B NMR is particularly useful. The sp² boron of the starting boronic acid will have a chemical shift around 28-33 ppm, while the sp³ boron of the tetracoordinate DEA adduct will appear further upfield, typically between 5-15 ppm.[12] You can also use ¹H NMR to monitor the disappearance of the B(OH)₂ protons.

Using DEA Adducts in Reactions (e.g., Suzuki-Miyaura Coupling)

Q3: Can I use the diethanolamine-boronic acid adduct directly in my Suzuki-Miyaura coupling reaction?

A3: Yes, one of the key advantages of DEA adducts is that they can often be used directly in coupling reactions.[7][13] The adduct serves as a slow-release source of the active boronic acid under the reaction conditions.[2]

Q4: My Suzuki-Miyaura coupling reaction with a DEA-protected boronic acid is sluggish or gives low yields. What can I do?

A4: Several factors can influence the efficiency of the coupling reaction:

  • Hydrolysis is Key: The DEA adduct must first hydrolyze to release the free boronic acid, which then participates in the catalytic cycle.[7] This hydrolysis is typically facilitated by the aqueous basic conditions of the Suzuki-Miyaura reaction.

  • Anhydrous Conditions: If you are running the reaction under strictly anhydrous conditions, the hydrolysis and subsequent release of the boronic acid will be very slow or non-existent, leading to poor results.[7] Ensure your reaction medium contains a protic co-solvent like water.

  • Base Selection: The choice and amount of base are critical. A base is required to facilitate both the hydrolysis of the DEA adduct and the transmetalation step in the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Catalyst System: The palladium catalyst and ligand system must be appropriate for your specific substrates. Some systems may be inhibited by the liberated diethanolamine, although this is not always the case.[13]

  • Temperature: Higher temperatures can facilitate both the hydrolysis of the adduct and the rate of the coupling reaction.

Deprotection of the Diethanolamine Adduct

Q5: I need to isolate the free boronic acid from its diethanolamine adduct before use. What is the best procedure?

A5: While direct use is common, you can easily regenerate the free boronic acid. The standard procedure involves acidic hydrolysis.[11][14]

Experimental Protocol: Deprotection of Diethanolamine-Boronic Acid Adducts

  • Suspend the diethanolamine-boronic acid adduct in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add a dilute aqueous acid solution, such as 0.1 M HCl, and stir vigorously.[11]

  • The adduct will dissolve as it hydrolyzes. The diethanolamine will be protonated and move into the aqueous phase, while the free boronic acid will remain in the organic phase.

  • Separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to yield the free boronic acid.[11]

Caution: Some boronic acids are unstable once deprotected, so it is often best to use them immediately after isolation.[14]

Q6: The isolated boronic acid after deprotection seems impure or shows signs of decomposition. How can I improve this?

A6: This is a common issue, especially with sensitive boronic acids.

  • Immediate Use: As mentioned, use the freshly deprotected boronic acid as quickly as possible.

  • Minimize Exposure to Water and Air: During workup, minimize the time the boronic acid is in contact with the aqueous phase. Perform extractions quickly and dry the organic layer thoroughly.

  • In-situ Trapping: If the free boronic acid is particularly unstable, you can perform an in-situ trapping experiment. After hydrolysis, immediately add another protecting group diol, like pinacol, to form a more stable boronate ester.[14]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter.

Problem Potential Cause Recommended Solution
Low yield of DEA adduct Incomplete reaction.Increase reaction time. Confirm completion with TLC or NMR.
Adduct is partially soluble in the chosen solvent.Cool the reaction mixture in an ice bath to promote precipitation. Try a less polar solvent (e.g., hexanes).
Difficulty filtering the DEA adduct (gummy solid) Impurities present.Try to recrystallize the crude product from a suitable solvent system.
The adduct itself may not be highly crystalline.Remove the solvent completely and triturate the resulting oil/gum with a non-polar solvent to induce solidification.
Inconsistent results in coupling reactions Formation of boroxine from the free boronic acid.Use the DEA adduct directly to ensure a consistent, slow release of the monomeric boronic acid.[4]
Variable water content in the reaction.Use a consistent solvent system with a defined amount of water to ensure reproducible hydrolysis of the DEA adduct.
Presence of diethanolamine-related byproducts in the final product Insufficient washing during workup.After the coupling reaction, perform an acidic wash (e.g., with dilute HCl) to remove any residual diethanolamine.

Visualizing the Workflow

The process of stabilizing a boronic acid with diethanolamine and its subsequent use can be summarized in the following workflow.

Boronic_Acid_Workflow cluster_protection Protection Step cluster_application Application cluster_deprotection Deprotection (Optional) BA Unstable Boronic Acid (R-B(OH)₂) Adduct Stable Crystalline DEA Adduct (DABO Boronate) BA->Adduct + DEA (e.g., in Ether) DEA Diethanolamine (DEA) DEA->Adduct Coupling Suzuki-Miyaura Cross-Coupling Adduct->Coupling Direct Use Free_BA Regenerated Boronic Acid Adduct->Free_BA Acidic Hydrolysis (e.g., HCl(aq)) Final_Product Desired Product Coupling->Final_Product Forms C-C Bond Free_BA->Coupling Immediate Use

Caption: Workflow for boronic acid stabilization and use.

This diagram illustrates the two main pathways after forming the stable diethanolamine adduct: direct use in a subsequent reaction like a Suzuki-Miyaura coupling, or an optional deprotection step to regenerate the free boronic acid for immediate use.

References

Technical Support Center: Catalyst Decomposition in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges related to catalyst stability and decomposition. Here, we will delve into the common causes of catalyst deactivation, provide detailed troubleshooting guides in a question-and-answer format, and offer validated protocols to help you diagnose and resolve these issues in your experiments.

Troubleshooting Guide: Common Catalyst Decomposition Issues

This section addresses specific problems you might be observing in your Suzuki-Miyaura reactions, their probable causes, and actionable solutions.

Issue 1: My reaction mixture turns black, and I'm observing low to no product yield. What's happening?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition.[1][2] This occurs when the active Pd(0) catalyst agglomerates and falls out of solution, rendering it inactive.[3][4]

Primary Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen is a primary culprit, leading to the oxidation of phosphine ligands and the Pd(0) center.[2][5] This not only deactivates the catalyst but can also promote the unwanted homocoupling of boronic acids.[1][5][6]

    • Solution: Ensure all solvents are thoroughly degassed prior to use.[2][5] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.[1]

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[5][7] Incomplete reduction can lead to side reactions and catalyst decomposition.[8]

    • Solution: Consider using a more robust, air-stable pre-catalyst that readily forms the active Pd(0) species.[4][5] Palladacycles or pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be effective alternatives.[1][9]

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition pathways.

    • Solution: Optimize the reaction temperature. While some couplings require elevated temperatures, running the reaction at the lowest effective temperature can improve catalyst stability.

Issue 2: I'm observing significant amounts of dehalogenated starting material. What is causing this side reaction?

Answer: Dehalogenation, the replacement of the halide on your electrophile with a hydrogen atom, is a common side reaction that competes with the desired cross-coupling.[7] This process is often mechanistically linked to catalyst decomposition pathways.

Primary Causes & Solutions:

  • β-Hydride Elimination: If your substrate contains β-hydrogens, this can be a major pathway for decomposition and byproduct formation.[7][10][11][12]

    • Solution: The choice of ligand is critical in mitigating β-hydride elimination. Bulky ligands can sterically hinder this process and favor the desired reductive elimination step.[12] Additionally, using a more reactive electrophile (e.g., an aryl iodide instead of a bromide or chloride) can accelerate the oxidative addition and subsequent steps, outcompeting β-hydride elimination.[7]

  • Presence of Protic Sources: Water or alcohol solvents can act as hydride sources, leading to dehalogenation.[7]

    • Solution: While some Suzuki reactions benefit from aqueous bases, if dehalogenation is a significant issue, switching to anhydrous conditions and using a non-protic solvent and base combination can be beneficial.[5]

Issue 3: My reaction starts but stalls before reaching completion. What could be the reason?

Answer: A reaction that initiates but fails to go to completion often points to gradual catalyst deactivation over the course of the reaction.

Primary Causes & Solutions:

  • Ligand Instability: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways under the reaction conditions.[13][14]

    • Solution: Switch to more robust ligands. N-heterocyclic carbenes (NHCs) are often more stable than phosphine ligands under typical Suzuki conditions.[10][13] Bulky biaryl phosphine ligands (e.g., Buchwald ligands) are also designed for increased stability and activity.[15][16]

  • Catalyst Agglomeration: As mentioned in Issue 1, the gradual formation of palladium black can lead to a decrease in the concentration of the active catalyst, causing the reaction to stall.

    • Solution: In addition to rigorous degassing, consider using a higher catalyst loading or a more stable catalyst system.[4] Heterogeneous catalysts, where palladium is supported on a solid matrix, can also offer enhanced stability and prevent agglomeration.[4][17]

Frequently Asked Questions (FAQs)

Here we address broader questions about catalyst decomposition in Suzuki-Miyaura reactions.

Q1: What is the role of the ligand in catalyst stability?

A1: The ligand plays a crucial role in stabilizing the palladium center throughout the catalytic cycle.[13] Key functions include:

  • Solubilizing the metal center.

  • Modulating the electronic properties of the palladium: Electron-rich ligands facilitate the oxidative addition step, which is often rate-limiting.[7][13][15]

  • Influencing the steric environment: Bulky ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[7][13][15] They can also prevent catalyst aggregation.

Q2: How does the choice of base affect catalyst stability?

A2: The base is essential for the transmetalation step, but an inappropriate choice can be detrimental to the catalyst.[13][18]

  • Strong bases can accelerate the decomposition of sensitive substrates and ligands.[5]

  • The counterion of the base can also play a role by interacting with the palladium center.[18] The optimal base is often a compromise between reactivity and stability, and screening of different bases (e.g., carbonates, phosphates, fluorides) is often necessary.[7]

Q3: Can impurities in my starting materials or solvents affect the catalyst?

A3: Absolutely. Impurities can act as catalyst poisons. For example, sulfur-containing compounds can irreversibly bind to the palladium center, inhibiting its activity. Water content can also be critical, as it can promote side reactions like protodeboronation.[5] It is crucial to use high-purity reagents and solvents for consistent and successful Suzuki-Miyaura couplings.

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Troubleshooting in Mind
  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.5–5 mol%) and the ligand (if required).

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

Workflow for Diagnosing Catalyst Decomposition

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Pathways cluster_3 Resolution A Low or No Yield in Suzuki Reaction B Observe Reaction Mixture: Black Precipitate (Pd Black)? A->B C Analyze Crude Mixture: Dehalogenation or Homocoupling? A->C D Improve Inert Atmosphere: - Thoroughly degas solvents - Use Schlenk techniques B->D Yes E Optimize Catalyst System: - Use stable pre-catalyst (e.g., palladacycle) - Screen bulky/electron-rich ligands B->E Yes F Modify Reaction Conditions: - Lower reaction temperature - Screen different bases/solvents C->F Yes G Address Substrate Issues: - Use more reactive electrophile - Protect sensitive functional groups C->G Yes H Improved Yield and Catalyst Stability D->H E->H F->H G->H

Caption: A logical workflow for diagnosing and resolving catalyst decomposition issues.

Data Presentation: Ligand Effects on Catalyst Stability

The choice of ligand significantly impacts catalyst stability and, consequently, reaction yield. Below is a comparative table summarizing the performance of different ligand classes.

Ligand ClassSpecific LigandKey FeaturesTypical ApplicationRelative Stability
Triarylphosphines PPh₃Common, inexpensiveGeneral purpose, less challenging couplingsModerate
Bulky Biarylphosphines SPhos, XPhosElectron-rich, sterically demandingChallenging couplings, hindered substratesHigh[16]
Ferrocenylphosphines dppfRobust, good for electron-rich and -poor substratesVersatile couplingsHigh
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, sterically bulkyOften outperform phosphines in difficult couplingsVery High[13]

This table provides a general comparison; optimal ligand choice is substrate-dependent.

Visualizing Decomposition Pathways

Understanding the potential pathways for catalyst decomposition is key to preventing them.

G cluster_0 Catalytic Cycle cluster_1 Decomposition Pathways A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B H Pd Black (Inactive) A->H Aggregation I Ligand Oxidation (L=O) A->I [O₂] C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D J β-Hydride Elimination C->J E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G K Dehalogenated Byproduct J->K

Caption: Common catalyst decomposition pathways branching off the main Suzuki-Miyaura cycle.

Analytical Techniques for Monitoring Catalyst Decomposition

To effectively troubleshoot, it's essential to monitor the reaction and identify the point of failure.

TechniqueInformation ProvidedApplication in Troubleshooting
Thin-Layer Chromatography (TLC) Qualitative monitoring of starting material consumption and product formation.Quick, simple check for reaction progress. Stalling can be easily observed.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of volatile components, identification of byproducts.Ideal for identifying dehalogenated or homocoupled byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis of non-volatile components, high sensitivity.Broader applicability than GC-MS for complex molecules.
Inductively Coupled Plasma (ICP-MS/AES) Precise quantification of palladium content.[19][20][21]Useful for determining catalyst leaching in heterogeneous systems or confirming catalyst loading.[19][20][21]
³¹P NMR Spectroscopy Characterization of phosphine ligands and their palladium complexes.Can be used to observe ligand oxidation or changes in the catalyst structure.

References

Effect of oxygen contamination on Suzuki coupling outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this powerful C-C bond-forming reaction, with a specific focus on the detrimental effects of oxygen contamination.

Frequently Asked Questions (FAQs)

Q1: Why is the exclusion of oxygen so critical for the success of my Suzuki coupling reaction?

The catalytic cycle of the Suzuki-Miyaura reaction relies on a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[1][2] The catalytically active species that initiates the cycle by reacting with the aryl halide is Pd(0).[1][3] Molecular oxygen (O₂) is a potent oxidizing agent that can disrupt this cycle in two primary ways:

  • Oxidation of the Pd(0) Catalyst: Oxygen can directly oxidize the active Pd(0) species to inactive Pd(II) oxides or other Pd(II) species.[4][5] This effectively removes the catalyst from the catalytic cycle, preventing the crucial initial oxidative addition step and halting the reaction.[5]

  • Oxidation of Phosphine Ligands: Most Suzuki couplings employ phosphine ligands to stabilize the palladium catalyst and modulate its reactivity.[6][7] These ligands, particularly electron-rich ones, are highly susceptible to oxidation by O₂, forming phosphine oxides (R₃P=O).[4][8][9] Oxidized ligands have altered electronic and steric properties and can no longer effectively stabilize the Pd(0) center, which can lead to catalyst decomposition and the formation of palladium black.[9][10]

Q2: What are the common visual signs of oxygen contamination in my reaction?

The most common and definitive visual sign is the formation of palladium black .[9] This is a fine, black precipitate of elemental palladium that forms when the Pd(0) catalyst, stripped of its stabilizing ligands, agglomerates and falls out of solution.[9] While some catalyst decomposition can occur even in well-deoxygenated reactions, rapid and extensive formation of palladium black early in the reaction is a strong indicator of significant oxygen contamination. Other signs can include a reaction mixture that fails to change color as expected or a reaction that stalls, showing no further consumption of starting materials on TLC or LC-MS.

Q3: My reaction yield is very low, and I suspect oxygen contamination. What are the most likely side reactions occurring?

Low yields due to oxygen are often accompanied by specific side reactions. The most prominent is the homocoupling of the boronic acid reagent (e.g., Ar-B(OH)₂ reacting to form Ar-Ar).[1] This side reaction is known to be promoted by the presence of oxygen.[1][11] The proposed mechanism involves the Pd(II) species, generated by the oxidation of Pd(0), which can then undergo transmetalation with two boronic acid molecules, leading to the undesired biphenyl byproduct instead of the desired cross-coupled product.[1][11] Additionally, dehalogenation of the aryl halide starting material can also occur.[1]

Troubleshooting Guide: Low Yields and Reaction Failure

This section provides a systematic approach to diagnosing and solving problems where oxygen contamination is the suspected cause.

Issue 1: Low or No Product Formation with Unreacted Starting Materials
  • Symptom: Analysis by TLC or LC-MS shows a significant amount of unconsumed aryl halide and/or boronic acid, with little to no desired product. The reaction appears sluggish or has failed to initiate.

  • Primary Cause: Catalyst Deactivation. This is the most direct consequence of oxygen contamination. The active Pd(0) catalyst is oxidized to an inactive state, effectively killing the reaction before it can reach completion.[4][5][8]

G cluster_0 Suzuki Catalytic Cycle cluster_1 Deactivation Pathway Pd0 Active Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Pd_Inactive Inactive Pd(II) Species (e.g., PdO) Pd_Black Palladium Black (Precipitate) Pd0->Pd_Black Agglomeration (No stable ligand) PdII_Ar Ar-Pd(II)L₂-X OA->PdII_Ar Trans Transmetalation (Ar'-B(OH)₂ + Base) PdII_Ar->Trans PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Trans->PdII_Ar_Ar RE Reductive Elimination PdII_Ar_Ar->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RE->Product O2 Oxygen (O₂) O2->Pd0 Oxidizes Catalyst Ligand Phosphine Ligand (L) O2->Ligand Oxidizes Ligand Ligand_Ox Phosphine Oxide (L=O)

Caption: Oxygen deactivates the catalyst by oxidizing Pd(0) and its phosphine ligands.

To rescue the reaction, the paramount step is to ensure a truly inert atmosphere. Simply purging the headspace of the flask is often insufficient.

  • Solvent Deoxygenation: Solvents must be thoroughly degassed. The most effective method is the Freeze-Pump-Thaw technique (see Protocol 1). For less sensitive reactions, sparging the solvent with a vigorous stream of inert gas (argon or nitrogen) for 15-30 minutes can suffice.[12][13]

  • Reaction Vessel Purging: The reaction flask containing the solid reagents should be sealed, evacuated under high vacuum, and backfilled with inert gas. This cycle should be repeated at least three times to remove all residual air and moisture.[4]

  • Reagent Quality: Ensure that phosphine ligands have been stored correctly under an inert atmosphere, as they can slowly oxidize on the shelf.[4]

Issue 2: Formation of Palladium Black Precipitate
  • Symptom: A black solid forms in the reaction vessel, often accompanied by a stall in the reaction progress.

  • Primary Cause: Catalyst Agglomeration. As explained above, this occurs when the stabilizing phosphine ligands are oxidized and dissociate from the palladium center.[9] The unprotected Pd(0) atoms then clump together and precipitate out as inactive palladium metal.[9][10]

  • Verify Deoxygenation: This is the first and most critical step. Any lapse in inert atmosphere technique can lead to ligand oxidation.[8]

  • Choose a More Robust Ligand: If oxygen sensitivity is a persistent issue, consider using sterically bulkier or chelating (bidentate) phosphine ligands. Bulky ligands can create a protective sphere around the metal center, while bidentate ligands are less prone to dissociation due to the chelate effect.[9]

  • Use a Pre-catalyst: Using a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species can sometimes give more reproducible results than using air-sensitive Pd(0) sources directly.[1]

Quantitative Impact of Oxygen: An Illustrative Guide

While exact figures vary greatly with substrates, ligands, and temperature, the general trend of oxygen contamination is clear. The following table illustrates the conceptual impact of inadequate deoxygenation on a typical Suzuki coupling.

Deoxygenation LevelExpected Yield of Cross-Coupled ProductExpected Yield of Homocoupled ByproductObservation of Palladium Black
High (Glovebox/Schlenk) >90%<5%Minimal to None
Moderate (N₂ Purge) 50-80%5-20%Possible, especially on heating
Poor (Open to Air) <10%>30%Rapid and extensive formation

Protocols & Methodologies

Protocol 1: Standard Deoxygenation via Freeze-Pump-Thaw (for Solvents)

This procedure is the gold standard for removing dissolved gases from reaction solvents.

  • Freeze: Place the solvent in a robust Schlenk flask that is no more than half full. Seal the flask and immerse the bottom portion in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles being released from the liquid as trapped gases escape into the vacuum-purged headspace.

  • Repeat: For maximum efficiency, repeat this entire three-step cycle at least two more times. After the final cycle, backfill the flask with a positive pressure of argon or nitrogen.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere

This protocol assumes the use of a standard Schlenk line.

  • Preparation: Add your solid reagents (aryl halide, boronic acid, base) and a stir bar to a dry Schlenk flask.

  • Purge Cycle: Seal the flask with a rubber septum. Connect the side-arm of the flask to the Schlenk line via flexible tubing.

  • Evacuate: Carefully open the flask to the vacuum manifold of the Schlenk line to remove the air.

  • Backfill: Close the connection to the vacuum and carefully open the connection to the inert gas (argon or nitrogen) manifold to fill the flask.

  • Repeat: Perform this evacuate/backfill cycle a total of 3-5 times to ensure the atmosphere is completely inert.[4]

  • Add Liquids: Under a positive pressure of inert gas (indicated by an oil bubbler on the Schlenk line), add your previously degassed solvent(s) via a gas-tight syringe.

  • Add Catalyst: Finally, add the palladium catalyst and ligand. If they are solids, you can add them quickly under a strong positive flow of inert gas (a "cone of protection").

  • Execute Reaction: The reaction can now be heated or stirred as required, with the Schlenk line providing a continuous positive pressure of inert gas.

G start Low Yield or Reaction Failure q1 Is Palladium Black visible? start->q1 sol1 High O₂ Contamination - Ligand/Catalyst Oxidized - Review Deoxygenation Protocol - Use more robust/chelating ligand q1->sol1 Yes q2 Are Homocoupling or other byproducts dominant? q1->q2 No a1_yes YES a1_no NO sol2 Oxygen Promoted Side-Reaction - Review Deoxygenation Protocol - Ensure purity of reagents - Check base/solvent compatibility q2->sol2 Yes sol3 Problem may not be Oxygen - Check reagent purity/stability - Verify temperature & stoichiometry - Screen other bases/solvents q2->sol3 No a2_yes YES a2_no NO

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Column Chromatography for Boronic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the purification of boronic acids and their derivatives. Boronic acids are invaluable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their unique chemical properties—namely, the Lewis acidic boron center and the tendency to form boroxines—make them notoriously difficult to purify via standard column chromatography.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose problems, select the appropriate strategy, and achieve high purity for your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of boronic acids and their esters.

Issue 1: Severe Tailing or Streaking on Silica Gel TLC and Columns

You spot your compound on a silica TLC plate, and instead of a clean spot, you see a long streak from the baseline. When you run a column, the compound elutes over a large number of fractions with poor resolution.

  • What's Happening (Causality): This is the most common issue and stems from the strong interaction between the electron-deficient (Lewis acidic) boron atom of your compound and the numerous lone pairs on the oxygen atoms of the silanol (Si-OH) groups on the silica gel surface.[1][3] This strong, often irreversible, adsorption leads to tailing and significant loss of material on the column.[4] Furthermore, boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, which have different polarities and chromatographic behaviors, contributing to streaking.[5]

  • Recommended Solutions:

    • Protect the Boronic Acid: The most reliable solution is to convert the boronic acid into a more stable boronate ester before chromatography. Pinacol esters are the most common choice as they are stable enough for purification but typically reactive enough for direct use in subsequent reactions.[6][7] For particularly challenging separations, highly stable derivatives like N-methyliminodiacetic acid (MIDA) esters or 1,8-diaminonaphthalene (dan) amides can be used, as they are exceptionally robust to silica gel chromatography.[3]

    • Modify the Stationary Phase: If you are purifying a boronate ester (like a pinacol ester) that still shows some tailing, using boric acid-impregnated silica gel can dramatically improve performance.[8][9] The boric acid effectively competes for the active sites on the silica, preventing the over-adsorption of your compound.[4]

    • Switch to a Different Stationary Phase: Neutral alumina can be an excellent alternative to silica gel, especially for less polar boronate esters.[10] Its surface is less acidic and can exhibit different selectivity. However, basic alumina should generally be avoided as it can catalyze decomposition.

    • Consider Reversed-Phase (RP) Chromatography: For polar boronic acids, reversed-phase chromatography on a C18 stationary phase is a viable option.[1] However, be aware that the aqueous mobile phases can cause hydrolysis of boronate esters back to the problematic boronic acids on the column.[11][12] Additionally, removing large volumes of water from the purified fractions can be challenging and may lead to decomposition if heating is required.[1]

Issue 2: Low or No Recovery of the Compound from the Column

You load your boronic acid onto a silica gel column, run a gradient, but little to no compound elutes.

  • What's Happening (Causality): This is an extreme case of the over-adsorption described in Issue 1.[4] The Lewis acid-base interaction with the silica is so strong that the compound becomes permanently bound to the stationary phase. In some cases, the acidic nature of the silica gel surface can also catalyze protodeboronation—the cleavage of the carbon-boron bond—destroying your product on the column.[1][5]

  • Recommended Solutions:

    • Avoid Silica Gel for Free Boronic Acids: As a primary rule, direct purification of unprotected boronic acids on standard silica gel should be considered a method of last resort.[1]

    • Employ Non-Chromatographic Methods: For compounds that are solids, recrystallization can be highly effective.[10][13] Another powerful technique is derivatization with diethanolamine. This often forms a highly crystalline adduct that precipitates from non-polar solvents, allowing for simple filtration to remove impurities. The pure boronic acid can then be regenerated by treatment with acid.[1][13][14]

    • Use a More Stable Protected Form: If chromatography is necessary, convert the boronic acid to a highly stable derivative. MIDA boronates are specifically designed to be "masked" and are exceptionally stable to a wide range of conditions, including silica gel chromatography.[3][6] Recently developed 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have also been shown to be remarkably stable on silica gel, outperforming even pinacol esters.[15][16]

Issue 3: New, Unidentified Spots Appear on TLC After Column Purification

Your crude material shows one major spot on TLC, but after passing it through a column, you observe new impurities in the collected fractions.

  • What's Happening (Causality): This indicates on-column decomposition. The two primary degradation pathways for boronic acids on silica are protodeboronation (cleavage of the C-B bond) and hydrolysis (for boronate esters).[1][5][11] The silica surface is acidic and always contains some amount of bound water, which can facilitate these reactions.

  • Recommended Solutions:

    • Deactivate the Silica Gel: If you must use silica, consider pre-treating it. The boric acid impregnation method mentioned earlier is one form of deactivation.[4][8] Alternatively, a very short "plug" filtration through a pad of silica rather than a long column can minimize contact time and reduce decomposition.

    • Use Anhydrous Solvents: Ensure your mobile phase solvents are thoroughly dried to minimize the water available for hydrolysis or protodeboronation.

    • Switch to a More Robust Derivative: This is the most effective strategy. Trifluoroborate salts (Ar-BF₃K) are solid, crystalline, and generally much more stable to chromatography and storage than the corresponding boronic acids.[6][17] They can be easily hydrolyzed back to the boronic acid just before use.[18][19] MIDA and Epin esters also offer superior stability.[3][15]

    • Optimize Reversed-Phase Conditions: When using RP-HPLC for boronate esters, on-column hydrolysis is a major concern.[20][21] Using highly basic mobile phases (e.g., pH > 10) and fast elution methods can suppress this degradation.[11][12]

Frequently Asked Questions (FAQs)

Q1: Which stationary phase is best for my boronic acid derivative: Silica, Alumina, or C18?

A1: The choice depends critically on the nature of your compound. The following decision tree and table summarize the key considerations.

G start Start: What is your compound? is_protected Is the boronic acid protected (e.g., as a pinacol ester)? start->is_protected unprotected Unprotected Boronic Acid is_protected->unprotected No protected Protected Boronate Ester is_protected->protected Yes unprotected_solid Is it a solid? unprotected->unprotected_solid protected_polar Is the ester polar? protected->protected_polar unprotected_polar Is it highly polar? rp_chrom Strategy: Reversed-Phase (C18) Flash Chromatography (Use fast gradient, be wary of H2O removal) unprotected_polar->rp_chrom Yes protect_first Strategy: Protect first (e.g., convert to Pinacol ester), then proceed to normal phase unprotected_polar->protect_first No unprotected_solid->unprotected_polar No recrystallize Strategy: Recrystallize or use Diethanolamine Adduct unprotected_solid->recrystallize Yes alumina Strategy: Neutral Alumina Column protected_polar->alumina No boric_silica Strategy: Boric Acid-Impregnated Silica Gel Column protected_polar->boric_silica Yes

Caption: Decision tree for selecting a purification strategy.

Stationary PhaseBest ForAdvantagesDisadvantages
Standard Silica Gel Generally not recommended for free boronic acids. Usable for robust esters (MIDA, Epin).[1][3]Inexpensive, widely available.Strong over-adsorption, causes tailing, can catalyze decomposition/hydrolysis.[1]
Boric Acid-Impregnated SiO₂ Pinacol boronic esters and other moderately stable esters.[4]Suppresses over-adsorption, improves peak shape and recovery for esters.[9]Requires an extra preparation step.
Neutral Alumina Non-polar to moderately polar boronate esters.[10]Good alternative to silica, less acidic surface.May not be suitable for all compound types; less common than silica.[22]
Reversed-Phase (C18) Polar, unprotected boronic acids.[1][23]Good retention for polar compounds.On-column hydrolysis of esters is a risk.[20] Removing aqueous solvents can be difficult.[1]
Q2: I have to use silica gel for my unprotected boronic acid. What is the best mobile phase?

A2: If you absolutely must use this approach, you will likely need a highly polar mobile phase to compete with the silica for your compound. Start with a dichloromethane/methanol or ethyl acetate/methanol system. For some low to mild polarity boronic acids, acetone can be an effective eluent.[10] Adding a small amount of a modifier like acetic acid is sometimes suggested, but this should be done with extreme caution as it can accelerate protodeboronation.[10] A better approach is to use a properly deactivated stationary phase.

Q3: What are the most common impurities found with boronic acids?

A3: Typical impurities include the protodeboronated compound (where the -B(OH)₂ group is replaced by -H) and the corresponding boroxine .[1][5] If the boronic acid was prepared from an aryl halide, you might also see residual starting material or homocoupled biaryl products. It is not uncommon for commercially supplied boronic acids to have purities below 50%, even when specified as >97%.[1]

Q4: How can I purify a boronic acid that is an oil and cannot be recrystallized?

A4: This is a very challenging situation. The first and best option is to attempt the diethanolamine adduct formation .[1][13] Even if the boronic acid is an oil, the adduct is often a stable, filterable solid. If that fails, your best remaining options are:

  • Protect it: Convert it to a stable boronate ester (e.g., MIDA or pinacol) and purify the ester by column chromatography on an appropriate stationary phase (e.g., boric acid-impregnated silica).[6][8]

  • Acid-Base Extraction: This can sometimes work if the impurities have different acidic/basic properties than your boronic acid. You can extract the boronic acid into a basic aqueous solution (e.g., dilute NaOH), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify and extract your product back into an organic solvent.[14][24] This is risky for compounds with other acid/base-sensitive functional groups.[1]

Key Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from the method developed by Isobe and coworkers and is highly effective for the purification of pinacol boronic esters.[4]

  • Preparation: In a round-bottom flask, create a slurry of standard silica gel in a 5% (w/v) solution of boric acid in ethanol. For every 100 g of silica gel, use approximately 200-250 mL of the boric acid solution.

  • Stirring: Stir the suspension gently at room temperature for 1-2 hours.

  • Filtration: Remove the ethanol and excess boric acid by filtration using a Buchner funnel.

  • Washing: Wash the impregnated silica gel on the filter with fresh ethanol (3 x 100 mL for every 100 g of starting silica).

  • Drying: Dry the silica gel thoroughly in a vacuum oven at 60-80°C for at least 12 hours or until it is a fine, free-flowing powder.

  • Usage: Use the dried, impregnated silica gel to pack your column as you normally would.

Protocol 2: Purification via Diethanolamine Adduct Formation

This non-chromatographic method is excellent for purifying boronic acids that can form crystalline adducts.[1][13]

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Regeneration dissolve Dissolve crude boronic acid in a non-polar solvent (e.g., Diethyl Ether, Toluene) add_dea Add Diethanolamine (1.0 - 1.1 eq.) dropwise dissolve->add_dea stir Stir at room temperature add_dea->stir precipitate Collect crystalline adduct by vacuum filtration stir->precipitate suspend Suspend adduct in an organic solvent (e.g., Ethyl Acetate) precipitate->suspend Pure Adduct add_acid Add aqueous acid (e.g., 1M HCl) and stir vigorously suspend->add_acid separate Separate organic layer add_acid->separate extract Extract aqueous layer with more organic solvent separate->extract dry Dry combined organic layers (e.g., MgSO₄) and concentrate extract->dry

Caption: Workflow for purification via diethanolamine adduct.

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (diethyl ether is common). Add 1.0-1.1 equivalents of diethanolamine. Stir the mixture at room temperature. The diethanolamine adduct will often precipitate as a white crystalline solid over a period of minutes to hours.

  • Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold solvent to remove soluble impurities.

  • Regeneration: Suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1M HCl or saturated boric acid solution).[1]

  • Extraction: Stir vigorously until the solid dissolves. The free boronic acid will move into the organic layer, while the protonated diethanolamine will remain in the aqueous layer. Separate the layers, extract the aqueous phase with more organic solvent, combine the organic layers, dry with a drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield the purified boronic acid.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive NMR Characterization of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Phenylboronic acids, particularly those with complex substitutions, are invaluable building blocks in medicinal chemistry, often utilized in Suzuki-Miyaura coupling reactions to construct complex molecular architectures.[1] The subject of this guide, (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid, is a prime example of such a multifunctional reagent. Its intricate structure, featuring a fluorine atom, an amide linkage, and a boronic acid group, necessitates a robust and multi-faceted analytical approach for unambiguous characterization.

This guide provides an in-depth, experience-driven comparison of analytical techniques, focusing on the synergistic power of ¹H (Proton) and ¹⁹F (Fluorine) Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for the structural verification of this compound. We will delve into the causality behind experimental choices, present a self-validating workflow, and compare the rich data obtained from NMR with alternative analytical methods, offering researchers a comprehensive framework for their own characterization challenges.

The Foundational Principles: Why ¹H and ¹⁹F NMR are Indispensable

NMR spectroscopy stands as a cornerstone of chemical analysis because it provides a non-destructive, atomic-level view of a molecule's structure. For this compound, ¹H and ¹⁹F NMR are uniquely informative.

¹H NMR Spectroscopy: This technique maps the chemical environment of every proton in the molecule. The position of a signal (chemical shift, δ) indicates the electronic environment of the proton, the signal's area (integration) reveals the number of protons it represents, and the signal's splitting pattern (multiplicity) elucidates how many neighboring protons it is interacting with (spin-spin coupling).

¹⁹F NMR Spectroscopy: Fluorine-19 is an ideal nucleus for NMR analysis. It possesses a nuclear spin of 1/2, has a 100% natural abundance, and a high gyromagnetic ratio, making it the third most sensitive NMR nucleus after tritium and proton.[2][3] This high sensitivity allows for rapid data acquisition. Furthermore, ¹⁹F NMR boasts an exceptionally wide range of chemical shifts (over 800 ppm), making it exquisitely sensitive to subtle changes in the local electronic environment.[3] This means that even minor structural modifications would lead to significant and easily detectable changes in the ¹⁹F spectrum.[4] For our target molecule, ¹⁹F NMR provides a direct and clean window into the environment around the fluorine atom.

A crucial aspect of characterizing this molecule is the spin-spin coupling between the ¹⁹F and nearby ¹H nuclei. This interaction, transmitted through the bonding framework, results in characteristic splitting patterns in both the ¹H and ¹⁹F spectra, providing definitive proof of their spatial proximity and confirming the substitution pattern on the aromatic ring.[5][6]

Experimental Protocol: A Validated Workflow for Data Acquisition

The following protocol is designed to be a self-validating system, ensuring high-quality, reproducible data. The choice of solvent is the first critical decision point. While solvents like CDCl₃ are common, they will not allow for the observation of exchangeable protons like those on the boronic acid B(OH)₂ group or the amide N-H group. Therefore, DMSO-d₆ is the superior choice as it forms hydrogen bonds with these protons, slowing their exchange rate and allowing them to be observed as distinct signals in the ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound. The higher end of this range ensures a good signal-to-noise ratio for less sensitive experiments like ¹³C NMR, should it also be desired.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the sample until fully dissolved. A clear, particulate-free solution is essential.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Key parameters include:

      • Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 2-5 seconds. A longer delay is crucial for accurate integration.

      • Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of ¹H NMR.

  • ¹⁹F NMR Acquisition:

    • Without removing the sample, switch the spectrometer's configuration to the ¹⁹F channel. Most modern spectrometers can perform this switch automatically.[2]

    • Acquire a one-dimensional ¹⁹F spectrum. It is common practice to acquire both a proton-coupled and a proton-decoupled spectrum.

      • Proton-Coupled ¹⁹F Spectrum: This will show the splitting of the fluorine signal due to coupling with nearby protons, providing crucial connectivity data.

      • Proton-Decoupled ¹⁹F Spectrum: Irradiating the proton frequencies during ¹⁹F acquisition collapses the H-F coupling, resulting in a single, sharp signal. This is useful for confirming the number of unique fluorine environments and for improving the signal-to-noise ratio.

    • Reference: Chemical shifts are typically referenced externally to CFCl₃ (δ = 0 ppm).[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants for both spectra.

Experimental Workflow Diagram

References

A Comparative Guide to Purity Assessment of Boronic Acids: The Superiority of Non-Aqueous Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the development of numerous active pharmaceutical ingredients (APIs).[1][2] However, the very reactivity that makes them valuable also presents significant analytical challenges for purity assessment and quality control. Their inherent instability, particularly the susceptibility to hydrolysis, often compromises the accuracy of traditional analytical techniques like reversed-phase liquid chromatography (RPLC).[3][4]

This guide provides an in-depth comparison of analytical methodologies, demonstrating the technical advantages of Non-Aqueous Capillary Electrophoresis (NACE) for the accurate and reliable purity determination of boronic acids and their esters. We will explore the mechanistic pitfalls of conventional methods and provide a robust, field-tested NACE protocol, supported by comparative data, to guide researchers and drug development professionals toward more accurate and trustworthy results.

The Analytical Conundrum: Why Traditional Methods Fall Short

The primary challenge in analyzing boronic acids and, more acutely, their ester derivatives, is their labile nature.[5] The boron-carbon bond is susceptible to cleavage, and the esters readily hydrolyze back to the parent boronic acid in the presence of water. This degradation can occur during storage, sample preparation, or, most critically, during the analysis itself.[6]

Reversed-Phase Liquid Chromatography (RPLC): A Compromised Approach

RPLC, the workhorse of many analytical labs, fundamentally relies on aqueous mobile phases. This creates an environment where on-column hydrolysis of boronic esters is a significant risk, leading to erroneously low purity values for the ester and inflated values for the acid impurity.[4][7]

Scientists have developed workarounds to mitigate these effects, but they are often complex and introduce new problems:

  • Extreme pH Conditions: Using highly basic mobile phases (e.g., pH > 12) can stabilize certain boronate esters.[3][8] However, this severely limits column choices, as most silica-based stationary phases are not stable at such high pH.

  • Ion-Pairing Reagents: To retain the highly polar boronic acid impurity under high pH conditions, ion-pairing reagents are often required.[3][8] These reagents can be difficult to remove from the system and may complicate downstream analysis, such as mass spectrometry.

  • Specialized Columns: Columns with low silanol activity can reduce the catalytic effect of silica on hydrolysis, but this does not eliminate the risk posed by the aqueous mobile phase itself.[4][7]

  • Poor Peak Shape & Shifting Retention: Even with these adaptations, methods can suffer from poor peak shape and variable retention times, impacting the accuracy and precision of quantitation.[5]

These limitations necessitate a paradigm shift away from aqueous systems for this specific class of compounds.

The NACE Advantage: Eliminating Hydrolysis for Unambiguous Purity

Non-Aqueous Capillary Electrophoresis (NACE) offers a direct and elegant solution to the challenges of boronic acid analysis. By replacing the aqueous background electrolyte (BGE) with an electrolyte dissolved in an organic solvent, NACE completely removes water from the separation environment.[9][10] This fundamentally eliminates the possibility of on-column hydrolysis, ensuring that the measured purity reflects the true composition of the sample.

The benefits of NACE extend beyond preventing degradation:

  • Enhanced Selectivity: The vast range of available organic solvents provides powerful tools to manipulate separation selectivity based on solute-solvent interactions not accessible in water.[9]

  • Superior Efficiency & Speed: Organic solvents typically have lower viscosity and generate lower currents, allowing for the use of higher electric field strengths. This results in highly efficient, sharp peaks and rapid analysis times, often under 3 minutes.[5][9]

  • Simplified Method Development: By removing the need to manage on-column degradation, method development becomes more straightforward, focusing purely on optimizing the separation of existing analytes.

Workflow for Boronic Acid Purity Analysis via NACE

The diagram below illustrates the streamlined workflow for analyzing boronic acid purity using NACE, highlighting the key stages from sample preparation in a non-aqueous diluent to high-resolution separation.

NACE_Workflow cluster_prep Sample Preparation cluster_analysis NACE System cluster_data Data Processing Prep Dissolve Boronic Acid/Ester in Anhydrous Organic Solvent (e.g., Acetonitrile) Inject Hydrodynamic or Electrokinetic Injection Prep->Inject Introduce Sample Capillary Separation in Capillary (Non-Aqueous BGE) Inject->Capillary Apply High Voltage Detect UV/DAD Detection Capillary->Detect Analytes Migrate Process Integration & Quantitation of Impurities Detect->Process Generate Electropherogram

Caption: NACE workflow for boronic acid analysis.

Comparative Performance: NACE vs. RPLC

The following table summarizes the key performance differences between NACE and RPLC for the purity analysis of boronic acids and their esters, based on published studies and established principles.[3][4][5][7][8]

ParameterNon-Aqueous Capillary Electrophoresis (NACE)Reversed-Phase Liquid Chromatography (RPLC)
Risk of On-Column Hydrolysis Eliminated. The absence of water prevents degradation during analysis.[5]High. The aqueous mobile phase promotes hydrolysis of labile esters.[4][7]
Analysis Time Very Fast (< 3 minutes typical).[5]Moderate to Long (5-20 minutes typical).
Peak Shape Excellent. High efficiency leads to sharp, symmetrical peaks (Tailing Factor < 2.0).[5]Often Poor. Can suffer from tailing or fronting, especially for polar acids.[5]
Method Development Simplified. Focuses on optimizing separation selectivity in organic media.Complex. Requires balancing separation with analyte stability, often needing pH extremes or additives.[3][8]
Solvent/Mobile Phase Non-aqueous BGE (e.g., Ammonium acetate in Acetonitrile/Methanol).Aqueous buffers with organic modifiers (e.g., Water/Acetonitrile with Formic Acid or Ammonium Hydroxide).
System Robustness High. Simpler BGEs without harsh additives or ion-pair reagents.Moderate. High pH can degrade columns; ion-pair reagents can contaminate the system.
The Root of the Problem: Degradation Pathways

The diagram below conceptualizes the analytical challenge. In an aqueous environment (typical of RPLC), the boronic ester is in equilibrium with its hydrolyzed form, the boronic acid. Furthermore, boronic acids themselves can dehydrate to form cyclic trimer anhydrides known as boroxines, further complicating the analytical profile.[1] NACE circumvents this entire degradation cascade by removing the key reactant: water.

Degradation_Pathway Comparison of Analyte Stability cluster_RPLC Aqueous Environment (RPLC) cluster_NACE Non-Aqueous Environment (NACE) Ester Boronic Ester (Analyte) Acid Boronic Acid (Impurity/Degradant) Ester->Acid + H₂O (Hydrolysis) Acid->Ester - H₂O Boroxine Boroxine (Anhydride Impurity) Acid->Boroxine - 3 H₂O (Dehydration) Boroxine->Acid + 3 H₂O StableEster Boronic Ester (Analyte) StableAcid Boronic Acid (Impurity)

Caption: Analyte stability in RPLC vs. NACE environments.

Experimental Protocol: A Validated NACE Method

This protocol is adapted from established and validated methods for the analysis of boronic esters and their corresponding acids, demonstrating a self-validating system for accurate purity assessment.[5]

1. Materials and Reagents

  • Capillary: Fused-silica capillary, 50 µm I.D., ~30-40 cm total length.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade or higher.

  • BGE Components: Ammonium acetate, Glacial acetic acid.

  • Sample Diluent: Anhydrous Acetonitrile.

  • Rinse Solutions: 0.1 M Sodium Hydroxide (for conditioning), Deionized water, Acetonitrile.

2. Instrument and BGE Preparation

  • Background Electrolyte (BGE): Prepare a solution of 10 mM ammonium acetate and 1 M acetic acid in a 90:10 (v/v) mixture of Acetonitrile and Methanol. Sonicate for 5-10 minutes to degas.

    • Causality: The ACN/MeOH solvent system provides a non-aqueous medium with good solvating power.[10] Ammonium acetate serves as the charge carrier, while the high concentration of acetic acid acts as a buffer and helps to protonate silanol groups on the capillary wall, reducing analyte adsorption and ensuring consistent electroosmotic flow (EOF).

3. Capillary Conditioning (for new capillary)

  • Rinse the capillary sequentially with 0.1 M NaOH (20 min), water (10 min), and Acetonitrile (10 min).

  • Equilibrate by flushing with the BGE for at least 15 minutes before the first injection.

    • Causality: The initial basic and solvent rinses clean and condition the inner wall of the fused-silica capillary, ensuring reproducible migration times and peak shapes.

4. Sample Preparation

  • Accurately weigh and dissolve the boronic acid/ester sample in the anhydrous Acetonitrile diluent to a final concentration of ~0.5 mg/mL.

  • Vortex briefly to ensure complete dissolution.

    • Trustworthiness: Preparing samples in a completely non-aqueous diluent is critical to prevent degradation prior to injection. This ensures the analytical result is representative of the solid material's purity.

5. NACE Separation and Detection

  • Pre-Injection Rinse: Flush the capillary with BGE for 1-2 minutes.

  • Injection: Inject the sample using a hydrodynamic injection (e.g., 50 mbar for 3-5 seconds).

  • Separation: Apply a voltage of 25-30 kV (normal polarity). Maintain capillary temperature at 25 °C.

    • Causality: High voltage provides the driving force for rapid separation.[9] Temperature control is crucial for maintaining viscosity and ensuring migration time reproducibility.

  • Detection: Monitor the separation using a UV detector, typically in the range of 200-220 nm where boronic acids and related structures have absorbance.

6. System Validation

  • Resolution: A well-developed method should achieve a resolution of greater than 1.5 between the boronic ester and its corresponding acid.[5]

  • Spike Recovery: Perform spike recovery experiments by adding a known amount of the boronic acid impurity to the ester sample. Recoveries should be within the range of 80-120% to demonstrate quantitative accuracy.[5]

  • Water Challenge: To definitively prove the method prevents hydrolysis, spike the sample diluent with a small amount of water. No significant conversion of the ester to the acid should be observed.[5]

Conclusion

For researchers, scientists, and drug development professionals tasked with ensuring the quality and purity of boronic acid intermediates, analytical methodology is paramount. While RPLC methods can be forced to work with significant compromises, they carry an inherent and unavoidable risk of producing inaccurate data due to analyte degradation.

Non-Aqueous Capillary Electrophoresis provides a scientifically superior alternative. By fundamentally removing water from the analytical system, NACE eliminates hydrolysis, simplifies method development, and delivers rapid, highly efficient separations. This allows for an unambiguous and trustworthy assessment of purity, ensuring the quality of these critical synthetic building blocks and the integrity of the final pharmaceutical products they are used to create.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The choice of reagents is critical, and among the most pivotal are the phenylboronic acids. A common strategic decision in modern synthesis, particularly in pharmaceutical R&D, is the incorporation of fluorine into molecular scaffolds. This practice is driven by fluorine's unique ability to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity.[2][3] Consequently, a deep understanding of how fluorination impacts the reactivity of key building blocks like phenylboronic acids is not just academic—it's essential for efficient, predictable, and successful synthesis campaigns.

This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids. Moving beyond simple performance metrics, we will explore the underlying electronic principles, their influence on the reaction mechanism, and provide a practical, data-driven framework for making informed decisions in your own projects.

The Electronic Dichotomy of Fluorine: Inductive vs. Resonance Effects

To understand the reactivity differences, we must first appreciate the dual nature of fluorine's electronic influence.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[4] This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring and, consequently, from the boronic acid moiety. This increases the Lewis acidity of the boron atom.

  • Resonance Effect (+R): Conversely, fluorine's lone pairs can participate in resonance, donating electron density back to the aromatic ring. This effect is most pronounced when fluorine is in the ortho or para position.

The net electronic effect on the phenylboronic acid is a delicate balance between these two opposing forces. The position of the fluorine substituent is therefore a critical determinant of the molecule's overall electronic character and, by extension, its reactivity.[5] For instance, with a para-fluoro substituent, the inductive and resonance effects can partially compensate for each other.[5] In the meta position, the resonance effect is much weaker, leading to a stronger overall electron-withdrawing character.[5]

Impact on the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][6] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1] The electronic changes induced by fluorination primarily impact the transmetalation step, which is often the rate-determining step of the cycle.[7]

In this step, the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[8]

Caption: The Suzuki-Miyaura Catalytic Cycle.

How does fluorine influence this critical step?

  • Increased Lewis Acidity: The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron atom. This facilitates the initial interaction with the base (e.g., hydroxide or carbonate) to form the reactive boronate species.

  • Transmetalation Rate: The effect on the transmetalation rate itself can be more complex. Some studies suggest that electron-poor arylboronic acids, including fluorinated variants, can undergo transmetalation faster than their electron-rich or neutral counterparts.[9] The increased polarization of the Carbon-Boron bond in the activated boronate complex can facilitate the transfer of the aryl group to the palladium center. However, other reports show little difference or even slightly slower rates depending on the specific substrates and conditions, indicating a nuanced interplay of factors.[10]

Experimental Comparison: A Head-to-Head Case Study

To provide a tangible comparison, we'll outline a robust experimental protocol designed to compare the reactivity of Phenylboronic Acid (PBA) and 4-Fluorophenylboronic Acid (4-FPBA) in a Suzuki-Miyaura coupling with a common coupling partner, 4-Bromoanisole.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A 1. Reagent Prep: - Stock solutions of Substrates - Degassed Solvent - Base Solution B 2. Reaction Setup: - Add Catalyst, Ligand, Base - Add Substrates (PBA or 4-FPBA & 4-Bromoanisole) A->B C 3. Execution: - Heat to 60 °C - Stir overnight (18h) B->C D 4. Work-Up: - Quench reaction - Add internal standard C->D E 5. Analysis: - HPLC or GC-MS - Determine Yield vs. Time D->E

Caption: Experimental workflow for comparative reactivity study.

This protocol is a representative example. Researchers should always conduct their own risk assessment and adhere to institutional safety guidelines.

  • Reagent Preparation:

    • Prepare stock solutions of 4-bromoanisole (0.2 M), Phenylboronic Acid (0.3 M), and 4-Fluorophenylboronic Acid (0.3 M) in degassed 1,4-dioxane.

    • Prepare an aqueous solution of Potassium Carbonate (K₂CO₃) (2.0 M).

    • Degas all solvents by sparging with nitrogen or argon for at least 30 minutes.

  • Reaction Setup (in a nitrogen-filled glovebox or using Schlenk technique):

    • To a series of reaction vials equipped with stir bars, add Pd(PPh₃)₄ (0.005 mmol, 2.5 mol%).

    • Add 4-bromoanisole solution (1.0 mL, 0.2 mmol).

    • To one set of vials, add the Phenylboronic Acid solution (1.0 mL, 0.3 mmol).

    • To a second set of vials, add the 4-Fluorophenylboronic Acid solution (1.0 mL, 0.3 mmol).

    • Add the aqueous K₂CO₃ solution (0.5 mL, 1.0 mmol).

    • Seal the vials tightly.

  • Reaction Execution:

    • Place the vials in a preheated reaction block at 80 °C.

    • Stir the reactions vigorously.

    • At specified time points (e.g., 1h, 2h, 4h, 8h, 24h), remove a vial from each set for analysis.

  • Work-Up and Analysis:

    • Cool the removed vial to room temperature.

    • Quench the reaction by adding 1 mL of water.

    • Add a known amount of an internal standard (e.g., biphenyl).

    • Extract the mixture with ethyl acetate (3 x 2 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Analyze the crude product mixture by GC-MS or HPLC to determine the conversion of the starting material and the yield of the product.

The data from this experiment can be compiled to directly compare the reaction kinetics.

Time PointPhenylboronic Acid (PBA) Yield (%)4-Fluorophenylboronic Acid (4-FPBA) Yield (%)
1 h 3545
2 h 6072
4 h 8592
8 h 94>98
24 h 95>98

Interpretation of Hypothetical Results:

In this representative dataset, the 4-Fluorophenylboronic Acid demonstrates a consistently faster reaction rate, reaching near completion within 8 hours, while the non-fluorinated analog requires a longer period to achieve a similar yield. This supports the hypothesis that the electron-withdrawing nature of fluorine can, in many cases, accelerate the overall reaction rate, likely by facilitating one of the key steps in the transmetalation sequence.

It is crucial to recognize that this trend is not universal. The choice of catalyst, ligand, base, and solvent system can significantly influence the outcome.[11] For instance, highly electron-deficient systems may require more electron-rich phosphine ligands to facilitate the initial oxidative addition step. Therefore, a self-validating experimental approach, like the screening protocol described, is essential for any new substrate combination.

Broader Implications for Medicinal Chemistry and Drug Development

The choice between a fluorinated and non-fluorinated phenylboronic acid has tangible consequences in a drug discovery setting:

  • Reaction Optimization: Understanding the inherent reactivity allows chemists to select more appropriate reaction conditions from the outset, saving valuable time and resources. A more reactive boronic acid might allow for lower catalyst loading or milder reaction temperatures.

  • Predictability in Library Synthesis: When synthesizing arrays of compounds, predictable reactivity is key. Knowing that a fluorinated analog is likely to react faster allows for better planning of high-throughput synthesis campaigns.

  • Managing Side Reactions: Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a common side reaction. The electronic nature of the aryl group influences its susceptibility to this pathway. The stronger C-B bond and altered acidity profile of fluorinated boronic acids can sometimes mitigate this side reaction, leading to cleaner reaction profiles.

Conclusion

While seemingly a subtle modification, the substitution of hydrogen with fluorine on a phenylboronic acid imparts significant changes to its electronic character, directly influencing its performance in the Suzuki-Miyaura coupling. Generally, the strong inductive effect of fluorine increases the Lewis acidity of the boron center, which can lead to an accelerated rate of reaction, primarily by influencing the crucial transmetalation step.

References

The Practitioner's Dilemma: A Comparative Analysis of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation.[1] This guide provides an objective comparison of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid and its pinacol ester, focusing on the practical implications of their differing stability, reactivity, and handling characteristics, particularly within the context of the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and selectivity.[2] Both this compound and its pinacol ester are valuable building blocks in this reaction, frequently employed in the synthesis of complex molecules for pharmaceutical and materials science applications.[3][4] The core difference between these two reagents lies in a fundamental trade-off: the higher reactivity of the boronic acid versus the enhanced stability of the pinacol ester.[1]

At a Glance: Key Property Comparison

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₁₁H₁₅BFNO₃C₁₇H₂₅BFNO₃
Molecular Weight 239.05 g/mol [5]321.19 g/mol
Stability Susceptible to oxidation, protodeboronation, and dehydration to form boroxines.[1][6]Significantly more stable towards moisture and air; longer shelf-life.[1][3]
Handling Requires careful handling and storage under inert conditions.[1]Generally easier to handle, weigh, and transfer.[3][6]
Purification Can be challenging to purify due to decomposition.[1]More amenable to standard purification techniques like column chromatography.[1][3]
Solubility Solubility can be variable and is often lower in non-polar organic solvents.[7]Generally exhibits better solubility in a wider range of organic solvents.[7][8][9][10]
Reactivity in Suzuki Coupling Generally more reactive, often leading to faster reaction times.[1][11][12]Typically less reactive, may require higher temperatures or longer reaction times.[1][13]

Delving Deeper: A Mechanistic and Practical Perspective

The decision to use the boronic acid or its pinacol ester derivative is not merely a matter of preference but a strategic choice based on the specific demands of the synthetic route.

Stability and Handling: The Pinacol Advantage

Boronic acids are notoriously prone to several decomposition pathways.[1] They can undergo dehydration to form cyclic trimers known as boroxines, a process that can be reversible but complicates stoichiometry.[6] More detrimentally, they are susceptible to protodeboronation, especially under the basic conditions often employed in Suzuki-Miyaura couplings, and oxidation.[1][14] This inherent instability can lead to a shorter shelf-life and introduce impurities that may complicate subsequent reactions and purifications.[1]

In contrast, the pinacol ester of this compound offers a significant stability advantage. The pinacol group effectively shields the boron atom, rendering the molecule less susceptible to hydrolysis, oxidation, and protodeboronation.[3][15] This enhanced stability translates to several practical benefits:

  • Longer Shelf-Life: Pinacol esters can be stored for extended periods without significant degradation, ensuring reagent integrity.[3][6]

  • Ease of Handling: They are typically crystalline solids that are less sensitive to air and moisture, simplifying weighing and transfer operations.[1][3][6]

  • Simplified Purification: Their stability makes them more amenable to standard purification techniques like silica gel chromatography.[1][3]

Figure 1: A diagram illustrating the stability trade-off.

Reactivity in Suzuki-Miyaura Coupling: A Tale of Two Rates

The enhanced stability of the pinacol ester comes at the cost of reduced reactivity.[1] Boronic acids are generally more reactive in the Suzuki-Miyaura catalytic cycle.[1][11][12] The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often faster with the free boronic acid.[1] This can translate to shorter reaction times and potentially milder reaction conditions.

The pinacol ester, being more sterically hindered and less Lewis acidic, can exhibit slower reaction kinetics.[16] In some cases, the boronic ester may undergo in situ hydrolysis to the more reactive boronic acid for the reaction to proceed efficiently, although direct transmetalation from the ester is also possible.[14] This can necessitate higher reaction temperatures, longer reaction times, or the use of more active catalyst systems to achieve comparable yields to the corresponding boronic acid.[13]

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 2: The Suzuki-Miyaura catalytic cycle.

Solubility Profile: A Practical Consideration

The choice of reagent can also be influenced by solubility. Boronic acids, being more polar, can sometimes have limited solubility in common organic solvents used for Suzuki-Miyaura reactions.[7] In contrast, pinacol esters are generally more soluble in a broader range of organic solvents, which can be advantageous for achieving homogeneous reaction conditions.[7][8][9][10]

Experimental Protocols: A Practical Guide

The following are representative, generalized protocols for a Suzuki-Miyaura coupling reaction. Note: These are starting points and may require optimization based on the specific coupling partner and desired outcome.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Objective: To provide a general procedure for the cross-coupling of an aryl halide with the boronic acid.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester

Objective: To provide a general procedure for the cross-coupling of an aryl halide with the pinacol ester.

Materials:

  • This compound pinacol ester

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or a pre-catalyst system)

  • Base (e.g., K₃PO₄ or CsF)

  • Solvent (e.g., 1,4-dioxane/water, THF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound pinacol ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (often 90-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Figure 3: A generalized experimental workflow for Suzuki-Miyaura coupling.

Conclusion: Making the Right Choice

The selection between this compound and its pinacol ester is a nuanced decision that hinges on the specific requirements of a synthesis.

Choose this compound when:

  • Maximizing the reaction rate is the primary objective.[1]

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[1]

  • Potential side reactions due to instability can be minimized through careful control of reaction conditions.[1]

Choose this compound pinacol ester when:

  • Stability, ease of handling, and long-term storage are critical.[1]

  • High purity of the starting material is essential for the success of subsequent steps.[1]

  • The reaction is part of a multi-step synthesis or an automated workflow where reagent stability is paramount.[1]

Ultimately, a thorough understanding of the trade-offs between reactivity and stability will empower the synthetic chemist to make an informed decision, leading to more efficient, reproducible, and successful outcomes in their research and development endeavors.

References

A Senior Application Scientist's Guide to Palladium Ligand Selection for Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Basics of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1] At the heart of this transformation lies the palladium catalyst, a synergistic combination of a palladium precursor and, critically, a supporting ligand. The ligand is not merely a spectator; it is an active modulator of the catalyst's performance, dictating its stability, activity, and substrate scope.[2]

For researchers in synthetic chemistry and drug development, selecting the optimal ligand is a pivotal decision that can mean the difference between a high-yielding, clean reaction and a complex mixture. This is particularly true when dealing with the diverse landscape of substituted phenylboronic acids, where electronic and steric variations can dramatically influence reactivity. This guide provides an in-depth comparison of major palladium ligand classes, grounded in experimental data, to empower you to make informed decisions for coupling reactions with electronically and sterically diverse phenylboronic acids.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

To understand ligand performance, one must first grasp the mechanism it influences. The catalytic cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[3][4] The ligand plays a crucial role in each of these steps, particularly in stabilizing the active Pd(0) species and facilitating the rate-limiting steps.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdx Aryl-Pd(II)(X)L₂ pd0->pdx Oxidative Addition (Ar-X) pdr Aryl-Pd(II)(Ar')L₂ pdx->pdr Transmetalation (Ar'B(OH)₂ + Base) pdr->pd0 Reductive Elimination (Ar-Ar') biaryl Biaryl Product (Ar-Ar') aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (Ar'B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Head-to-Head Comparison: Major Classes of Palladium Ligands

The evolution of the Suzuki-Miyaura reaction has been driven by ligand innovation. While early work relied on simple triarylphosphines, the demand for coupling more challenging substrates has led to the development of highly sophisticated ligand architectures.

Traditional Phosphine Ligands (e.g., PPh₃, P(o-tol)₃)

Triphenylphosphine (PPh₃) is the quintessential "classic" ligand. While effective for simple aryl iodides and bromides, its relatively low electron-donating ability and steric profile limit its use with less reactive substrates like aryl chlorides or sterically hindered partners.

  • Strengths: Inexpensive, air-stable, and effective for activated substrates.

  • Weaknesses: Often requires higher temperatures and catalyst loadings; struggles with challenging substrates like aryl chlorides and sterically demanding boronic acids.

Bulky, Electron-Rich Phosphine Ligands (The "Buchwald Ligands")

The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field.[4] Ligands like SPhos , XPhos , and DavePhos feature a bulky biaryl backbone and electron-rich dialkylphosphino groups.[4][5]

  • Why this architecture works:

    • Bulk: The steric hindrance promotes the formation of a monoligated Pd(0)L species, which is highly reactive in oxidative addition.[6] It also encourages the final reductive elimination step.

    • Electron-Richness: The electron-donating nature of the alkyl groups on the phosphorus atom increases the electron density on the palladium center, which significantly accelerates the rate of oxidative addition, especially with unreactive aryl chlorides.[7]

These ligands have become the go-to choice for a vast range of Suzuki-Miyaura couplings, demonstrating exceptional performance with sterically hindered, electron-rich, and electron-poor substrates.[4]

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[8] They are known for being very strong σ-donors, which leads to the formation of highly stable palladium complexes.[8] This enhanced stability can translate to higher catalyst longevity and efficiency, particularly in industrial applications.

  • NHCs vs. Phosphines: The primary difference lies in their electronic properties. NHCs are generally stronger σ-donors than even the most electron-rich phosphines.[8] This strong M-C bond makes the resulting palladium complexes very robust. Ligands like IPr and SIPr have shown the ability to control chemoselectivity in couplings involving multiple reactive sites.[9]

The Impact of Phenylboronic Acid Substituents

The electronic and steric nature of the substituent on the phenylboronic acid is a critical factor influencing reaction success.

Electronic Effects: A Tale of Two Substituents

The transmetalation step of the catalytic cycle is often rate-limiting and is highly sensitive to the electronic properties of the boronic acid.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or methyl (-Me) groups increase the nucleophilicity of the ipso-carbon attached to the boron atom. This enhanced nucleophilicity facilitates the transfer of the aryl group from boron to palladium during the transmetalation step. Consequently, boronic acids bearing EDGs are generally more reactive and lead to higher yields.[10][11]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the nucleophilicity of the ipso-carbon. This makes the transmetalation step more difficult and can significantly slow down the reaction or lower the yield.[10][11] Overcoming this challenge often requires more forcing conditions or highly active catalyst systems, such as those derived from Buchwald ligands.[12]

Steric Effects: The Ortho Challenge

Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, poses a significant challenge. The bulky groups can impede the approach of the organoboron reagent to the palladium center, hindering the crucial transmetalation step.

Successfully coupling di-ortho-substituted aryl halides with hindered boronic acids often requires specialized, sterically demanding ligands.[13] Ligands such as AntPhos and BI-DIME have been specifically designed with unique structural features to accommodate and promote the coupling of these challenging substrates where other ligands fail.[14][15]

Performance Data: A Comparative Overview

The following table summarizes experimental data, illustrating the performance of different ligand types with variously substituted phenylboronic acids.

Disclaimer: The data presented below is compiled from different sources with varying reaction conditions (e.g., aryl halide partner, solvent, base, temperature). This information should be used as a qualitative guide rather than for direct quantitative comparison.[12]

Ligand TypeLigand ExamplePhenylboronic Acid SubstituentAryl Halide PartnerYield (%)ConditionsReference
Traditional PhosphinePd(PPh₃)₄None (Phenylboronic acid)1-chloro-2-nitrobenzene>95120 °C, 0.17h (Microwave)[16]
Buchwald LigandPd(OAc)₂ / SPhos None (Phenylboronic acid)4-Chlorotoluene98100 °C, 1h[16]
Buchwald LigandPd(OAc)₂ / XPhos None (Phenylboronic acid)4-Chloroanisole>99110 °C, 1h[16]
Buchwald LigandPd(OAc)₂ / SPhos 4-CN (EWG)3-Chlorobenzotriazine72110 °C, 24h[17]
NHC LigandPd/SIPrVariousChloroaryl triflatesHigh SelectivityVaries[9]
Sterically DemandingPd/AntPhosCyclohexylboronic acid2-bromo-1,3,5-trimethylbenzene95110 °C, 24h[14]

Ligand Selection Workflow

Choosing the right ligand can be streamlined by considering the properties of your specific substrates. The following decision-making workflow can serve as a starting point for reaction optimization.

Ligand_Selection_Workflow start Start: Analyze Phenylboronic Acid steric_check Is it sterically hindered? (e.g., di-ortho-substituted) start->steric_check electronic_check What is the electronic nature? steric_check->electronic_check No ligand_steric Use sterically demanding ligands (e.g., AntPhos, BI-DIME) steric_check->ligand_steric Yes ewg_check Strong EWG? electronic_check->ewg_check EWG ligand_standard Standard ligands may suffice (e.g., PPh₃, or Buchwald for efficiency) electronic_check->ligand_standard EDG or Neutral ligand_buchwald Use bulky, electron-rich ligands (e.g., SPhos, XPhos) ewg_check->ligand_buchwald Yes ewg_check->ligand_standard Weak ligand_nhc Consider robust NHC ligands (e.g., IPr, SIPr) ligand_buchwald->ligand_nhc Alternative

Caption: A decision workflow for initial palladium ligand selection.

Validated Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for reaction setup and execution. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

1. Reaction Setup (The Inert Environment)

  • Action: In a flame-dried Schlenk flask or sealed vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Rationale: Flame-drying removes adsorbed water from the glassware, which can interfere with the reaction. Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential to activate the boronic acid for the transmetalation step.[18]

2. Catalyst and Ligand Addition

  • Action: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the chosen ligand (e.g., SPhos, 1.1-1.2 times the amount of Pd) to the flask.

  • Rationale: The palladium precursor and ligand are added as solids. The ligand-to-palladium ratio is critical for forming the active catalytic species and preventing palladium black precipitation.

3. Creation of an Inert Atmosphere

  • Action: Seal the flask with a rubber septum or screw cap. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[12]

  • Rationale: This is a critical step. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen and can be readily oxidized, rendering them inactive. An inert atmosphere protects the catalyst throughout the reaction.

4. Solvent Addition and Reaction Execution

  • Action: Add the degassed solvent (e.g., dioxane, toluene, or THF, often with a small amount of water) via syringe.[3] Place the sealed flask in a preheated oil bath or heating block and stir at the desired temperature (ranging from room temperature to 120 °C).[19][20]

  • Rationale: Degassing the solvent removes dissolved oxygen. The choice of solvent and temperature depends on the reactivity of the substrates and the catalyst system. Water can sometimes accelerate the reaction.

5. Reaction Monitoring and Workup

  • Action: Monitor the reaction's progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.[10]

  • Rationale: Monitoring prevents unnecessary heating that could lead to side reactions or product degradation.

6. Product Isolation

  • Action: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[10] Purify the crude product by column chromatography.[21]

  • Rationale: The aqueous workup removes the inorganic base and salts. Column chromatography separates the desired biaryl product from any remaining starting materials, byproducts (such as from boronic acid homo-coupling), and catalyst residues.

Conclusion

The selection of a palladium ligand is a strategic decision that profoundly impacts the outcome of a Suzuki-Miyaura coupling. For simple, activated phenylboronic acids, traditional phosphines may be adequate. However, for the vast majority of modern synthetic challenges involving electronically deactivated (EWG-substituted) or sterically hindered (ortho-substituted) phenylboronic acids, the use of bulky, electron-rich Buchwald-type phosphine ligands or robust N-heterocyclic carbenes is essential. By understanding the interplay between the ligand architecture and the substrate's properties, researchers can unlock the full potential of this powerful C-C bond-forming reaction, accelerating discovery in both academic and industrial settings.

References

A Researcher's Guide to Kinetic Studies of the Suzuki-Miyaura Transmetalation Step: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes and scaling up chemical processes. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is no exception. While the overall catalytic cycle is well-established, the transmetalation step—the transfer of the organic group from boron to palladium—is often a key determinant of reaction efficiency and substrate scope. This guide provides an in-depth, comparative analysis of the kinetic studies of this crucial step, offering both theoretical insights and practical, data-supported guidance for experimental design.

The Heart of the Matter: Why Kinetic Studies of Transmetalation are Crucial

The Suzuki-Miyaura catalytic cycle is generally understood to proceed via three key steps: oxidative addition, transmetalation, and reductive elimination.[1] While oxidative addition is often considered the rate-determining step, the kinetics of transmetalation can be significantly influenced by various factors, including the choice of base, ligand, and palladium precursor.[2][3] A thorough kinetic analysis of the transmetalation step allows researchers to:

  • Identify the rate-determining step: Pinpointing the slowest step in the catalytic cycle is essential for targeted optimization.

  • Elucidate the reaction mechanism: Kinetic data can provide strong evidence for or against proposed mechanistic pathways.

  • Optimize reaction conditions: Understanding how different parameters affect the rate of transmetalation enables the rational selection of catalysts, ligands, and bases to maximize yield and turnover frequency.

  • Expand substrate scope: By overcoming kinetic barriers in the transmetalation step, challenging substrates can be successfully coupled.

Mechanistic Dichotomy: The "Boronate" vs. "Hydroxo" Pathways

A central debate in the mechanistic understanding of the transmetalation step revolves around the role of the base and the nature of the active palladium and boron species. Two primary pathways are often considered:

  • The Boronate Pathway: In this mechanism, the base reacts with the organoboron compound to form a more nucleophilic boronate species, which then attacks the palladium halide complex.[4]

  • The Hydroxo Pathway: Alternatively, the base can react with the palladium halide complex to form a palladium hydroxo species. This complex then reacts with the neutral organoboron compound.[3]

Kinetic studies have been instrumental in distinguishing between these pathways under various conditions.

Comparative Analysis of Kinetic Methodologies

Several powerful techniques are employed to probe the kinetics of the Suzuki-Miyaura transmetalation step. Each offers unique advantages and provides complementary information.

MethodologyPrincipleKey Insights ProvidedExperimental Considerations
Reaction Progress Kinetic Analysis (RPKA) Continuous monitoring of reactant and product concentrations throughout the reaction.[5][6]Determination of reaction orders, identification of catalyst activation or deactivation, and elucidation of complex reaction networks.[2]Requires in-situ monitoring techniques (e.g., NMR, IR, or automated sampling) and careful data analysis.[7]
Initial Rate Kinetics Measurement of the reaction rate at the very beginning of the reaction, where reactant concentrations are known and product inhibition is negligible.Straightforward determination of reaction orders with respect to each component.Requires multiple experiments with varying initial concentrations; may not capture complexities that arise later in the reaction.
In-situ Spectroscopic Monitoring (NMR, Raman) Real-time observation of the concentrations of reactants, intermediates, and products using spectroscopic techniques.[8][9]Direct observation of reactive intermediates, providing strong mechanistic evidence.[10] Allows for the determination of rate constants for individual steps.Requires specialized equipment and careful experimental setup to obtain quantitative data.[11]
Computational Studies (DFT) Theoretical modeling of reaction pathways and transition states to calculate activation energies and reaction rates.[12]Provides detailed mechanistic insights at the molecular level and can predict the effect of ligand and substrate modifications.[13]Accuracy is dependent on the level of theory and the model system used; requires experimental validation.

Quantitative Data: A Comparative Look at Transmetalation Kinetics

The following table summarizes key kinetic data from the literature, highlighting the influence of different factors on the transmetalation step.

Catalyst SystemBasePathway InvestigatedKey FindingRate Constant / Activation EnergyReference
[(PPh₃)Pd(Ph)(μ-OH)]₂NoneHydroxo PathwayThe reaction of the hydroxo complex with boronic acid is significantly faster than the boronate pathway.k(hydroxo pathway) is ~1.4 x 10⁴ times greater than k(boronate pathway) at -40 °C.[3][14]
Pd(OAc)₂ / SPhosK₃PO₄Overall ReactionHighly efficient for coupling of aryl chlorides at room temperature.98% yield in 1h at 100°C for 4-chlorotoluene.[15]
Pd(OAc)₂ / XPhosK₃PO₄Overall ReactionEffective for challenging substrates like aryl chlorides.>95% yield for various aryl chlorides.[15]
Pd nanoparticlesK₂CO₃Overall ReactionSize-dependent catalytic activity.Activation Energy: 60.6 kJ mol⁻¹ for the reaction with iodobenzene.[16]
(dppf)Ni(σ-tolyl)(Cl)K₃PO₄Overall ReactionNi(I) species can be detrimental to catalysis.Operates at lower catalyst loading and milder conditions than other Ni systems.[17]

Experimental Protocols: A Practical Guide

Reproducibility is key in scientific research. The following are representative, detailed protocols for conducting kinetic studies of the Suzuki-Miyaura transmetalation step.

Protocol 1: Reaction Progress Kinetic Analysis (RPKA) via In-situ NMR Spectroscopy

This protocol allows for the continuous monitoring of a Suzuki-Miyaura coupling reaction to determine the reaction order with respect to the reactants.

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Organoboron reagent (e.g., phenylboronic acid)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous solvent (e.g., dioxane)

  • NMR tubes and spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, organoboron reagent, base, and internal standard in the chosen solvent.

  • Reaction Setup: In a glovebox, add the palladium precatalyst and ligand to a vial.

  • Initiation of Reaction: At time zero (t=0), add the stock solutions of the aryl halide, organoboron reagent, base, and internal standard to the vial containing the catalyst.

  • Transfer to NMR Tube: Immediately transfer a portion of the reaction mixture to an NMR tube and cap it.

  • Data Acquisition: Place the NMR tube in the NMR spectrometer, which has been pre-shimmed and locked on the solvent signal. Acquire spectra at regular intervals (e.g., every 5 minutes) for the duration of the reaction.

  • Data Analysis: Integrate the signals of the starting materials, product, and internal standard in each spectrum. Plot the concentration of the reactants and product as a function of time to obtain the reaction profile. From this data, the reaction orders can be determined using graphical methods or kinetic modeling software.[2]

Protocol 2: Initial Rate Measurement by UV-Vis Spectroscopy

This protocol is suitable for determining the initial rate of product formation and the reaction order with respect to the catalyst.

Materials:

  • Reactants and catalyst system as in Protocol 1.

  • Solvent transparent in the UV-Vis region of interest.

  • UV-Vis spectrophotometer with a thermostatted cuvette holder.

Procedure:

  • Determine λmax: Obtain the UV-Vis spectrum of the product to determine its wavelength of maximum absorbance (λmax).

  • Prepare Reaction Mixtures: Prepare a series of reaction mixtures with varying concentrations of the palladium catalyst, while keeping the concentrations of all other reactants constant and in excess.

  • Initiate the Reaction: In a cuvette, mix all reactants except the catalyst. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

  • Start Data Acquisition: Inject the catalyst solution into the cuvette at t=0 and immediately start recording the absorbance at λmax as a function of time.

  • Calculate Initial Rate: The initial rate of the reaction is determined from the initial slope of the absorbance versus time plot, using the Beer-Lambert law to convert absorbance to concentration.

  • Determine Reaction Order: Plot the logarithm of the initial rate versus the logarithm of the catalyst concentration. The slope of this line gives the reaction order with respect to the catalyst.

Visualization of Key Processes

Diagrams are invaluable for conceptualizing complex chemical processes. The following are Graphviz representations of the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow for kinetic analysis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)L_n-OR ArPdX->ArPdOR Base (e.g., OR-) ArPdArB Ar-Pd(II)L_n-O-B(OR')_2-Ar' ArPdOR->ArPdArB Transmetalation (Ar'-B(OR')_2) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Stock Solutions (Reactants, Base, Standard) C Initiate Reaction at t=0 A->C B Weigh Catalyst & Ligand B->C D In-situ Monitoring (e.g., NMR, UV-Vis) C->D E Acquire Time-course Data D->E F Plot Concentration vs. Time E->F G Determine Rate Law & Constants F->G

Caption: A generalized workflow for kinetic analysis of a chemical reaction.

Conclusion

A thorough understanding of the kinetics of the Suzuki-Miyaura transmetalation step is indispensable for the rational design and optimization of this powerful synthetic transformation. By employing a combination of experimental techniques such as Reaction Progress Kinetic Analysis, initial rate studies, and in-situ spectroscopic monitoring, alongside computational modeling, researchers can gain deep mechanistic insights. This knowledge empowers the selection of optimal reaction parameters, leading to more efficient, robust, and scalable synthetic processes in academic and industrial settings.

References

A Researcher's Guide to the Selectivity of Boronic Acid Probes for Fluoride Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical biology, environmental science, and drug development, the accurate detection of fluoride ions (F⁻) is a persistent challenge. While essential for public health in controlled amounts, excess fluoride can lead to significant health issues. Among the various analytical tools available, fluorescent probes based on boronic acid have emerged as a prominent class of chemosensors. Their popularity stems from a predictable mechanism and the potential for high sensitivity. However, the true utility of any sensor lies in its selectivity—its ability to detect the target analyte without being misled by other species.

This guide provides an in-depth comparison of the selectivity of boronic acid-based fluoride probes. We will move beyond a simple catalog of available sensors to dissect the underlying chemical principles that govern their performance. By understanding the causality behind their interactions and the nature of potential interferences, researchers can make more informed decisions in probe selection and experimental design.

The Core Mechanism: A Lewis Acid-Base Interaction

The functionality of a boronic acid probe is rooted in a classic Lewis acid-base reaction.[1][2][3] The boron atom in a boronic acid, R-B(OH)₂, possesses a trigonal planar geometry (sp² hybridized) with a vacant p-orbital, rendering it an electron-deficient Lewis acid.[1][4] Fluoride, being a small and highly electronegative ion, is a hard Lewis base. The fundamental detection mechanism involves the interaction of fluoride with the boronic acid group.

This interaction leads to a change in the boron center's hybridization from sp² to a tetrahedral sp³ geometry, forming a stable anionic trifluoroboronate complex ([R-BF₃]⁻).[5][6][7][8] This structural and electronic perturbation is the key to signal transduction.

Many advanced probes link the boronic acid moiety to a fluorophore through a conjugated system. In its native state, the electron-withdrawing boronic acid group can influence the photophysical properties of the fluorophore, often through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).[6][9][10] Upon binding fluoride, the newly formed trifluoroboronate group becomes an electron-donating group.[5][6] This dramatic shift in electronic character alters the ICT or PET process, resulting in a measurable change in the fluorescence signal, such as an increase ("turn-on"), decrease ("turn-off"), or a shift in the emission wavelength (ratiometric sensing).[5][6][7]

Boronic Acid Fluoride Sensing Mechanism cluster_0 Initial State cluster_1 Final State Probe_Initial Boronic Acid Probe R-B(OH)₂ (sp² Hybridized) Lewis Acid Fluorophore_Initial Fluorophore (Low/No Fluorescence) Probe_Final Trifluoroboronate Complex [R-BF₃]⁻ (sp³ Hybridized) Electron Donating F_ion 3F⁻ (Lewis Base) Fluorophore_Final Fluorophore (High Fluorescence) F_ion->Probe_Final Binding Event

Caption: Signaling mechanism of a typical "turn-on" boronic acid fluoride probe.

The Selectivity Challenge: Navigating a Complex Chemical Environment

While the boron-fluoride interaction is strong, it is not unique. The Lewis acidic boron center can interact with other nucleophiles, leading to potential cross-reactivity. Understanding these competing interactions is critical for interpreting experimental data correctly.

Interference from Other Anions

A key advantage of boronic acid probes is their generally high selectivity for fluoride over other halides like chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻).[6] This is due to the hard and soft acid-base (HSAB) principle; the hard Lewis acid (boron) preferentially interacts with the hard Lewis base (fluoride) over the softer, larger halides. However, other anions can pose a challenge:

  • Hydroxide (OH⁻): As a hard Lewis base, the hydroxide ion is the most significant competitor to fluoride. Boronic acids can react with OH⁻ to form a tetrahedral boronate species [R-B(OH)₃]⁻. This makes the probe's response inherently pH-dependent.[6] Most boronic acid probes for fluoride are designed to operate in neutral or slightly acidic conditions (pH 5-7.5) to minimize hydroxide interference.[11] At higher pH values, the increased concentration of OH⁻ can lead to a false-positive signal or mask the response to fluoride.

  • Cyanide (CN⁻): Cyanide can also interact with the boron center, although the affinity is generally lower than for fluoride.[12]

  • Phosphate and Acetate: Anions like dihydrogen phosphate (H₂PO₄⁻) and acetate (CH₃COO⁻) typically show minimal interference.[4]

Interference from Diols and Sugars

Perhaps the most widely recognized challenge for boronic acid probes is their affinity for compounds containing 1,2- or 1,3-diol functionalities.[4][7][12] This interaction, which forms a stable five- or six-membered cyclic boronate ester, is the basis for an entire field of boronic acid-based glucose sensors.[7] In the context of fluoride detection, particularly in biological samples like serum or urine where sugars such as glucose and fructose are abundant, this cross-reactivity can be a major confounding factor.[7]

Researchers have developed strategies to mitigate this interference. One approach involves designing probes where the steric or electronic environment around the boronic acid disfavors the binding of bulky diols over the small fluoride ion. Some studies have reported probes that show a suppressed response to sugars, allowing for fluoride detection even in a high-glucose background.[7]

Performance Comparison: Boronic Acid Probes vs. Alternatives

To provide a clear picture of their utility, it is essential to compare boronic acid probes with other common fluoride detection methods.

MethodPrincipleSelectivityAdvantagesDisadvantages
Boronic Acid Probes Lewis acid-base interaction leading to a fluorescence change.High for F⁻ over other halides. Prone to OH⁻ and diol interference.High sensitivity, potential for real-time and in-situ measurements, cell imaging capabilities.[1][11]pH-dependent, potential interference from sugars in biological samples.[6][7]
Ion-Selective Electrode (ISE) Potentiometric measurement across a fluoride-selective membrane.Very high. Considered the gold standard.High accuracy and reliability, wide dynamic range.Requires frequent calibration, slow response time, not suitable for imaging.[7]
Silyl Ether Cleavage Probes Fluoride-mediated cleavage of a Si-O bond to release a fluorophore.High for F⁻. Can be sensitive to hydroxide.Often results in a large "turn-on" signal, can be designed for high sensitivity.The reaction is often irreversible.
Hydrogen Bonding Probes Receptors (e.g., urea, amide) form hydrogen bonds with F⁻.Moderate. Can show cross-reactivity with other oxyanions like acetate and phosphate.[10]Can be designed to work in organic or mixed aqueous-organic media.Often lower selectivity compared to boronic acids, especially in water.
Ion Chromatography (IC) Separation of ions based on their affinity for an ion-exchange column.Excellent. Can separate and quantify multiple anions simultaneously.Highly accurate and can speciate different forms of fluoride.Requires expensive instrumentation, not portable, not for real-time sensing.

Experimental Protocol: A Self-Validating Selectivity Assay

To rigorously assess the selectivity of a boronic acid probe, a systematic experimental workflow is required. This protocol is designed to be self-validating by directly comparing the probe's response to fluoride against its response to a high concentration of potential interferents.

Workflow for Selectivity Assessment

Caption: Workflow for evaluating the selectivity of a fluoride probe.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Buffer: Prepare a suitable buffer solution (e.g., 10 mM HEPES or phosphate buffer) at the desired pH (typically pH 7.4 for biological relevance).

    • Probe Stock: Prepare a concentrated stock solution of the boronic acid probe (e.g., 1 mM) in a suitable solvent like DMSO.

    • Analyte Stocks: Prepare aqueous stock solutions of potassium fluoride (KF) and various potential interfering species (e.g., KCl, KBr, KI, NaNO₃, Na₂HPO₄, CH₃COONa, glucose, fructose) at a high concentration (e.g., 100 mM).

  • Instrumentation Setup:

    • Set the excitation and emission wavelengths on the spectrofluorometer based on the known spectral properties of the probe. Set appropriate slit widths to achieve a good signal-to-noise ratio.

  • Selectivity Measurement:

    • Pipette the buffer solution into a quartz cuvette.

    • Add a small aliquot of the probe stock solution to achieve the final desired concentration (e.g., 10 µM). Mix well.

    • Record the initial fluorescence intensity (F₀). This is the baseline.

    • To separate, identical samples, add a significant excess of each interfering anion (e.g., to a final concentration of 1 mM, representing a 100-fold excess over the probe). Record the fluorescence intensity (F_interferent).

    • After recording the interference signal, spike the same solution with a standard amount of fluoride (e.g., to a final concentration of 20 µM). Record the final fluorescence intensity (F_combined).

    • In a separate cuvette containing only the probe in buffer, add the same standard amount of fluoride (20 µM) and record its intensity (F_fluoride).

  • Data Analysis and Interpretation:

    • For each interferent, compare the signal change caused by the interferent alone ((F_interferent - F₀)/F₀) with the signal change caused by fluoride alone ((F_fluoride - F₀)/F₀).

    • A highly selective probe will show a negligible change upon addition of the interferent, and the fluorescence signal after spiking with fluoride (F_combined) should be nearly identical to the signal from fluoride alone (F_fluoride).

    • Present the data as a bar chart, showing the fluorescence response (e.g., F/F₀) for the probe alone, the probe + interferent, and the probe + fluoride. This provides a clear visual comparison of the probe's selectivity.

Conclusion and Future Outlook

Boronic acid-based probes offer a powerful and versatile platform for the fluorescent detection of fluoride ions. Their primary strength lies in their high selectivity for fluoride over other halides, driven by a predictable Lewis acid-base interaction. However, as with any analytical tool, a thorough understanding of their limitations is paramount for their effective application.

The key selectivity challenges—interference from hydroxide ions (pH dependence) and diol-containing molecules like sugars—must be carefully considered and controlled for in experimental design. For researchers in drug development and clinical diagnostics, validating a probe's performance in complex biological media is a non-negotiable step.

Future advancements in this field will likely focus on the rational design of probes with enhanced hydrolytic stability and suppressed affinity for biological interferents. By fine-tuning the steric and electronic properties around the boron center, it may be possible to develop next-generation sensors that offer the high sensitivity of fluorescence with the robust selectivity required for the most demanding applications.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.